Rucaparib
描述
属性
IUPAC Name |
6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O/c1-21-10-11-2-4-12(5-3-11)18-14-6-7-22-19(24)15-8-13(20)9-16(23-18)17(14)15/h2-5,8-9,21,23H,6-7,10H2,1H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMABYWSNWIZPAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182563 | |
| Record name | Rucaparib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
283173-50-2 | |
| Record name | Rucaparib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=283173-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rucaparib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0283173502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rucaparib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12332 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rucaparib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-fluoro-2-{4-[(methylamino)methyl]phenyl}-1,3,4,5-tetrahydro-6H-pyrrolo[4,3,2-ef][2]benzazepin-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RUCAPARIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8237F3U7EH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Rucaparib's Mechanism of Action in BRCA Mutant Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rucaparib is a potent inhibitor of the poly (ADP-ribose) polymerase (PARP) enzyme family, with demonstrated clinical efficacy in the treatment of cancers harboring mutations in the BRCA1 and BRCA2 genes. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the selective cytotoxicity of this compound in BRCA-mutant cancer cells. The principle of synthetic lethality, a key concept in the action of PARP inhibitors, will be elucidated, supported by quantitative data, detailed experimental protocols, and visual representations of the involved cellular pathways. This compound is an anticancer agent that exerts its cytotoxic effects by inhibiting PARP enzymes, which are crucial for DNA repair.[1] Specifically, it targets PARP-1, PARP-2, and PARP-3.[1][2]
The Core Mechanism: Synthetic Lethality
The efficacy of this compound in BRCA-mutated cancers is rooted in the concept of synthetic lethality. This occurs when the simultaneous loss of two distinct gene functions leads to cell death, while the loss of either one alone is compatible with cell viability. In the context of BRCA-mutant cancers, the two compromised pathways are:
-
Homologous Recombination (HR) Repair: The BRCA1 and BRCA2 genes encode proteins that are essential for the high-fidelity repair of DNA double-strand breaks (DSBs) through the HR pathway.[1] Mutations in these genes lead to a deficient HR repair system, making cancer cells heavily reliant on other DNA repair mechanisms to maintain genomic integrity.[1]
-
PARP-mediated Single-Strand Break (SSB) Repair: PARP enzymes, particularly PARP-1 and PARP-2, play a critical role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[3]
This compound inhibits PARP's enzymatic activity, leading to the accumulation of unrepaired SSBs.[2] During DNA replication, these unrepaired SSBs are converted into toxic DSBs. In normal cells with functional HR, these DSBs can be efficiently repaired. However, in BRCA-mutant cells with a compromised HR pathway, the accumulation of these DSBs leads to genomic instability, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[2][4] This selective killing of cancer cells with defective HR repair, while sparing normal cells, is the essence of synthetic lethality.[4]
Signaling Pathway of this compound-Induced Synthetic Lethality
Caption: this compound's mechanism of action in BRCA mutant cells.
PARP Trapping: A Key Cytotoxic Mechanism
Beyond catalytic inhibition, a critical component of this compound's mechanism of action is "PARP trapping."[5] this compound not only blocks the enzymatic activity of PARP but also traps the PARP protein on the DNA at the site of damage.[1][5] This creates a toxic PARP-DNA complex that physically obstructs DNA replication and transcription, further contributing to the formation of lethal DSBs.[2][5] The potency of different PARP inhibitors is often correlated with their ability to trap PARP, with stronger trapping leading to greater cytotoxicity.[3] Studies have shown that this compound is a potent trapper of both PARP1 and PARP2.[3]
Quantitative Data
The following tables summarize key quantitative data on the activity of this compound.
Table 1: this compound Inhibitory Activity (IC50)
| Target | IC50 (nM) | Reference |
| PARP-1 | 0.8 | [6] |
| PARP-2 | 0.5 | [6] |
| PARP-3 | 28 | [6] |
Table 2: this compound Cytotoxicity (IC50) in Cancer Cell Lines
| Cell Line | BRCA1/2 Status | Cancer Type | IC50 (nM) | Reference |
| UWB1.289 | BRCA1 mutant | Ovarian | 375 | [6] |
| UWB1.289+BRCA1 | BRCA1 wild-type | Ovarian | 5430 | [6] |
| MDA-MB-436 | BRCA1 mutant | Breast | ~2300 | [7] |
| HCC1937 | BRCA1 mutant | Breast | ~13000 | [7] |
| PEO1 | BRCA2 mutant | Ovarian | - | [8] |
| COLO704 | - | Ovarian | 2500 | [9] |
Note: IC50 values can vary between studies due to different experimental conditions.
Table 3: Clinical Efficacy of this compound in Ovarian Cancer (ARIEL2 & ARIEL3 Trials)
| Trial | Patient Subgroup | Endpoint | This compound | Placebo/Control | Hazard Ratio (95% CI) | p-value | Reference |
| ARIEL2 | BRCA mutant | Median PFS | 12.8 months | - | 0.27 (0.16–0.44) | <0.0001 | [10] |
| LOH high | Median PFS | 5.7 months | - | 0.62 (0.42–0.90) | 0.011 | [10] | |
| LOH low | Median PFS | 5.2 months | - | - | - | [10] | |
| ARIEL3 | BRCA mutant | Median PFS | 16.6 months | 5.4 months | 0.23 (0.16–0.34) | <0.0001 | |
| HRD positive | Median PFS | 13.6 months | 5.4 months | 0.32 (0.24–0.42) | <0.0001 | ||
| Intention-to-Treat | Median PFS | 10.8 months | 5.4 months | 0.36 (0.30–0.45) | <0.0001 |
PFS: Progression-Free Survival; LOH: Loss of Heterozygosity; HRD: Homologous Recombination Deficiency.
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize the mechanism of action of this compound.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is indicative of metabolically active cells.
Workflow:
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ch.promega.com [ch.promega.com]
- 6. iris.hunimed.eu [iris.hunimed.eu]
- 7. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status [mdpi.com]
- 8. This compound in relapsed, platinum-sensitive high-grade ovarian carcinoma (ARIEL2 Part 1): an international, multicentre, open-label, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
Rucaparib's Synthetic Lethality: A Technical Guide to the Core Pathway
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of synthetic lethality induced by Rucaparib, a potent inhibitor of the Poly(ADP-ribose) polymerase (PARP) family of enzymes. By targeting the intricate DNA damage response (DDR) pathways, this compound has emerged as a cornerstone of targeted therapy, particularly in cancers harboring deficiencies in the homologous recombination (HR) repair pathway, most notably those with BRCA1/2 mutations. This document provides a detailed exploration of the underlying signaling pathways, quantitative data on this compound's efficacy, and protocols for key experimental assays.
The Principle of Synthetic Lethality
Synthetic lethality describes a genetic interaction where the loss of function of two genes individually is viable, but their simultaneous inactivation results in cell death.[1] In the context of cancer therapy, this concept is exploited by targeting a gene or pathway that is essential for the survival of cancer cells that have already lost a key tumor suppressor gene. This compound's mechanism of action is a prime example of this targeted approach.[2][3]
The Central Role of PARP in DNA Repair
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular homeostasis, particularly in the DNA damage response. PARP1, the most abundant and well-studied member, acts as a first responder to DNA single-strand breaks (SSBs), which are common forms of spontaneous DNA damage.[4][5] Upon detecting an SSB, PARP1 binds to the damaged site and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins, using NAD+ as a substrate.[6][7] This process, known as PARylation, serves two primary functions:
-
Chromatin Remodeling: The negatively charged PAR chains lead to the decompaction of chromatin structure around the DNA lesion, making it accessible to repair enzymes.[5]
-
Recruitment of Repair Proteins: The PAR chains act as a scaffold to recruit a multitude of DNA repair factors, including XRCC1, which is essential for the subsequent steps of base excision repair (BER) and SSB repair.[7]
This compound's Dual Mechanism of Action: Catalytic Inhibition and PARP Trapping
This compound exerts its cytotoxic effects through a dual mechanism that disrupts the normal function of PARP enzymes, primarily PARP1 and PARP2.[8]
-
Catalytic Inhibition: this compound competitively binds to the NAD+ binding pocket of PARP enzymes, preventing the synthesis of PAR chains. This inhibition of PARP's catalytic activity stalls the recruitment of the necessary DNA repair machinery to the site of an SSB.[9]
-
PARP Trapping: Perhaps the more critical mechanism for its anti-tumor activity, this compound and other potent PARP inhibitors "trap" the PARP1 and PARP2 enzymes onto the DNA at the site of the break.[10][11] Instead of dissociating after repair, the PARP-DNA complex becomes a cytotoxic lesion itself. These trapped complexes are highly toxic as they obstruct DNA replication and transcription, leading to the collapse of replication forks.[11][12]
The Synthetic Lethal Interaction with Homologous Recombination Deficiency
The accumulation of unrepaired SSBs and the formation of toxic PARP-DNA complexes due to this compound treatment are not in themselves sufficient to kill all cells. The key to this compound's selective cytotoxicity lies in the genetic background of the cancer cells, specifically their ability to repair DNA double-strand breaks (DSBs).
When a replication fork encounters an unrepaired SSB or a trapped PARP-DNA complex, it collapses, resulting in the formation of a DSB.[11] Healthy cells have two primary pathways to repair DSBs:
-
Homologous Recombination (HR): This is a high-fidelity, error-free repair mechanism that uses a sister chromatid as a template to accurately restore the original DNA sequence. Key proteins in this pathway include BRCA1, BRCA2, PALB2, and RAD51.[13][14]
-
Non-Homologous End Joining (NHEJ): This is a more error-prone pathway that directly ligates the broken ends of the DNA together. It is active throughout the cell cycle but can introduce small insertions or deletions at the repair site.[9][10][15]
In cancer cells with a deficiency in the HR pathway, such as those with mutations in BRCA1 or BRCA2, the repair of DSBs becomes heavily reliant on the error-prone NHEJ pathway.[16] The massive burden of DSBs induced by this compound overwhelms the capacity of the remaining repair pathways, leading to genomic instability, cell cycle arrest, and ultimately, apoptotic cell death.[17] This selective killing of HR-deficient cancer cells while sparing normal, HR-proficient cells is the essence of this compound's synthetic lethality.
Signaling Pathways and Experimental Workflows
To visually represent the complex interplay of these pathways and the methods used to study them, the following diagrams are provided in Graphviz DOT language.
This compound Synthetic Lethality Pathway
References
- 1. Non-homologous end joining - Wikipedia [en.wikipedia.org]
- 2. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
- 3. repub.eur.nl [repub.eur.nl]
- 4. PARP1 - Wikipedia [en.wikipedia.org]
- 5. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor this compound for the Treatment of Sporadic Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Repair of DNA Double-Strand Breaks by the Non-homologous End Joining Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Frontiers | Homologous Recombination Subpathways: A Tangle to Resolve [frontiersin.org]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 16. Non-homologous DNA end joining and alternative pathways to double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a Targeted Therapy: An In-depth Guide to the Early Discovery and Development of Rucaparib
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational preclinical and early clinical stages of Rucaparib (marketed as Rubraca®), a potent inhibitor of the poly (ADP-ribose) polymerase (PARP) enzyme family. This compound's journey from a serendipitous laboratory discovery to a clinically approved targeted therapy for specific cancer types represents a significant advancement in oncology, particularly for patients with tumors harboring deficiencies in DNA damage repair pathways. This document outlines the core scientific principles, experimental methodologies, and key data that underpinned its early development.
Genesis and Initial Synthesis
The development of this compound originated from research initiated at Newcastle University in the 1990s, aimed at understanding and targeting DNA repair mechanisms in cancer.[1] A pivotal moment in the early stages was the accidental synthesis of a potent "hit" compound, NU1025, during an attempt to create 2-methylbenzoxazole-4-carboxamide. A molecular rearrangement led to the formation of NU1025, a significantly more potent PARP inhibitor.[1][2] This serendipitous event laid the groundwork for the development of a new class of anticancer agents.
Further collaboration between researchers at Newcastle University and Agouron Pharmaceuticals led to the refinement of these initial compounds.[3][4][5] Computational studies suggested that adding a fluoro substituent at the 8-position would enhance the compound's activity, leading to the synthesis of 8-fluoro-5-(4-((methylamino)methyl)phenyl)-2,3,4,6-tetrahydro-1H-azepino[5,4,3-cd]indol-1-one, also known as AG014447.[1] The phosphate salt of this compound, designated AG014699, and later known as this compound, was selected for clinical investigation due to its superior potency in in vivo studies compared to earlier compounds like AG14361.[1]
Several synthetic routes for this compound have been developed. One early approach involved the construction of the indole scaffold with substituents at the C4 and C6 positions, followed by the sequential introduction of substituents at the C3 and C2 positions, starting from meta-fluorobenzoate.[6] More recent and scalable syntheses have utilized methods like the cyanide-catalyzed imino-Stetter reaction to construct the key indole motif from commercially available starting materials.[6][7][8][9] Another described method involves the Fischer indole synthesis.[10]
Mechanism of Action: Exploiting Synthetic Lethality
This compound is a potent inhibitor of PARP enzymes, particularly PARP-1, PARP-2, and PARP-3.[11][12][13][14] These enzymes play a crucial role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[13] By binding to the nicotinamide-binding pocket of the PARP active site, this compound prevents the synthesis of poly(ADP-ribose) (PAR) chains, which are essential for recruiting other DNA repair proteins to the site of damage.[13]
The primary anticancer mechanism of this compound is based on the concept of synthetic lethality . In cancer cells with deficiencies in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair, often due to mutations in genes like BRCA1 and BRCA2, the inhibition of PARP-mediated SSB repair becomes catastrophic.[11][12] Unrepaired SSBs are converted into toxic DSBs during DNA replication.[11] In HR-deficient cells, these DSBs cannot be accurately repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.[11][13] This selective killing of cancer cells with pre-existing DNA repair defects, while sparing normal cells with functional HR, forms the therapeutic window for this compound.[12]
Beyond catalytic inhibition, this compound also "traps" PARP enzymes on the DNA at the site of damage, forming toxic PARP-DNA complexes that further disrupt DNA replication and contribute to its cytotoxic effects.[11]
Caption: this compound's mechanism of action via synthetic lethality.
Preclinical Evaluation
In Vitro Studies
The preclinical assessment of this compound involved a series of in vitro experiments to characterize its potency and selectivity.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | Value | Reference(s) |
| PARP-1 | Enzymatic IC50 | 0.8 nM | [15] |
| PARP-2 | Enzymatic IC50 | 0.5 nM | [15] |
| PARP-3 | Enzymatic IC50 | 28 nM | [15][16] |
| PARP-1 | Ki | 1.4 nM | [17][18] |
| PARP-2 | Ki | 0.17 nM | [13][18] |
| Tankyrase 1 (PARP5a) | Enzymatic IC50 | 796 nM | [15] |
| Tankyrase 2 (PARP5b) | Enzymatic IC50 | 486 nM | [15] |
| PARP Inhibition in Cells (PAR level) | Cellular IC50 | 2.8 nM (UWB1.289) | [15] |
IC50: Half-maximal inhibitory concentration; Ki: Inhibitory constant.
This compound demonstrated significant cytotoxicity in cancer cell lines with deficiencies in homologous recombination, particularly those with BRCA1 or BRCA2 mutations.
Table 2: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | BRCA Status | IC50 | Reference(s) |
| UWB1.289 | Ovarian | BRCA1 mutant | 375 nM | [15] |
| UWB1.289 + BRCA1 | Ovarian | BRCA1 wild-type | 5430 nM | [15] |
| BrKras | Murine Ovarian | BRCA1 deficient | 84 nM | [19][20] |
| C2Km | Murine Ovarian | BRCA1 wild-type | 13 µM | [19][20] |
| PEO1 | Ovarian | BRCA2 mutant | - | [21] |
Further studies showed that in a panel of 39 human ovarian cancer cell lines, 26 exhibited 50% proliferation inhibition at this compound concentrations ≤13 µM.[13]
Experimental Protocols:
-
Enzymatic and Cellular Reporter Assays: The inhibitory activity of this compound against various PARP enzymes was determined using biochemical assays. Cellular reporter assays were used to assess the impact on pathways like Wnt signaling to confirm selectivity.[15]
-
Cell Viability/Cytotoxicity Assays: The potency of this compound was assessed using 6-day cell viability assays, such as the CellTiter-Glo® luminescent cell viability assay.[15] Cells were seeded in 96-well plates and treated with a range of this compound concentrations. After the incubation period, the amount of ATP, indicative of metabolically active cells, was quantified.[17]
-
Immunofluorescence for DNA Damage: To visualize DNA damage, cells were treated with this compound, fixed, and stained with antibodies against DNA damage markers like γ-H2AX. The formation of nuclear foci was then quantified using fluorescence microscopy.[21][22]
Caption: A generalized workflow for in vitro preclinical studies of this compound.
In Vivo Studies
In vivo studies in animal models were crucial for evaluating the antitumor activity, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound.
This compound demonstrated significant tumor growth inhibition in mouse xenograft models of human cancers with BRCA deficiencies.[13] For instance, in a BRCA1 mutant triple-negative breast cancer model (MDA-MB-436) and a BRCA2 mutant patient-derived xenograft model (HBCx-17), this compound showed potent activity.[15] Studies also showed that a single oral dose of this compound could inhibit PARP activity in xenografts for at least seven days, even after the drug was cleared from the blood, suggesting sustained target engagement in the tumor.[1]
Experimental Protocols:
-
Xenograft Models: Human cancer cell lines (e.g., MDA-MB-436) or patient-derived tumor fragments (PDX) were implanted subcutaneously into immunocompromised mice.[15][23] Once tumors reached a specified volume (e.g., ~150 mm³), mice were treated with vehicle or this compound, typically administered by oral gavage.[19][20] Tumor growth was monitored over time, and efficacy was determined by comparing tumor volumes between treated and control groups.[23]
Early Clinical Development: Phase I/II Trials
The first-in-human clinical trials of this compound aimed to establish its safety, tolerability, pharmacokinetic profile, and preliminary efficacy in patients with advanced solid tumors.
An early Phase I study evaluated intravenous this compound in combination with the chemotherapy agent temozolomide. This study determined the PARP inhibitory dose, the dose at which a maximum achievable reduction in PARP activity (at least 50%) occurred in peripheral blood leukocytes, to be 12 mg/m².[12]
A key Phase I/II study (Study 10, NCT01482715) evaluated oral this compound as a monotherapy.[12][24] The Phase I dose-escalation part of the study enrolled patients with various advanced solid tumors.[24][25]
Table 3: Key Findings from the Phase I Dose-Escalation of Oral this compound (Study 10)
| Parameter | Finding | Reference(s) |
| Patient Population | 56 patients with advanced solid tumors | [24][25] |
| Dose Cohorts | 40 mg to 500 mg once daily (QD); 240 mg to 840 mg twice daily (BID) | [24] |
| Maximum Tolerated Dose (MTD) | Not identified per protocol-defined criteria | [24] |
| Recommended Phase II Dose (RP2D) | 600 mg twice daily (BID) | [24][25] |
| Most Common Adverse Events (All Grades) | Asthenia/fatigue, nausea, anemia, elevated liver transaminases (ALT/AST), vomiting | [24] |
| Preliminary Efficacy | Objective responses observed, particularly in patients with BRCA-mutant ovarian, breast, and pancreatic cancers. | [25][26] |
The 600 mg BID dose was selected as the RP2D based on its manageable toxicity profile and promising clinical activity.[24]
Pharmacokinetics:
Pharmacokinetic analyses from early trials revealed key characteristics of oral this compound.
Table 4: Pharmacokinetic Parameters of Oral this compound in Cancer Patients
| Parameter | Condition | Value | Reference(s) |
| Mean Terminal Half-life (T1/2) | Fasted | 17–19 hours | [12] |
| Median Time to Max Concentration (Tmax) | Fasted | 1.9 hours | [12] |
| Mean Bioavailability | Fasted | 36% (range 30-45%) | [12][13] |
| Effect of High-Fat Meal | Tmax | Delayed by 2.5 hours | [12] |
| Cmax | Increased by 20% | [12] | |
| AUC0-24h | Increased by 38% | [12] | |
| Apparent Clearance (CL/F) at Steady State | 600 mg BID | 15.3–79.2 L/h | [12][13] |
| Pharmacokinetics | Dose-proportionality | Approximately dose-proportional across tested doses | [24] |
AUC: Area under the curve; Cmax: Maximum plasma concentration.
The pharmacokinetic profile was generally linear and predictable, with a high-fat meal having a modest, but not considered clinically significant, effect on absorption.[12][24][27] This allows this compound to be taken with or without food.[27]
Conclusion
The early discovery and development of this compound were characterized by a blend of serendipity, rational drug design, and a deep understanding of cancer biology. Preclinical studies robustly demonstrated its potent and selective inhibition of PARP enzymes and its profound cytotoxic effect in cancer cells with homologous recombination deficiencies. The mechanism of synthetic lethality provided a strong rationale for its clinical investigation. Early-phase clinical trials established a manageable safety profile and a suitable oral dose for further development, alongside compelling preliminary evidence of antitumor activity in patients with BRCA-mutated cancers. These foundational efforts paved the way for the pivotal trials that would ultimately lead to this compound's approval as a targeted therapy, offering a new treatment paradigm for a defined patient population.
References
- 1. The Development of this compound/Rubraca®: A Story of the Synergy Between Science and Serendipity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. A cyanide-catalyzed imino-Stetter reaction enables the concise total syntheses of this compound - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03619C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN107954919B - Preparation method of this compound key intermediate - Google Patents [patents.google.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. This compound: the past, present, and future of a newly approved PARP inhibitor for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. selleckchem.com [selleckchem.com]
- 18. Evaluation of this compound and companion diagnostics in the PARP inhibitor landscape for recurrent ovarian cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. Preclinical Studies on the Effect of this compound in Ovarian Cancer: Impact of BRCA2 Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Preclinical Studies on the Effect of this compound in Ovarian Cancer: Impact of BRCA2 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pharmacytimes.com [pharmacytimes.com]
- 24. aacrjournals.org [aacrjournals.org]
- 25. ascopubs.org [ascopubs.org]
- 26. fiercebiotech.com [fiercebiotech.com]
- 27. Population pharmacokinetics of this compound in patients with advanced ovarian cancer or other solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Rucaparib: A Comparative Analysis of PARP1 and PARP2 Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Rucaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, a critical component of the DNA damage response (DDR) pathway. Its clinical efficacy, particularly in cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, has established it as a key therapeutic agent. This technical guide provides a detailed examination of the inhibitory activity of this compound against two key PARP isoforms, PARP1 and PARP2. By presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows, this document aims to serve as a comprehensive resource for professionals in the field of cancer research and drug development.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against PARP1 and PARP2 has been characterized by various in vitro studies, with IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values serving as key metrics. The following table summarizes the quantitative data from multiple sources, providing a comparative overview of this compound's activity.
| Parameter | PARP1 | PARP2 | Reference |
| IC50 | 0.8 nM | 0.5 nM | [1] |
| Ki | 1.4 nM | 0.17 nM | |
| Median IC50/Ki | ~0.5 - 1 nM | ~0.2 - 0.3 nM | [2] |
Note: IC50 and Ki values can vary between studies due to different experimental conditions, such as substrate concentrations and assay formats.
Signaling Pathway and Mechanism of Action
This compound exerts its cytotoxic effects primarily through the inhibition of PARP-mediated DNA repair and the trapping of PARP enzymes on DNA. PARP1 and PARP2 are activated by DNA single-strand breaks (SSBs). Upon activation, they catalyze the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other nuclear proteins, recruiting downstream DNA repair factors. This compound, by binding to the nicotinamide-binding domain of PARP1 and PARP2, prevents this catalytic activity. This leads to the accumulation of unrepaired SSBs, which can collapse replication forks during S-phase, resulting in the formation of highly toxic DNA double-strand breaks (DSBs). In cells with deficient HRR pathways, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death, a concept known as synthetic lethality.
Furthermore, the binding of this compound can "trap" the PARP-DNA complex, creating a physical obstruction that further impedes DNA replication and repair, contributing significantly to its anti-tumor activity.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the inhibitory activity of this compound against PARP1 and PARP2.
PARP Enzyme Inhibition Assay (IC50 Determination)
This biochemical assay quantifies the ability of this compound to inhibit the catalytic activity of purified PARP1 and PARP2 enzymes.
Materials:
-
Recombinant human PARP1 and PARP2 enzymes
-
Histones (as a PARP substrate)
-
Biotinylated NAD+
-
Activated DNA (e.g., calf thymus DNA treated with DNase I)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
96-well white microplates
-
Plate reader with chemiluminescence detection capability
Procedure:
-
Plate Coating: Coat the 96-well plate with histones overnight at 4°C. Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Reaction Setup: In each well, add the assay buffer, activated DNA, and the respective PARP enzyme (PARP1 or PARP2).
-
Inhibitor Addition: Add serial dilutions of this compound to the wells. Include a no-inhibitor control (vehicle, e.g., DMSO) and a no-enzyme control.
-
Reaction Initiation: Start the reaction by adding biotinylated NAD+ to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Detection: Wash the plate to remove unbound reagents. Add streptavidin-HRP conjugate and incubate. After another wash step, add the chemiluminescent substrate.
-
Data Acquisition: Immediately measure the chemiluminescence signal using a plate reader.
-
Data Analysis: The signal is proportional to the amount of biotinylated PAR incorporated, reflecting PARP activity. Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
PARP Trapping Assay
This assay measures the ability of this compound to stabilize the PARP-DNA complex.
Materials:
-
Purified PARP1 or PARP2 enzyme
-
Fluorescently labeled nicked DNA oligonucleotide
-
NAD+
-
Assay buffer
-
384-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Reaction Setup: In the microplate wells, combine the PARP enzyme and the fluorescently labeled nicked DNA in the assay buffer.
-
Inhibitor Addition: Add serial dilutions of this compound.
-
Incubation: Incubate the mixture to allow for the formation of the PARP-DNA complex.
-
PARylation Induction: Add NAD+ to initiate the auto-PARylation of PARP, which would normally lead to its dissociation from the DNA.
-
Measurement: Measure the fluorescence polarization (FP) of the solution. A high FP value indicates that the fluorescent DNA is part of a large, slowly rotating complex (i.e., PARP is trapped on the DNA). A low FP value indicates that the fluorescent DNA is free in solution.
-
Data Analysis: Plot the FP values against the this compound concentration to determine the EC50 for PARP trapping.
Clonogenic Survival Assay
This cell-based assay assesses the long-term cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., with and without BRCA mutations)
-
Cell culture medium and supplements
-
This compound
-
6-well plates
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) into 6-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound.
-
Incubation: Incubate the cells for a prolonged period (e.g., 10-14 days) to allow for colony formation. The medium with the drug should be refreshed every few days.
-
Staining: After the incubation period, wash the wells with PBS, fix the colonies with a fixative (e.g., methanol), and stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment concentration relative to the untreated control. Plot the surviving fraction against the drug concentration to generate a dose-response curve.
γ-H2AX Immunofluorescence Assay for DNA Damage
This assay visualizes and quantifies DNA double-strand breaks (DSBs) in cells treated with this compound.
Materials:
-
Cells grown on coverslips
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against γ-H2AX (phosphorylated H2AX)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with this compound for a specified duration.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize them to allow antibody entry.
-
Blocking: Block non-specific antibody binding with blocking buffer.
-
Antibody Incubation: Incubate the cells with the primary anti-γ-H2AX antibody, followed by incubation with the fluorescently labeled secondary antibody.
-
Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. The number of distinct fluorescent foci (representing γ-H2AX) per nucleus is quantified to measure the level of DNA DSBs.
Conclusion
This compound is a potent inhibitor of both PARP1 and PARP2, with a slightly higher potency observed for PARP2 in some in vitro assays. Its mechanism of action involves both the catalytic inhibition of PARP enzymes and the trapping of PARP-DNA complexes, leading to synthetic lethality in HRR-deficient cancer cells. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other PARP inhibitors. A thorough understanding of the comparative inhibitory activities and the underlying molecular mechanisms is crucial for optimizing the clinical application of these targeted therapies and for the development of next-generation PARP inhibitors with improved efficacy and selectivity.
References
Rucaparib and Homologous Recombination Deficiency: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This document provides an in-depth technical overview of the poly (ADP-ribose) polymerase (PARP) inhibitor, rucaparib, and its role in the treatment of cancers characterized by homologous recombination deficiency (HRD). It details the underlying molecular mechanisms, summarizes key clinical trial data, outlines methodologies for HRD detection, and explores mechanisms of resistance.
The Core Principle: Synthetic Lethality and PARP Inhibition
This compound's efficacy in tumors with homologous recombination deficiency (HRD) is rooted in the concept of synthetic lethality . This principle describes a state where a defect in one of two genes has little effect on cell viability, but the simultaneous loss of both genes results in cell death.[1] In the context of HRD, the two pathways are the Homologous Recombination Repair (HRR) pathway and the Base Excision Repair (BER) pathway, in which PARP enzymes are critical players.
1.1. Mechanism of Action of this compound
This compound is a potent small-molecule inhibitor of the PARP enzyme family, specifically PARP-1, PARP-2, and PARP-3.[2][3] These enzymes are crucial for repairing DNA single-strand breaks (SSBs) through the BER pathway.[4]
The mechanism of action involves two primary processes:
-
Inhibition of Catalytic Activity: this compound competitively binds to the NAD+ binding site of PARP enzymes, preventing them from synthesizing poly (ADP-ribose) chains. This halts the recruitment of other DNA repair proteins to the site of an SSB.[5]
-
PARP Trapping: this compound traps the PARP enzyme on the DNA at the site of the damage, forming a toxic PARP-DNA complex.[6][7] This complex is a significant obstacle to DNA replication.
In normal, healthy cells with a functional HRR pathway, the stalled replication forks and subsequent DNA double-strand breaks (DSBs) that form from unrepaired SSBs can be efficiently repaired.[8] However, in cancer cells with HRD (e.g., due to BRCA1/2 mutations), these DSBs cannot be accurately repaired.[8][9] The cell must then resort to error-prone repair mechanisms like non-homologous end-joining (NHEJ), leading to genomic instability and, ultimately, apoptosis (cell death).[4][8]
1.2. The Spectrum of Homologous Recombination Deficiency
HRD is not limited to mutations in the BRCA1 and BRCA2 genes. It can arise from various genetic and epigenetic alterations in the HRR pathway. Approximately 50% of high-grade serous ovarian carcinomas exhibit some form of HRD.[2][4]
Key causes of HRD include:
-
Germline and Somatic Mutations: Deleterious mutations in BRCA1 and BRCA2 are the most well-known causes.[6]
-
Mutations in other HRR Genes: Loss-of-function mutations in other genes integral to the HRR pathway, such as ATM, PALB2, RAD51C, and RAD51D, can also confer sensitivity to PARP inhibitors.[9][10][11]
-
Epigenetic Silencing: Hypermethylation of the BRCA1 promoter can silence gene expression, leading to a functional HRD state known as "BRCAness".[10][11]
Clinical Efficacy and Applications of this compound
This compound has demonstrated significant clinical activity in patients with HRD-positive tumors across various cancer types, leading to regulatory approvals for ovarian and prostate cancer.[7][12][13]
2.1. Ovarian Cancer
Clinical trials have established this compound as a key therapeutic agent for recurrent ovarian cancer, both for treatment and maintenance therapy.
| Table 1: Key Efficacy Data for this compound in Recurrent Ovarian Cancer | | :--- | :--- | :--- | :--- | :--- | | Trial | Patient Population | Endpoint | This compound | Placebo/Control | Hazard Ratio (HR) [95% CI] / p-value | | ARIEL2 (Parts 1 & 2) [10][11][14] | Platinum-sensitive, recurrent high-grade ovarian cancer | Median PFS | | | | | | BRCA-mutant | | 12.8 months | 5.4 months | HR: 0.27 (p < 0.0001) | | | BRCA wild-type, LOH-high | | 5.7 months | 5.2 months | HR: 0.62 (p = 0.011) | | | BRCA wild-type, LOH-low | | 5.2 months | - | - | | ARIEL3 [12][15] | Platinum-sensitive, recurrent ovarian cancer (Maintenance therapy) | Median PFS (Investigator-assessed) | | | | | | tBRCA-mutant | | 16.6 months | 5.4 months | HR: 0.23 (0.16-0.34); p < 0.0001 | | | HRD-positive (tBRCA or LOH-high) | | 13.6 months | 5.4 months | HR: 0.32 (0.24-0.42); p < 0.0001 | | | Intent-to-Treat (All patients) | | 10.8 months | 5.4 months | HR: 0.36 (0.30-0.45); p < 0.0001 | | ATHENA-MONO [16][17] | Newly diagnosed Stage III-IV ovarian cancer (1st-line maintenance) | Median PFS (Investigator-assessed) | | | | | | HRD-negative | | 12.1 months | 9.1 months | HR: 0.65 (0.45-0.95) |
PFS: Progression-Free Survival; tBRCA: deleterious tumor BRCA mutation; LOH: Loss of Heterozygosity; HRD: Homologous Recombination Deficiency.
The ARIEL2 study was pivotal in demonstrating that a genomic scar, specifically high LOH, could predict this compound sensitivity in BRCA wild-type patients.[14] The subsequent ARIEL3 trial confirmed these findings in a larger, randomized maintenance setting, leading to FDA approval for this indication.[12] More recently, the ATHENA-MONO trial showed that this compound provides a statistically significant benefit even in the HRD-negative population as first-line maintenance therapy.[16][18]
2.2. Prostate Cancer
This compound is the first PARP inhibitor approved for metastatic castration-resistant prostate cancer (mCRPC).
| Table 2: Efficacy Data for this compound in Metastatic Castration-Resistant Prostate Cancer (mCRPC) | | :--- | :--- | :--- | | Trial | Patient Population | Endpoint & Result | | TRITON2 [13][19] | mCRPC with deleterious BRCA mutation (germline or somatic), previously treated with androgen receptor-directed therapy and taxane-based chemotherapy. | Confirmed Objective Response Rate (ORR): 44% (95% CI: 31-57) | | | | Median Duration of Response (DoR): Not Evaluable (95% CI: 6.4 months - Not Evaluable) |
The TRITON2 results led to an accelerated FDA approval for this indication.[13][19]
Methodologies for Determining Homologous Recombination Deficiency
Accurate identification of HRD status is critical for selecting patients who are most likely to benefit from this compound.[20] Current testing approaches can be categorized into gene-based tests, assessment of genomic scars, and functional assays.[21]
3.1. Experimental Protocols: Genomic Scar Assays
Genomic scar assays detect the lasting impact of HRD on the genome.[20] These tests are typically performed using Next-Generation Sequencing (NGS) on DNA extracted from formalin-fixed paraffin-embedded (FFPE) tumor tissue.[22][23]
-
FoundationOne® CDx (used in this compound Trials):
-
Methodology: This assay uses NGS to detect thousands of somatic mutations, including in BRCA1/2 and other HRR genes. It also assesses genome-wide loss of heterozygosity (gLOH), a hallmark of HRD.[22]
-
Protocol Overview:
-
DNA is extracted from FFPE tumor slides.
-
A targeted NGS panel is used to sequence the coding regions of relevant genes and a large number of single nucleotide polymorphisms (SNPs) across the genome.
-
The sequencing data is analyzed by a bioinformatic pipeline to identify gene mutations and calculate the percentage of the genome affected by LOH.
-
In the context of this compound trials like ARIEL, a high gLOH score (e.g., ≥16%) was used to classify tumors as HRD-positive in the absence of a BRCA mutation.[22][24]
-
-
-
Myriad myChoice® CDx:
-
Methodology: This test provides a Genomic Instability Score (GIS) by combining three distinct metrics of genomic scarring: LOH, Telomeric Allelic Imbalance (TAI), and Large-scale State Transitions (LST).[20][22]
-
Protocol Overview:
-
DNA is extracted from FFPE tumor and a matched normal (blood) sample.
-
Genome-wide SNP array or NGS is performed to determine allele-specific copy numbers.
-
Proprietary algorithms calculate the scores for LOH, TAI, and LST, which are then summed to generate the final GIS.
-
A tumor is typically classified as HRD-positive if it has a deleterious BRCA1/2 mutation or a GIS score above a validated cutoff (e.g., ≥42).[20][22]
-
-
References
- 1. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel PARP inhibitor for BRCA advanced ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. This compound: the past, present, and future of a newly approved PARP inhibitor for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. JCI - BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality [jci.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Frontiers | PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregulation [frontiersin.org]
- 10. Molecular and clinical determinants of response and resistance to this compound for recurrent ovarian cancer treatment in ARIEL2 (Parts 1 and 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determinants of response and resistance to this compound for recurrent ovarian cancer - BJMO [bjmo.be]
- 12. FDA approves this compound for maintenance treatment of recurrent ovarian, fallopian tube, or primary peritoneal cancer | FDA [fda.gov]
- 13. esmo.org [esmo.org]
- 14. The Development of this compound/Rubraca®: A Story of the Synergy Between Science and Serendipity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Benefits HRD-Negative Ovarian Cancer Subgroups [medscape.com]
- 17. onclive.com [onclive.com]
- 18. Frontiers | How BRCA and homologous recombination deficiency change therapeutic strategies in ovarian cancer: a review of literature [frontiersin.org]
- 19. FDA Approves Rubraca®, First PARP Inhibitor for Prostate Cancer | Docwire News [docwirenews.com]
- 20. Homologous recombination deficiency (HRD) testing landscape: clinical applications and technical validation for routine diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sophiagenetics.com [sophiagenetics.com]
- 22. researchgate.net [researchgate.net]
- 23. blog.lgcclinicaldiagnostics.com [blog.lgcclinicaldiagnostics.com]
- 24. jebms.org [jebms.org]
Rucaparib in Pancreatic Cancer: A Preclinical Evidence Compendium
Introduction: Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with limited therapeutic options and a dismal prognosis. A subset of pancreatic cancers, estimated to be around 9%, harbors mutations in genes critical for homologous recombination (HR) DNA repair, such as BRCA1, BRCA2, and PALB2.[1] This genetic vulnerability opens a therapeutic window for targeted agents like PARP (poly ADP-ribose polymerase) inhibitors. Rucaparib is a potent inhibitor of PARP enzymes (PARP-1, PARP-2, and PARP-3) that has shown significant clinical activity in other cancers with homologous recombination deficiency (HRD).[2] This document provides a technical overview of the preclinical evidence supporting the investigation of this compound in pancreatic cancer, focusing on its mechanism of action, and data from in vitro and in vivo models.
Core Mechanism: Synthetic Lethality
This compound's efficacy in BRCA-mutated cancers is rooted in the principle of "synthetic lethality." Cancer cells with a deficient HR pathway (e.g., due to BRCA1/2 mutations) are heavily reliant on the PARP-mediated base excision repair (BER) pathway to repair single-strand DNA breaks (SSBs). When this compound inhibits PARP, these SSBs go unrepaired and accumulate. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). In normal cells, these DSBs would be repaired by the intact HR pathway. However, in HR-deficient cancer cells, the inability to repair these DSBs leads to genomic instability, cell cycle arrest, and ultimately, apoptosis.[2][3]
Caption: Mechanism of synthetic lethality induced by this compound in HR-deficient cancer cells.
Part 1: In Vitro Evidence
Preclinical evaluation in pancreatic cancer cell lines has been crucial for establishing the rationale for this compound's use. Studies focus on determining PARP1 expression, cellular uptake, and the impact of DNA-damaging agents on sensitizing cells to PARP inhibition.
Data Summary: In Vitro Models
| Cell Line | Key Characteristics | Experimental Focus | Key Findings | Reference |
| AsPC-1 | Human pancreatic adenocarcinoma | PARP1 expression, this compound uptake | Expresses PARP1, demonstrates uptake of radiolabeled this compound. | [4] |
| PSN-1 | Human pancreatic adenocarcinoma | PARP1 expression, this compound uptake | Expresses PARP1, shows uptake of radiolabeled this compound. | [4] |
Experimental Protocols
1. Western Blot for PARP Expression:
-
Objective: To confirm the expression of the drug target, PARP1, in pancreatic cancer cell lines.
-
Methodology:
-
Pancreatic cancer cells (AsPC-1, PSN-1) are cultured to 80% confluency.
-
Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) for 1 hour.
-
The membrane is incubated overnight at 4°C with a primary antibody specific for PARP1.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
2. Cellular Uptake Studies with [¹⁸F]this compound:
-
Objective: To quantify the uptake of this compound in pancreatic cancer cells and assess its dependence on PARP expression and DNA damage.
-
Methodology:
-
AsPC-1 and PSN-1 cells are seeded in multi-well plates.
-
To induce DNA damage, a subset of cells is pre-treated with agents like methyl methanesulfonate (MMS) or temozolomide (TMZ).[4]
-
Cells are then incubated with [¹⁸F]this compound, a positron-emitting isotopologue of this compound, for a defined period (e.g., 1 hour).
-
Following incubation, cells are washed with cold PBS to remove unbound radiotracer.
-
Cells are lysed, and the radioactivity in the lysate is measured using a gamma counter.
-
Uptake is typically expressed as a percentage of the total added dose, normalized to the protein content or cell number.
-
Blocking experiments are performed by co-incubating with an excess of non-radiolabeled this compound or another PARP inhibitor (e.g., olaparib) to confirm target-specific binding.[4]
-
Caption: Workflow for assessing [¹⁸F]this compound cellular uptake in pancreatic cancer cell lines.
Part 2: In Vivo Evidence
Animal models are essential for evaluating the pharmacokinetics, tumor-targeting capabilities, and anti-tumor efficacy of this compound in a physiological context. Xenograft models using human pancreatic cancer cell lines are commonly employed.
Data Summary: In Vivo Models
| Model | Treatment | Key Metric | Result | Reference |
| PSN-1 Tumor-Bearing Mice | [¹⁸F]this compound (intravenous) | Tumor Uptake (%ID/g) | 5.5 ± 0.5 %ID/g at 1 hour post-injection | [4][5] |
| PSN-1 Tumor-Bearing Mice | [¹⁸F]this compound + Olaparib (block) | Tumor Uptake (%ID/g) | Significant reduction in uptake vs. [¹⁸F]this compound alone | [4][5] |
Note: %ID/g = percentage of injected dose per gram of tissue.
Experimental Protocols
1. Pancreatic Cancer Xenograft Model:
-
Objective: To establish a human pancreatic tumor model in immunocompromised mice to evaluate this compound's in vivo properties.
-
Methodology:
-
Immunocompromised mice (e.g., BALB/c nude or NSG) are used.
-
A suspension of human pancreatic cancer cells (e.g., 5 x 10⁶ PSN-1 cells) in a medium like Matrigel is prepared.
-
The cell suspension is injected subcutaneously into the flank of each mouse.
-
Tumors are allowed to grow to a specified size (e.g., 100-200 mm³) before the initiation of imaging or treatment studies. Tumor volume is monitored regularly using caliper measurements (Volume = 0.5 x Length x Width²).
-
2. In Vivo PET Imaging and Biodistribution:
-
Objective: To visualize and quantify the accumulation of this compound in tumors and other organs over time.
-
Methodology:
-
PSN-1 tumor-bearing mice are anesthetized.
-
[¹⁸F]this compound is administered intravenously via the tail vein.
-
Dynamic or static PET/CT scans are acquired at various time points post-injection (e.g., 30, 60, 120 minutes) to visualize the biodistribution of the radiotracer.
-
For ex vivo biodistribution, at a predetermined time point (e.g., 1 hour), mice are euthanized.
-
Tumors and major organs (blood, heart, lungs, liver, kidneys, etc.) are harvested, weighed, and their radioactivity is measured in a gamma counter.
-
Uptake in each tissue is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
To confirm PARP-selective binding, a cohort of mice is co-injected with a blocking dose of a non-radiolabeled PARP inhibitor.[5] A significant reduction in tumor uptake compared to the non-blocked group indicates target-specific accumulation.
-
Conclusion and Future Directions
The preclinical data provide a strong foundation for the clinical use of this compound in pancreatic cancer, particularly in patients with HRD. In vitro studies confirm that pancreatic cancer cells express the PARP1 target and that uptake can be enhanced by inducing DNA damage.[4] In vivo models demonstrate that this compound successfully accumulates in pancreatic tumors, with uptake being target-specific.[4][5] While much of the recent literature has focused on clinical trial outcomes, these foundational preclinical studies were instrumental in justifying those trials. Future preclinical work may explore novel combination strategies, such as combining this compound with immunotherapy or agents that induce a "BRCA-like" phenotype (BRCAness) in HR-proficient tumors, thereby expanding its potential benefit to a broader patient population.
References
- 1. This compound Monotherapy in Patients With Pancreatic Cancer and a Known Deleterious BRCA Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. youtube.com [youtube.com]
- 4. Imaging PARP with [18F]this compound in pancreatic cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imaging PARP with [18F]this compound in pancreatic cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Foundational Research on the PARP Inhibitor Rucaparib
This guide provides an in-depth overview of the foundational research on Poly (ADP-ribose) polymerase (PARP) inhibitors, with a specific focus on Rucaparib. It is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the mechanism of action, key experimental data, and the clinical development of this significant anti-cancer agent.
Introduction to PARP Inhibition and the Principle of Synthetic Lethality
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA repair.[1][2] PARP1, the most abundant of these enzymes, plays a critical role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][3] When a DNA strand break occurs, PARP1 detects the damage and synthesizes poly (ADP-ribose) chains, which act as a scaffold to recruit other DNA repair proteins.[1]
The concept of "synthetic lethality" is a cornerstone of PARP inhibitor therapy.[4][5][6] This occurs when the simultaneous loss of two separate gene functions leads to cell death, while the loss of either one alone does not. In the context of cancer therapy, this principle is exploited in tumors with pre-existing defects in DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes.[1][6] BRCA1 and BRCA2 are essential for the homologous recombination (HR) pathway, which repairs DNA double-strand breaks (DSBs).[3][4] In cells with dysfunctional HR, the inhibition of PARP-mediated SSB repair leads to the accumulation of DSBs during DNA replication, which cannot be repaired, ultimately resulting in cell death.[3]
This compound (brand name Rubraca®) is a potent small-molecule inhibitor of PARP-1, PARP-2, and PARP-3.[4][5][7] Its development as a cancer therapeutic has been a significant advancement, particularly for patients with tumors harboring BRCA mutations or other homologous recombination deficiencies (HRD).[7][8]
Mechanism of Action of this compound
This compound exerts its anti-cancer effects through a dual mechanism: catalytic inhibition of PARP and the trapping of PARP-DNA complexes.[4][9]
-
Catalytic Inhibition: this compound competes with the natural substrate of PARP, nicotinamide adenine dinucleotide (NAD+), for the catalytic site of the enzyme.[1] This prevents the synthesis of poly (ADP-ribose) chains, thereby inhibiting the recruitment of DNA repair proteins to the site of single-strand breaks.[1]
-
PARP Trapping: Beyond just inhibiting its enzymatic activity, this compound "traps" the PARP enzyme on the DNA at the site of damage.[4][9] These trapped PARP-DNA complexes are highly cytotoxic, as they obstruct DNA replication and transcription, leading to the formation of lethal double-strand breaks.[9]
In cancer cells with deficient homologous recombination repair, such as those with BRCA1 or BRCA2 mutations, these double-strand breaks cannot be effectively repaired, leading to genomic instability and cell death.[3][9] This selective killing of cancer cells while sparing normal, HR-proficient cells is the essence of synthetic lethality.[4][5]
Key Preclinical and Clinical Data
The efficacy of this compound has been established through extensive preclinical and clinical research.
In vitro studies have demonstrated this compound's potent anti-proliferative activity, particularly in cell lines with BRCA mutations or other HR deficiencies.[10]
| Cell Line | Cancer Type | BRCA Status | This compound IC50 (µM) | Reference |
| PEO1 | Ovarian | BRCA2 mutant | Lower than wild-type | [11] |
| COLO704 | Ovarian | Not specified | 2.5 | [12][13] |
| Various | Ovarian | Not specified | 2.5 to >15 | [12][13] |
| Multiple | Ovarian, Breast, Pancreatic | BRCA1/2 mutant or silenced | Potent antiproliferative activity | [10] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Preclinical studies also showed that this compound treatment leads to a significant increase in DNA damage, as measured by the formation of γ-H2AX foci, particularly in HR-deficient cells.[11]
This compound has undergone rigorous clinical evaluation in various cancer types, leading to its approval for specific indications.
| Trial Name (Identifier) | Phase | Patient Population | Key Findings | Reference |
| Study 10 (NCT01482715) | I/II | Germline BRCA1/2-mutated ovarian, breast, or pancreatic cancer | Established recommended Phase II dose of 600 mg twice daily; showed robust antitumor activity. | [14][15] |
| ARIEL2 (NCT01891344) | II | Platinum-sensitive, relapsed high-grade ovarian cancer | Demonstrated efficacy in patients with BRCA mutations and those with high genomic loss of heterozygosity (LOH), an indicator of HRD. | [16][17] |
| ARIEL3 (NCT01968213) | III | Platinum-sensitive, recurrent ovarian cancer (maintenance therapy) | Significant improvement in progression-free survival (PFS) with this compound vs. placebo, especially in BRCA-mutated and HRD-positive patients. | [8] |
| TRITON2 (NCT02952534) | II | Metastatic castration-resistant prostate cancer (mCRPC) with BRCA1/2 alterations | Showed a 44% confirmed objective response rate (ORR) in response-evaluable patients. | [18] |
| ATHENA-MONO (NCT03522246) | III | Newly diagnosed advanced ovarian cancer (first-line maintenance) | Significantly improved PFS versus placebo, regardless of BRCA or HRD status. | [19][20] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon foundational research. Below are representative protocols for key assays used in the evaluation of PARP inhibitors.
This protocol measures the inhibition of PARP1 enzymatic activity in a cell-free system.[21]
-
Plate Preparation: Coat a 96-well plate with histone.
-
Reaction Mixture: In each well, add a reaction buffer containing NAD+ and an activator deoxyoligonucleotide.
-
Compound Addition: Add 10 µL of the test compound (e.g., this compound at various concentrations) or a solvent control.
-
Enzyme Addition: Initiate the reaction by adding 20 µL of recombinant human PARP1 (10 ng/well) and incubate for 1.5 hours.
-
Washing: Wash the plate with PBST (phosphate-buffered saline with Tween 20).
-
Primary Antibody: Add 100 µL of anti-PARP polyclonal antibody and incubate for 1.5 hours.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 30 minutes.
-
Detection: Add a substrate solution (e.g., OPD with H2O2) and incubate for 10 minutes.
-
Stop Reaction: Stop the reaction with sulfuric acid.
-
Measurement: Measure the absorbance at 490 nm using a spectrophotometer.
-
Calculation: Calculate the inhibition rate and determine the IC50 value.[21]
The comet assay is a widely used method to measure DNA single-strand breaks.[22][23]
-
Cell Treatment: Treat cultured cells with the DNA-damaging agent or test compound (e.g., this compound).
-
Embedding: Embed the treated cells in a thin layer of low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells to remove proteins and lipids, leaving behind "nucleoids" of naked DNA.
-
Electrophoresis: Subject the slides to electrophoresis under alkaline conditions. The negatively charged, fragmented DNA will migrate towards the anode, creating a "comet" shape.
-
Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Analysis: Analyze the comet images to quantify the amount of DNA damage (e.g., by measuring the percentage of DNA in the comet tail).[22][23]
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[24]
-
Cell Seeding: Seed cells at a density of 5x10³ cells/well in a 96-well plate.
-
Treatment: The next day, treat the cells with various concentrations of the test compound (e.g., this compound) or a vehicle control (DMSO).
-
Incubation: Incubate the cells for a designated period (e.g., 4 days).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solvent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 490 nm. The absorbance is proportional to the number of viable cells.[24]
Conclusion
The foundational research on this compound has firmly established its role as a potent PARP inhibitor that effectively leverages the principle of synthetic lethality to target cancers with homologous recombination deficiencies. Preclinical studies have elucidated its mechanism of action and demonstrated its efficacy in vitro and in vivo.[10][15] Rigorous clinical trials have confirmed its clinical benefit in patients with ovarian and prostate cancers, leading to regulatory approvals and its integration into standard treatment regimens.[7][25][26] Ongoing research continues to explore the full potential of this compound, both as a monotherapy and in combination with other agents, to expand its utility to a broader range of patients and tumor types.[27][28]
References
- 1. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 2. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 3. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | C19H18FN3O | CID 9931954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. researchgate.net [researchgate.net]
- 8. The Development of this compound/Rubraca®: A Story of the Synergy Between Science and Serendipity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound Camsylate? [synapse.patsnap.com]
- 10. This compound: the past, present, and future of a newly approved PARP inhibitor for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical Studies on the Effect of this compound in Ovarian Cancer: Impact of BRCA2 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor this compound for the Treatment of Sporadic Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. dovepress.com [dovepress.com]
- 16. A Study of this compound in Patients With | Clinical Trials | medthority.com [medthority.com]
- 17. mdpi.com [mdpi.com]
- 18. A Study of this compound in Patients With Metastatic Castration-resistant Prostate Cancer and Homologous Recombination Gene Deficiency [clin.larvol.com]
- 19. ascopubs.org [ascopubs.org]
- 20. Clovis Oncology’s Rubraca® (this compound) as First-Line Maintenance Treatment Significantly Improves Progression-Free Survival in Women with Advanced Ovarian Cancer in Primary Efficacy Analyses Regardless of BRCA Mutation and HRD Status - BioSpace [biospace.com]
- 21. PARP1 enzyme inhibition assays [bio-protocol.org]
- 22. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]
- 23. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [en.bio-protocol.org]
- 24. selleckchem.com [selleckchem.com]
- 25. Safety and efficacy of this compound in the treatment of ovarian cancer and patients with BRCA mutation: a systematic review and meta-analysis of phase III randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. auo.asmepress.com [auo.asmepress.com]
- 27. Synthetic Lethality Beyond BRCA: A Phase I Study of this compound and Irinotecan in Metastatic Solid Tumors With Homologous Recombination-Deficiency Mutations Beyond BRCA1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. ascopubs.org [ascopubs.org]
Methodological & Application
Rucaparib In Vitro Cell Viability Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rucaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, including PARP-1, PARP-2, and PARP-3, which play a crucial role in DNA repair.[1][2] By inhibiting PARP, this compound exploits the concept of synthetic lethality in tumors with deficiencies in homologous recombination repair (HRR), particularly those with mutations in BRCA1 and BRCA2 genes.[1][3] This targeted approach leads to the accumulation of DNA damage and subsequent cell death in cancer cells. This compound has received FDA approval for the treatment of recurrent ovarian and prostate cancer.[1][4] These application notes provide detailed protocols for assessing the in vitro efficacy of this compound using common cell viability assays.
Data Presentation: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound in various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | BRCA Status | IC50 (µM) | Reference |
| COLO704 | Ovarian | Unknown | 2.52 ± 0.67 | [5] |
| UWB1.289 | Ovarian | BRCA1 mutant | 0.375 | [6] |
| UWB1.289+BRCA1 | Ovarian | BRCA1 wild-type | 5.43 | [6] |
| MDA-MB-436 | Breast (TNBC) | BRCA1 mutant | 2.3 | [7] |
| HCC1937 | Breast (TNBC) | BRCA1 mutant | ~13 | [7] |
| MDA-MB-231 | Breast (TNBC) | BRCA wild-type | ≤20 | [7] |
| MDA-MB-468 | Breast (TNBC) | BRCA wild-type | <10 | [7] |
| HCC1806 | Breast (TNBC) | BRCA wild-type | ~0.9 | [7] |
| SK-N-BE(2c) | Neuroblastoma | Not specified | Non-toxic up to 1 µM | [8] |
| UVW/NAT | Glioma | Not specified | Non-toxic up to 1 µM | [8] |
TNBC: Triple-Negative Breast Cancer
Experimental Protocols
Two common methods for determining cell viability in response to this compound treatment are the MTT and CellTiter-Glo® assays.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
This compound (appropriate stock solution)
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
96-well plates
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)[10]
-
Phosphate-buffered saline (PBS)
-
Microplate reader capable of measuring absorbance at 570-590 nm[10]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in a volume of 200 µL of complete culture medium.[9] Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: The next day, prepare serial dilutions of this compound in complete culture medium. A common concentration range to test is 0.1, 1, 10, and 100 µM.[9] Remove the old medium from the wells and add 200 µL of the medium containing the various concentrations of this compound or DMSO as a vehicle control.
-
Incubation: Incubate the plates for the desired treatment duration, typically 48 to 72 hours.[11][12]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[9]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[9][10]
-
Solubilization: Carefully remove the medium and add 150-200 µL of MTT solvent to each well to dissolve the formazan crystals.[10] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
Absorbance Measurement: Read the absorbance at 570 nm or 590 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay determines the number of viable cells in culture by quantifying ATP, which is an indicator of metabolically active cells.[13] The luminescent signal is proportional to the amount of ATP present.[13]
Materials:
-
This compound (appropriate stock solution)
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled multiwell plate at a density of 600-800 cells per well in a 384-well plate or 2,000 cells per well in a 96-well plate.[16] Allow the cells to attach overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 6-7 days).[16]
-
Reagent Preparation and Equilibration: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.[14] Equilibrate the plate with the cells and the reagent to room temperature for approximately 30 minutes.[14][15]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[15]
-
Cell Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[14][15] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14][15]
-
Luminescence Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence readings to the DMSO control and calculate the IC50 values using a sigmoidal dose-response curve fit.[16]
Mandatory Visualizations
Signaling Pathway of this compound
This compound's primary mechanism of action involves the inhibition of PARP enzymes, which are critical for the repair of DNA single-strand breaks (SSBs). In cells with deficient homologous recombination (HR) due to mutations in genes like BRCA1/2, unrepaired SSBs are converted to toxic double-strand breaks (DSBs) during DNA replication. The inability to repair these DSBs leads to genomic instability and ultimately, cell death, a concept known as synthetic lethality.[1][3] Additionally, this compound has been shown to activate the STING (Stimulator of Interferon Genes) pathway, which can trigger an anti-tumor immune response.[17]
Caption: this compound's mechanism of action.
Experimental Workflow: Cell Viability Assay
The following diagram outlines the general workflow for performing an in vitro cell viability assay with this compound.
Caption: General workflow for a this compound cell viability assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jebms.org [jebms.org]
- 5. Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor this compound for the Treatment of Sporadic Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. An evaluation in vitro of PARP-1 inhibitors, this compound and olaparib, as radiosensitisers for the treatment of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. cyrusbio.com.tw [cyrusbio.com.tw]
- 11. texaschildrens.org [texaschildrens.org]
- 12. mdpi.com [mdpi.com]
- 13. promegaconnections.com [promegaconnections.com]
- 14. OUH - Protocols [ous-research.no]
- 15. scribd.com [scribd.com]
- 16. Cell Viability Assays [bio-protocol.org]
- 17. aacrjournals.org [aacrjournals.org]
Determining the IC50 of Rucaparib in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining the half-maximal inhibitory concentration (IC50) of Rucaparib, a potent Poly (ADP-ribose) polymerase (PARP) inhibitor, in various cancer cell lines. This document is intended to guide researchers in accurately assessing the in vitro efficacy of this compound, a critical step in preclinical drug development and cancer research.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor of PARP enzymes, including PARP-1, PARP-2, and PARP-3, which are crucial for the repair of single-strand DNA breaks.[1][2] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[1][3] this compound's efficacy is not limited to BRCA-mutated cancers, as it has also shown activity in tumors with other homologous recombination deficiencies (HRD).[2][4] Recent studies also suggest that this compound can activate the STING (stimulator of interferon genes) pathway, potentially enhancing anti-tumor immune responses.[5]
The determination of the IC50 value, the concentration of a drug that inhibits a biological process by 50%, is a fundamental measure of drug potency.[6][7] For this compound, the IC50 in cancer cell lines quantifies the concentration required to reduce cell viability by half, providing a key parameter for comparing its activity across different cancer types and genetic backgrounds.
This compound IC50 Values in Various Cancer Cell Lines
The sensitivity of cancer cell lines to this compound varies significantly, influenced by factors such as their BRCA mutation status and the integrity of their DNA damage response pathways. The following table summarizes a selection of reported IC50 values for this compound in different cancer cell lines.
| Cell Line | Cancer Type | BRCA1 Status | BRCA2 Status | This compound IC50 (µM) | Reference |
| UWB1.289 | Ovarian Cancer | Mutant | Wild-Type | 0.375 | [3] |
| UWB1.289+BRCA1 | Ovarian Cancer | Wild-Type (Restored) | Wild-Type | 5.43 | [3] |
| MDA-MB-436 | Breast Cancer | Mutant | Wild-Type | 2.3 | [8] |
| HCC1937 | Breast Cancer | Mutant | Wild-Type | 13 | [8] |
| MDA-MB-231 | Breast Cancer | Wild-Type | Wild-Type | ≤ 20 | [8] |
| MDA-MB-468 | Breast Cancer | Wild-Type | Wild-Type | < 10 | [8] |
| HCC1806 | Breast Cancer | Wild-Type | Wild-Type | ≈ 0.9 | [8] |
| COLO704 | Ovarian Cancer | Not Specified | Not Specified | 2.5 | [9] |
| HEY | Ovarian Cancer | Not Specified | Not Specified | 13.01 ± 0.75 | [9] |
| SKOV3 | Ovarian Cancer | Not Specified | Not Specified | > 15 | [9] |
| PEO1 | Ovarian Cancer | Mutant | Wild-Type | Not Specified (sensitive) | [10] |
Experimental Protocols for IC50 Determination
The following are detailed protocols for two common and reliable methods for determining the IC50 of this compound in adherent cancer cell lines: the MTT assay and the Crystal Violet assay.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the ability of mitochondrial succinate dehydrogenase in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11][12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)[11]
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A typical concentration range to start with could be 0.01 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-treatment control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48-72 hours).[13]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Protocol 2: Crystal Violet Assay
This assay is based on the ability of the crystal violet dye to bind to the proteins and DNA of adherent cells.[14][15] The amount of dye retained is proportional to the number of viable, attached cells.[16]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well flat-bottom plates
-
Crystal Violet solution (0.5% in 20% methanol)[14]
-
Methanol or 4% paraformaldehyde for cell fixation
-
PBS
-
Glacial acetic acid or other suitable solvent for dye elution
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding and Drug Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
After the drug incubation period, carefully aspirate the medium from the wells.
-
Gently wash the cells once with PBS.
-
Add 100 µL of methanol or 4% paraformaldehyde to each well and incubate for 15-20 minutes at room temperature to fix the cells.
-
-
Staining:
-
Remove the fixative solution.
-
Add 50-100 µL of 0.5% crystal violet solution to each well and incubate for 20-30 minutes at room temperature.[14]
-
-
Washing:
-
Gently wash the plate with tap water several times to remove the excess stain.[14]
-
Invert the plate on a paper towel and allow it to air dry completely.
-
-
Dye Elution:
-
Add 100-200 µL of a solvent (e.g., 10% acetic acid or methanol) to each well to solubilize the bound dye.[14]
-
Shake the plate on an orbital shaker for 15-30 minutes.
-
-
Absorbance Measurement:
-
Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Follow step 6 from the MTT assay protocol to calculate the IC50 value.
-
Diagrams
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. The Importance of IC50 Determination | Visikol [visikol.com]
- 8. mdpi.com [mdpi.com]
- 9. Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor this compound for the Treatment of Sporadic Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical Studies on the Effect of this compound in Ovarian Cancer: Impact of BRCA2 Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
Application Notes and Protocols: Performing a PARP Trapping Assay with Rucaparib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a crucial class of targeted therapies in oncology, particularly for cancers with deficiencies in DNA repair pathways, such as those harboring BRCA1/2 mutations. Rucaparib is a potent inhibitor of PARP enzymes, including PARP-1, PARP-2, and PARP-3.[1][2][3] Its mechanism of action extends beyond simple catalytic inhibition of PARP. A key element of its cytotoxicity is the "trapping" of PARP enzymes on damaged DNA.[1][2][4] This process forms toxic PARP-DNA complexes that stall replication forks, leading to double-strand breaks and ultimately, synthetic lethality in cancer cells with compromised homologous recombination repair.[1][2] The potency of a PARP inhibitor is therefore not solely defined by its enzymatic inhibition (IC50) but also by its ability to induce PARP trapping. This document provides detailed protocols for assessing the PARP trapping potential of this compound in a laboratory setting.
Principle of the PARP Trapping Assay
The fundamental principle of a PARP trapping assay is to quantify the amount of PARP enzyme that remains bound to chromatin following treatment with a PARP inhibitor and induction of DNA damage. Under normal conditions, upon binding to a DNA single-strand break, PARP becomes activated and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This auto-PARylation leads to the dissociation of PARP from the DNA, allowing the recruitment of DNA repair machinery.[5][6] PARP inhibitors like this compound bind to the NAD+ binding site of PARP, preventing PAR chain synthesis. This inhibition of auto-PARylation "traps" the PARP enzyme on the DNA, forming a stable and cytotoxic complex.[1][6][7]
This application note will focus on a widely used cellular method involving the induction of DNA damage, treatment with this compound, subcellular fractionation, and subsequent quantification of chromatin-bound PARP1 and PARP2 by Western blotting.
Signaling Pathway: Mechanism of this compound-Induced PARP Trapping
Caption: this compound inhibits PARP1/2 auto-PARylation, leading to the formation of toxic PARP-DNA complexes.
Experimental Protocols
Cellular PARP Trapping Assay by Subcellular Fractionation and Western Blotting
This protocol details the steps to measure the amount of PARP1 and PARP2 trapped on chromatin in cultured cells treated with this compound.
Materials and Reagents:
-
Cell Lines: Human cancer cell lines (e.g., HeyA8 ovarian cancer, DLD1 colon cancer, DU145 prostate cancer).[5][8][9]
-
Culture Medium: Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
This compound: Prepare a stock solution in DMSO.
-
DNA Damaging Agent: Methyl methanesulfonate (MMS) or Temozolomide (TMZ).[5]
-
Subcellular Protein Fractionation Kit: (e.g., Thermo Scientific Subcellular Protein Fractionation Kit for Cultured Cells, Cat. No. 78840).[5][10]
-
Phosphate-Buffered Saline (PBS)
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE Gels and Buffers
-
PVDF Membranes
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST.
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent Substrate
-
Imaging System for Western Blots
Experimental Workflow:
Caption: Workflow for the cellular PARP trapping assay.
Detailed Methodology:
-
Cell Seeding:
-
Seed cells in 10 cm dishes at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to attach and grow overnight.
-
-
Drug Treatment:
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Add a DNA damaging agent, such as 0.01% MMS, to the media and co-incubate with this compound for the desired time (e.g., 30 minutes to 4 hours).[8][9] A control group without MMS should also be included.
-
-
Cell Harvesting:
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Scrape the cells in ice-cold PBS and centrifuge at 500 x g for 5 minutes.
-
Discard the supernatant.
-
-
Subcellular Fractionation:
-
Perform subcellular fractionation according to the manufacturer's protocol of the chosen kit to separate the cytoplasmic, nuclear soluble, and chromatin-bound protein fractions.[5][10]
-
Crucially, add this compound at the treatment concentration and protease/phosphatase inhibitors to all fractionation buffers to prevent the dissociation of trapped PARP during the procedure. [5][10]
-
-
Protein Quantification:
-
Determine the protein concentration of the chromatin-bound fractions using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample (e.g., 20-30 µg of protein from the chromatin-bound fraction).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PARP1, PARP2, and Histone H3 (loading control for the chromatin fraction) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Capture the image using a digital imaging system.
-
-
Data Analysis:
-
Perform densitometry analysis on the Western blot bands using software like ImageJ.
-
Normalize the PARP1 and PARP2 band intensities to the Histone H3 band intensity for each sample.
-
Compare the normalized PARP levels in the this compound-treated samples to the vehicle-treated control. An increase in the chromatin-bound PARP1/2 indicates PARP trapping.
-
Data Presentation
Quantitative data from the Western blot analysis should be summarized in a table for clear comparison.
| Treatment Group | This compound Conc. (µM) | MMS (0.01%) | Normalized PARP1 Intensity (Arbitrary Units) | Normalized PARP2 Intensity (Arbitrary Units) | Fold Change vs. Control (PARP1) |
| Vehicle Control | 0 | - | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 |
| MMS Only | 0 | + | 1.5 ± 0.2 | 1.4 ± 0.2 | 1.5 |
| This compound | 0.1 | + | 3.2 ± 0.4 | 2.9 ± 0.3 | 3.2 |
| This compound | 1.0 | + | 8.5 ± 0.9 | 7.8 ± 0.8 | 8.5 |
| This compound | 10.0 | + | 15.2 ± 1.5 | 13.9 ± 1.3 | 15.2 |
Data are represented as mean ± standard deviation from three independent experiments.
Alternative and Complementary Assays
While Western blotting of fractionated cells is a robust method, other techniques can also be employed to study PARP trapping:
-
Fluorescence Polarization (FP) Assay: A biochemical, high-throughput assay that measures the ability of an inhibitor to prevent the dissociation of purified PARP from a fluorescently labeled DNA probe in the presence of NAD+.[6][11][12] An increase in fluorescence polarization indicates trapping.[12]
-
Proximity Ligation Assay (PLA): A sensitive in situ method to visualize and quantify PARP1-DNA complexes within single cells, offering higher sensitivity than traditional immunofluorescence.[13]
-
Fluorescence Recovery After Photobleaching (FRAP) or Förster Resonance Energy Transfer (FRET): Live-cell imaging techniques that can be used to study the dynamics of PARP binding to chromatin in real-time.[14]
Conclusion
The ability of this compound to trap PARP enzymes on DNA is a critical component of its anticancer activity. The cellular PARP trapping assay described here provides a reliable method for researchers to quantify this effect. By understanding and measuring the PARP trapping potential of this compound and other PARP inhibitors, scientists can better elucidate their mechanisms of action and develop more effective therapeutic strategies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound: the past, present, and future of a newly approved PARP inhibitor for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. portlandpress.com [portlandpress.com]
- 8. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. nmsgroup.it [nmsgroup.it]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Rucaparib for Radiosensitization in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rucaparib is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, including PARP-1, PARP-2, and PARP-3, which are critical for the repair of single-strand DNA breaks (SSBs). In the context of radiotherapy, which induces DNA damage, the inhibition of PARP by this compound can lead to the accumulation of unrepaired SSBs. These unrepaired SSBs can then be converted into more lethal double-strand breaks (DSBs) during DNA replication, ultimately enhancing the cytotoxic effects of radiation. This synergistic interaction, known as radiosensitization, is a promising strategy to improve the efficacy of radiotherapy in various cancer types. Preclinical studies have demonstrated that this compound can sensitize cancer cells to radiation, leading to decreased cell survival, increased DNA damage, and cell cycle arrest.
These application notes provide a summary of the quantitative data from preclinical studies investigating this compound as a radiosensitizer and offer detailed protocols for key in vitro and in vivo experiments.
Data Presentation
The following tables summarize the quantitative data from preclinical studies on this compound-mediated radiosensitization.
Table 1: In Vitro Radiosensitization Effect of this compound on Cell Survival
| Cell Line | Cancer Type | This compound Concentration | Radiation Dose (Gy) | Sensitizer Enhancement Ratio (SER/ER) | Reference |
| A549 | Lung Adenocarcinoma | Not Specified | Not Specified | ER10 = 2.8 | |
| BT16 | Atypical Teratoid Rhabdoid Tumor | 105 nM (IC30) | 2, 4, 6 | SER = 1.48 | |
| PC3 | Prostate Cancer | 1.25 µM, 2.5 µM | 4 | Not explicitly calculated, but synergy shown | |
| C4-2 | Prostate Cancer | 1.25 µM, 2.5 µM | 5, 10 | Not explicitly calculated, but synergy shown | |
| Hela | Cervical Cancer | Not Specified | Not Specified | Significant decrease in survival fraction | |
| Siha | Cervical Cancer | Not Specified | Not Specified | Significant decrease in survival fraction |
Table 2: Effect of this compound and Radiation on Cell Cycle Distribution
| Cell Line | Cancer Type | This compound Concentration | Radiation Dose (Gy) | % of Cells in G2/M Phase (this compound + Radiation) | % Increase in G2/M Arrest (vs. Control) | Reference |
| BT16 | Atypical Teratoid Rhabdoid Tumor | 1 µM | Not Specified | Not Specified | 28% | |
| BT16 | Atypical Teratoid Rhabdoid Tumor | 10 µM | Not Specified | Not Specified | 72% | |
| Hela | Cervical Cancer | Not Specified | Not Specified | Significantly Increased | Not Specified | |
| Siha | Cervical Cancer | Not Specified | Not Specified | Significantly Increased | Not Specified |
Table 3: Induction of DNA Damage (γH2AX Foci) by this compound and Radiation
| Cell Line | Cancer Type | This compound Concentration | Radiation Dose (Gy) | Observation | Reference |
| BT16 | Atypical Teratoid Rhabdoid Tumor | 1 µM | 6 | Significant increase in γH2AX foci 24h post-irradiation | |
| PC3 | Prostate Cancer | Not Specified | Not Specified | Persistent γH2AX foci at 24h with combination treatment | |
| LNCaP | Prostate Cancer | Not Specified | Not Specified | Persistent γH2AX foci at 24h with combination treatment | |
| PEO1 | Ovarian Cancer | 10 µM | Not Applicable | 27.6-fold increase in γH2AX foci at 1h | |
| SKOV3 | Ovarian Cancer | 25 µM | Not Applicable | 27.1-fold increase in γH2AX foci at 1h |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound as a radiosensitizer and a typical experimental workflow.
Application Notes and Protocols: Combining Rucaparib with Chemotherapy In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for in vitro studies on the combination of the PARP inhibitor, rucaparib, with various chemotherapy agents. Detailed protocols for key experimental assays are provided to facilitate the investigation of synergistic effects and mechanisms of action.
Introduction
This compound is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, including PARP1, PARP2, and PARP3, which play a crucial role in DNA single-strand break repair. By inhibiting PARP, this compound leads to the accumulation of unrepaired single-strand breaks, which can collapse replication forks and generate cytotoxic double-strand breaks. In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, this accumulation of DNA damage leads to synthetic lethality and cell death.
Combining this compound with DNA-damaging chemotherapy agents can enhance the cytotoxic effects on cancer cells, even in those without HRR deficiencies. The rationale behind this approach is that chemotherapy-induced DNA damage, when coupled with PARP inhibition, overwhelms the cell's DNA repair capacity, leading to increased apoptosis and cell death. This document outlines protocols to assess the in vitro efficacy of combining this compound with cisplatin, irinotecan, temozolomide, and radiation.
Data Presentation
The following tables summarize quantitative data from in vitro studies combining this compound with various chemotherapy agents. These data highlight the synergistic potential and provide a basis for experimental design.
Table 1: this compound in Combination with Platinum-Based Chemotherapy (Cisplatin)
| Cell Line | Cancer Type | This compound IC50 (µM) | Cisplatin IC50 (µM) | Combination Effect | Reference(s) |
| A2780 | Ovarian | 3.26 ± 0.47 | 13.87 ± 0.08 | Synergistic | [1][2] |
| OVCAR-3 | Ovarian | >10 | 14.93 ± 0.07 | Synergistic | [2] |
| SKOV-3 | Ovarian | >25 | - | Synergistic with Prexasertib | [3] |
| W1CR | Ovarian | - | - | Cross-resistance to niraparib and olaparib, but not this compound | [1] |
| A2780cis | Ovarian | - | - | Cross-resistance to all three PARPi | [1] |
| UM-UC-3 | Bladder | - | - | Synergistic in vivo | [4] |
| T-24 | Bladder | - | - | Synergistic in vivo | [4] |
Table 2: this compound in Combination with Topoisomerase I Inhibitors (Irinotecan/SN-38)
| Cell Line | Cancer Type | This compound Concentration | Irinotecan/SN-38 IC50 | Combination Effect | Reference(s) |
| HCT116 (MSI) | Colorectal | Pre-treatment enhances cytotoxicity | - | Synergistic | [5][6] |
| HT29 (MSS) | Colorectal | Pre-treatment enhances cytotoxicity | - | Synergistic | [5] |
| RKO (MSI) | Colorectal | - | - | Highly Synergistic (p ≤ 0.04) | [7] |
Table 3: this compound in Combination with Alkylating Agents (Temozolomide)
| Cell Line | Cancer Type | This compound IC50 (µM) | Temozolomide IC50 (µM) | Combination Effect | Reference(s) |
| U87MG | Glioblastoma | - | 230.0 (72h) | Synergistic in vivo (flank model) | [8][9] |
| T98G | Glioblastoma | - | 438.3 (72h) | - | [9] |
| GBM12 | Glioblastoma | 3 | - | Synergistic in vitro and in flank xenografts | [8] |
Table 4: this compound as a Radiosensitizer
| Cell Line | Cancer Type | This compound Concentration | Radiation Dose (Gy) | Sensitizer Enhancement Ratio (SER) | Reference(s) |
| BT16 | Atypical Teratoid Rhabdoid Tumor | 105 nM (IC30) | 2, 4, 6 | 1.48 | [10] |
| SK-N-BE(2c) | Neuroblastoma | 10 µM | - | Dose reduction of ~50% | [11] |
| UVW/NAT | Glioma | 10 µM | - | Dose reduction of ~50% | [11] |
| Hela | Cervical | Dose-dependent | - | Enhanced G2/M arrest | [12] |
| Siha | Cervical | Dose-dependent | - | Enhanced G2/M arrest | [12] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to evaluate the combination of this compound and chemotherapy.
Cell Viability Assessment using Sulforhodamine B (SRB) Assay
This assay measures cell density by quantifying the total protein content of cultured cells.
Materials:
-
96-well plates
-
Complete cell culture medium
-
This compound and chemotherapy agent(s) of interest
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Protocol:
-
Seed cells in 96-well plates at an appropriate density to ensure exponential growth throughout the experiment and allow them to adhere overnight.
-
Treat cells with a dose range of this compound, the chemotherapy agent, and the combination of both. Include a vehicle-treated control group.
-
Incubate the plates for the desired treatment duration (e.g., 72 hours).
-
Gently add 50 µL of cold 50% TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour to fix the cells.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Shake the plates for 5-10 minutes on a shaker.
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control. The synergistic, additive, or antagonistic effects can be determined by calculating the Combination Index (CI) using software like CompuSyn.
Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates or T25 flasks
-
Complete cell culture medium
-
This compound and chemotherapy agent(s)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates or T25 flasks and allow them to adhere.
-
Treat the cells with the desired concentrations of this compound, chemotherapy, and their combination for the specified time (e.g., 48 or 72 hours). Include an untreated control.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
6-well plates or T25 flasks
-
Complete cell culture medium
-
This compound and chemotherapy agent(s)
-
Cold 70% ethanol
-
PI staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Protocol:
-
Seed and treat cells as described for the apoptosis assay.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (can be stored for longer periods).
-
Centrifuge the cells to remove the ethanol and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment.
Materials:
-
6-well or 10 cm dishes
-
Complete cell culture medium
-
This compound and chemotherapy agent(s)
-
Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)
Protocol:
-
Treat a bulk population of cells with the desired drug concentrations for a specified duration (e.g., 24 hours).
-
After treatment, harvest the cells, count them, and seed a known number of cells (e.g., 200-1000 cells/well, depending on the cell line and treatment toxicity) into new 6-well or 10 cm dishes containing fresh medium.
-
Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible.
-
Fix the colonies with methanol or a similar fixative.
-
Stain the colonies with crystal violet solution.
-
Count the number of colonies in each dish.
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group. The Sensitizer Enhancement Ratio (SER) can be calculated to quantify the radiosensitizing effect of this compound.
DNA Damage Assessment by γH2AX Immunofluorescence
This assay visualizes and quantifies DNA double-strand breaks through the detection of phosphorylated histone H2AX (γH2AX) foci.
Materials:
-
Chamber slides or coverslips in multi-well plates
-
Complete cell culture medium
-
This compound and chemotherapy agent(s)
-
Paraformaldehyde (PFA), 4%
-
Triton X-100, 0.25% in PBS
-
Blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Seed cells on chamber slides or coverslips and allow them to adhere.
-
Treat the cells with the desired drug concentrations for the appropriate time.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Capture images and quantify the number of γH2AX foci per nucleus using image analysis software.
Signaling Pathways and Experimental Workflows
The synergistic effects of combining this compound with chemotherapy are often mediated by the interplay of multiple signaling pathways. Below are diagrams illustrating these interactions and the general workflow for in vitro combination studies.
References
- 1. Increased efficacy of PARP inhibitors against cisplatin-sensitive and -resistant ovarian cancer cells mediated via ATR and ATM inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination treatment with cisplatin, paclitaxel and olaparib has synergistic and dose reduction potential in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic interaction between cisplatin and PARP inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trial Watch: Targeting ATM–CHK2 and ATR–CHK1 pathways for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitization of colorectal cancer to irinotecan therapy by PARP inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sensitization of colorectal cancer to irinotecan therapy by PARP inhibitor this compound. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. scholars.mssm.edu [scholars.mssm.edu]
- 8. oncotarget.com [oncotarget.com]
- 9. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PARP inhibition selectively increases sensitivity to cisplatin in ERCC1-low non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Synergistic Effect of PARP Inhibitors and Irinotecan in Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rucaparib in DNA Fiber Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rucaparib is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, including PARP-1, PARP-2, and PARP-3, which are critical for the repair of single-strand DNA breaks (SSBs).[1] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP by this compound leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into double-strand breaks (DSBs), leading to replication fork collapse and ultimately cell death through a mechanism known as synthetic lethality.[1]
The DNA fiber assay is a powerful technique to visualize and analyze the dynamics of DNA replication at the single-molecule level. This method allows for the direct measurement of key replication parameters such as replication fork speed, origin firing frequency, and the stability of replication forks. By employing this assay, researchers can elucidate the precise effects of DNA-damaging agents and replication stress-inducing compounds like this compound on DNA replication. These application notes provide a detailed protocol for utilizing this compound in DNA fiber assays to assess its impact on replication fork dynamics.
Data Presentation
The following tables summarize quantitative data on the effects of this compound on DNA replication dynamics as observed in DNA fiber assays.
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Change in Replication Fork Speed | Reference |
| PEO1 (BRCA2 mutant) | 10 | 24 - 72 | Data not explicitly available, but increased DNA damage suggests fork instability. | [2] |
| SKOV3 (BRCA2 wild-type) | 10 | 24 - 72 | Data not explicitly available, but increased DNA damage suggests fork instability. | [2] |
| MDAH-2774 (BRCA2 wild-type) | 10 | 24 - 72 | Data not explicitly available, but increased DNA damage suggests fork instability. | [2] |
| RPE1-hTERT | 10 | 2 | Not specified, but PARP inhibition, in general, has been shown to increase fork speed. | [3][4][5] |
| MCF-7 | 10 | 2 | Not specified, but PARP inhibition, in general, has been shown to increase fork speed. | [3][4][5] |
| Parameter | Condition | Observation | Reference |
| Single-Stranded DNA (ssDNA) Gaps | PARP inhibitor treatment | Increased accumulation of ssDNA gaps. | [6][7][8][9] |
| Replication Fork Stalling/Collapse | PARP inhibitor treatment | Leads to replication fork collapse. | [1] |
| DNA Damage (γH2AX foci) | This compound (10 µM) treatment for 1 hour in PEO1 cells | 27.6-fold increase in γH2AX foci. | [2] |
| DNA Damage (γH2AX foci) | This compound (10 µM) treatment for 1 hour in SKOV3 cells | 27.1-fold increase in γH2AX foci. | [2] |
Experimental Protocols
Experimental Protocol for DNA Fiber Assay with this compound Treatment
This protocol is a synthesis of established DNA fiber assay methodologies, adapted for the investigation of this compound's effects on DNA replication.
1. Cell Culture and Treatment:
-
Cell Lines: A variety of cell lines can be used, including but not limited to PEO1, SKOV3, MDAH-2774, RPE1-hTERT, and MCF-7.[2][3] The choice of cell line will depend on the specific research question (e.g., BRCA status).
-
Seeding: Plate cells at an appropriate density to achieve 70-80% confluency on the day of the experiment.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 10 µM).[2][3] The treatment duration can be varied, for example, from 2 hours to 72 hours, depending on the experimental goals.[2][3] For analyzing immediate effects on replication, a shorter incubation time is recommended.
2. DNA Labeling:
-
First Label (CldU): Prepare fresh, pre-warmed medium containing 25-50 µM 5-Chloro-2'-deoxyuridine (CldU). Remove the culture medium from the cells and add the CldU-containing medium. Incubate for a defined period, typically 20-30 minutes, at 37°C in a CO2 incubator.
-
Wash: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove the CldU.
-
This compound Treatment (if not pre-treated): At this stage, you can introduce the this compound-containing medium.
-
Second Label (IdU): Prepare fresh, pre-warmed medium containing 200-250 µM 5-Iodo-2'-deoxyuridine (IdU). Remove the previous medium and add the IdU-containing medium (with or without this compound, depending on the experimental design). Incubate for a defined period, typically 20-30 minutes, at 37°C.
3. Cell Harvesting and Lysis:
-
Harvesting: Wash the cells with ice-cold PBS. Detach the cells using trypsin and resuspend them in ice-cold PBS.
-
Cell Counting: Count the cells and adjust the concentration to 2.5 x 10^5 to 1 x 10^6 cells/mL in ice-cold PBS.
-
Lysis: Place a 2 µL drop of the cell suspension at one end of a pre-cleaned microscope slide. Add 7 µL of lysis buffer (200 mM Tris-HCl pH 7.4, 50 mM EDTA, 0.5% SDS) to the cell drop. Mix gently with a pipette tip. Incubate for 8-10 minutes at room temperature to allow the cells to lyse and release the DNA.
4. DNA Spreading:
-
Spreading: Tilt the slide at a 15-30 degree angle, allowing the lysate drop to slowly run down the length of the slide, which stretches the DNA fibers.
-
Drying: Air dry the slides completely at room temperature.
-
Fixation: Fix the DNA fibers by immersing the slides in a 3:1 methanol:acetic acid solution for 10 minutes.
-
Drying: Air dry the slides completely.
5. Immunodetection:
-
Denaturation: Denature the DNA by incubating the slides in 2.5 M HCl for 30-60 minutes at room temperature.
-
Neutralization: Neutralize the slides by washing them three times for 5 minutes each in PBS.
-
Blocking: Block the slides with a blocking buffer (e.g., 1-5% BSA in PBS with 0.1% Tween-20) for 1 hour at room temperature in a humidified chamber.
-
Primary Antibodies: Incubate the slides with primary antibodies against CldU (e.g., rat anti-BrdU) and IdU (e.g., mouse anti-BrdU) diluted in blocking buffer for 1-2.5 hours at room temperature or overnight at 4°C.
-
Washing: Wash the slides three times for 5 minutes each in PBS with 0.1% Tween-20.
-
Secondary Antibodies: Incubate the slides with fluorescently labeled secondary antibodies (e.g., anti-rat and anti-mouse antibodies conjugated to different fluorophores) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Washing: Wash the slides three times for 5 minutes each in PBS with 0.1% Tween-20 in the dark.
-
Mounting: Mount the slides with an anti-fade mounting medium.
6. Image Acquisition and Analysis:
-
Microscopy: Acquire images of the DNA fibers using a fluorescence microscope equipped with appropriate filters.
-
Analysis: Measure the length of the CldU (first label) and IdU (second label) tracks using image analysis software (e.g., ImageJ). At least 100-200 fibers should be measured per condition.
-
Calculations:
-
Fork Speed: Convert the measured track length (in µm) to kilobases (kb) using the conversion factor 1 µm = 2.59 kb. Divide the length of the IdU track by the incubation time to calculate the fork speed (kb/min).
-
Fork Stalling: Quantify the percentage of CldU-only tracks (stalled forks) relative to the total number of fibers.
-
Origin Firing: Identify and count replication origins (patterns of IdU-CldU-IdU).
-
Mandatory Visualization
Caption: Workflow for DNA Fiber Assay with this compound Treatment.
Caption: this compound's Mechanism of Action and the Induction of Synthetic Lethality.
References
- 1. This compound: a novel PARP inhibitor for BRCA advanced ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Studies on the Effect of this compound in Ovarian Cancer: Impact of BRCA2 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Treatment Alters p53 Oscillations in Single Cells to Enhance DNA-Double-Strand-Break-Induced Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High speed of fork progression induces DNA replication stress and genomic instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Replication gaps are a key determinant of PARP inhibitor synthetic lethality with BRCA deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Assessing Rucaparib Efficacy in 3D Spheroid Cultures
Introduction
Three-dimensional (3D) cell culture models, such as spheroids, are increasingly recognized for their ability to more accurately mimic the complex microenvironment of solid tumors compared to traditional 2D cell monolayers.[1][2] This increased physiological relevance is crucial for preclinical drug screening and efficacy testing.[3][4][5] Rucaparib (Rubraca®) is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, including PARP-1, PARP-2, and PARP-3.[6] It has demonstrated significant clinical activity in the treatment of ovarian and prostate cancers, particularly those with mutations in the BRCA1 and BRCA2 genes.[7][8][9][10][11][12]
The mechanism of action of this compound is based on the concept of synthetic lethality. In cancer cells with deficient homologous recombination (HR) DNA repair pathways, such as those with BRCA mutations, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication.[13] This overwhelming DNA damage triggers apoptosis and cell death.[14]
This application note provides detailed protocols for assessing the efficacy of this compound in 3D spheroid cultures. It covers spheroid formation, drug treatment, and a suite of assays to quantify cell viability, DNA damage, and apoptosis, providing a comprehensive framework for researchers, scientists, and drug development professionals.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.
Table 1: this compound IC50 Values in 3D Spheroid Cultures
| Cell Line | BRCA Status | Spheroid Formation Method | IC50 (µM) after 72h |
| OVCAR-3 | Wild-Type | Liquid Overlay | |
| PEO1 | BRCA2 Mutant | Liquid Overlay | |
| SK-OV-3 | Wild-Type | Hanging Drop | |
| CAPAN-1 | BRCA2 Mutant | Hanging Drop |
Table 2: Quantification of DNA Damage (γH2AX Foci) in this compound-Treated Spheroids
| Cell Line | Treatment (this compound Conc.) | Treatment Duration | Average γH2AX Foci per Nucleus | Fold Change vs. Control |
| OVCAR-3 | Vehicle Control | 48h | 1.0 | |
| 10 µM | 48h | |||
| PEO1 | Vehicle Control | 48h | 1.0 | |
| 10 µM | 48h |
Table 3: Apoptosis Induction by this compound in 3D Spheroids (Caspase-3/7 Activity)
| Cell Line | Treatment (this compound Conc.) | Treatment Duration | Relative Luminescence Units (RLU) | Fold Change in Caspase Activity vs. Control |
| OVCAR-3 | Vehicle Control | 48h | 1.0 | |
| 10 µM | 48h | |||
| PEO1 | Vehicle Control | 48h | 1.0 | |
| 10 µM | 48h |
Experimental Protocols
Protocol 1: 3D Spheroid Formation (Liquid Overlay Technique)
-
Cell Preparation: Culture desired cancer cell lines (e.g., OVCAR-3, PEO1) under standard conditions. Harvest cells using trypsin and resuspend in complete culture medium to obtain a single-cell suspension.
-
Plate Coating: Coat the wells of a 96-well ultra-low attachment (ULA) round-bottom plate with a non-adherent hydrogel (e.g., 50 µL of 1.5% agarose in PBS). Allow the agarose to solidify at room temperature.
-
Cell Seeding: Seed the cells in the coated ULA plate at a density of 2,000-5,000 cells per well in 200 µL of complete culture medium.
-
Spheroid Formation: Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation. Incubate the plate at 37°C in a humidified 5% CO2 incubator. Spheroids should form within 48-72 hours. Monitor spheroid formation and size using an inverted microscope.
Protocol 2: this compound Treatment of 3D Spheroids
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Treatment: Once spheroids have reached the desired size (e.g., 400-500 µm in diameter), carefully remove half of the culture medium (100 µL) from each well and replace it with 100 µL of the this compound-containing medium or vehicle control.
-
Incubation: Incubate the treated spheroids for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
Protocol 3: Cell Viability Assessment (CellTiter-Glo® 3D Assay)
-
Reagent Preparation: Thaw the CellTiter-Glo® 3D reagent and allow it to equilibrate to room temperature.[3][4][15][16]
-
Assay Procedure:
-
Remove the spheroid plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents on a plate shaker at 300-500 rpm for 5 minutes to induce cell lysis.[4]
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[4]
-
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is an indicator of metabolically active cells.
Protocol 4: DNA Damage Assessment (γH2AX Immunofluorescence Staining)
-
Spheroid Fixation:
-
Permeabilization:
-
Wash the fixed spheroids three times with PBS.
-
Permeabilize the spheroids with 0.5% Triton X-100 in PBS for 30 minutes at room temperature.[17]
-
-
Blocking:
-
Wash the spheroids with PBS.
-
Block non-specific antibody binding by incubating the spheroids in a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.[17]
-
-
Antibody Staining:
-
Incubate the spheroids with a primary antibody against γH2AX (phospho-Ser139) overnight at 4°C.
-
Wash the spheroids three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 2 hours at room temperature in the dark.[17]
-
-
Counterstaining and Mounting:
-
Wash the spheroids three times with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the spheroids on a microscope slide using an anti-fade mounting medium.
-
-
Imaging and Analysis:
Protocol 5: Apoptosis Assessment (Caspase-Glo® 3/7 3D Assay)
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 3D reagent according to the manufacturer's instructions.[7][20]
-
Assay Procedure:
-
Remove the spheroid plates from the incubator and allow them to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 3D reagent equal to the volume of culture medium in each well.[20]
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[20]
-
Incubate the plate at room temperature for at least 30 minutes.[20]
-
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of active caspase-3 and -7.
Mandatory Visualizations
Caption: PARP signaling pathway and this compound's mechanism of action.
Caption: Experimental workflow for assessing this compound efficacy.
References
- 1. Spheroid preparation and immunofluorescence protocol. | Abcam [abcam.com]
- 2. CellTiter-Glo® 3D: A Sensitive, Accurate Viability Assay for 3D Cell Cultures [promega.com]
- 3. promega.com [promega.com]
- 4. Preclinical Studies on the Effect of this compound in Ovarian Cancer: Impact of BRCA2 Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase-Glo® 3/7 3D Assay [promega.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. onclive.com [onclive.com]
- 10. targetedonc.com [targetedonc.com]
- 11. onclive.com [onclive.com]
- 12. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 13. Preclinical Studies on the Effect of this compound in Ovarian Cancer: Impact of BRCA2 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.jp]
- 15. CellTiter-Glo® 3D Cell Viability Assay | 3D Cell Culture [worldwide.promega.com]
- 16. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 17. advancedbiomatrix.com [advancedbiomatrix.com]
- 18. researchgate.net [researchgate.net]
- 19. promega.com [promega.com]
- 20. promega.com [promega.com]
Rucaparib Administration in Mouse Models of Ovarian Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of the PARP inhibitor Rucaparib in preclinical mouse models of ovarian cancer. The information is curated from peer-reviewed literature to guide researchers in designing and executing robust in vivo studies.
Introduction to this compound and its Mechanism of Action
This compound is a potent small-molecule inhibitor of poly (ADP-ribose) polymerase enzymes (PARP-1, PARP-2, and PARP-3), which are critical for DNA single-strand break repair.[1][2][3] In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired DNA double-strand breaks during replication.[4][5][6] This concept, known as "synthetic lethality," results in cell cycle arrest and apoptosis, making PARP inhibitors a targeted therapy for HR-deficient tumors, including a significant subset of ovarian cancers.[2][4][5] Preclinical studies have consistently demonstrated that this compound effectively decreases tumor growth in mouse xenograft models of human cancers with BRCA mutations or other HR defects.[5][7][8]
Key Signaling Pathway: PARP Inhibition and Synthetic Lethality
The efficacy of this compound is primarily based on the principle of synthetic lethality in the context of Homologous Recombination Deficiency (HRD). The following diagram illustrates this pathway.
Caption: Mechanism of synthetic lethality induced by this compound in HR-deficient cells.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound in mouse models.
Table 1: this compound Dosage and Administration Routes in Mouse Models
| Mouse Model Type | Cancer Type | Administration Route | Dosage Range | Dosing Schedule | Reference(s) |
| Tumor-bearing mice (Capan-1) | Pancreatic | Intraperitoneal (i.p.) | 10 mg/kg | Single dose | [9] |
| Tumor-bearing mice (Capan-1) | Pancreatic | Oral gavage (p.o.) | 50 - 150 mg/kg | Single dose | [9] |
| Syngeneic (BrKras) | Ovarian (BRCA1-/-) | Oral gavage (p.o.) | 150 mg/kg | Twice daily (BID) | [10] |
| Xenograft (MDA-MB-436) | Breast (BRCA1mut) | Oral gavage (p.o.) | 15, 50, 150 mg/kg | Twice daily (BID) | [2] |
| Orthotopic Xenograft (MDA-MB-436) | Breast (BRCA1mut) | Oral gavage (p.o.) | 2, 5, 15, 50, 150 mg/kg | Twice daily (BID) | [11] |
Table 2: Efficacy of this compound in Ovarian Cancer Models
| Cell Line / Model | BRCA Status | This compound Treatment | Outcome | Reference(s) |
| PEO1 | BRCA2 mutant | 10 µM in vitro | Compromised migratory and proliferative capacity; increased apoptosis. | [12][13] |
| BrKras (syngeneic) | BRCA1 -/- | 150 mg/kg p.o. BID | Significant tumor growth inhibition and improved survival. | [10] |
| UWB1.289 | BRCA1 mutant | IC50 = 375 nM in vitro | More sensitive to this compound than BRCA1 wild-type cells. | [2] |
| Xenograft models | BRCA1/2 mut | N/A (general finding) | Tumors are significantly more sensitive compared to BRCA wild-type. | [4] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Oral Gavage
This protocol is adapted from methodologies used in preclinical studies evaluating oral this compound.[10]
Materials:
-
This compound camsylate powder
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal feeding needles (gavage needles), appropriate size for mice (e.g., 20-22 gauge)
-
1 mL syringes
Procedure:
-
Calculate Dosage: Determine the required dose of this compound per mouse (e.g., 150 mg/kg). Calculate the total amount of this compound needed for the entire treatment group, including a small overage.
-
Vehicle Preparation: Prepare the 0.5% methylcellulose solution by slowly adding methylcellulose powder to sterile water while stirring.
-
This compound Suspension:
-
Weigh the calculated amount of this compound powder and place it into a sterile tube.
-
Add the appropriate volume of vehicle to achieve the desired final concentration (e.g., 15 mg/mL for a 150 mg/kg dose in a 20g mouse receiving 0.2 mL).
-
Vortex vigorously for 5-10 minutes to create a uniform suspension.
-
If necessary, sonicate the suspension for short intervals to improve homogeneity.
-
-
Administration:
-
Gently restrain the mouse.
-
Draw the required volume of the this compound suspension into a 1 mL syringe fitted with a gavage needle.
-
Ensure the suspension is well-mixed immediately before drawing it into the syringe.
-
Carefully insert the gavage needle into the esophagus and deliver the dose directly into the stomach.
-
Administer twice daily, typically with a 10-12 hour interval between doses.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Protocol 2: Establishment of an Ovarian Cancer Subcutaneous Xenograft Model
This protocol describes a standard method for creating subcutaneous tumor models.
Materials:
-
Ovarian cancer cells (e.g., PEO1, SKOV3)
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix (or similar)
-
Female immunodeficient mice (e.g., NOD-SCID or athymic Nude), 6-8 weeks old
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
1 mL syringes with 25-27 gauge needles
Procedure:
-
Cell Culture: Culture ovarian cancer cells to ~80% confluency under standard conditions.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete medium, transfer cells to a conical tube, and centrifuge.
-
Aspirate the supernatant and resuspend the cell pellet in cold, sterile PBS or serum-free medium.
-
-
Cell Counting: Count the cells and determine viability (should be >95%).
-
Injection Preparation:
-
Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of cold PBS and Matrigel.
-
The final cell concentration should be adjusted to inject 1-10 million cells in a volume of 100-200 µL. Keep the cell suspension on ice to prevent the Matrigel from solidifying.
-
-
Subcutaneous Injection:
-
Anesthetize the mouse if required by institutional guidelines.
-
Gently lift the skin on the flank of the mouse.
-
Insert the needle into the subcutaneous space and inject the cell suspension, creating a small bleb.
-
Slowly withdraw the needle.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish. Begin monitoring tumor growth 2-3 times per week once tumors are palpable.
-
Use digital calipers to measure the length (L) and width (W) of the tumor.
-
Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
Initiate this compound treatment when tumors reach a predetermined average volume (e.g., 100-150 mm³).[10]
-
Experimental Workflow and Logic Diagrams
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for assessing the efficacy of this compound in a mouse xenograft model.
References
- 1. dovepress.com [dovepress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound in ovarian cancer: extending the use of PARP inhibitors in the recurrent disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of this compound and companion diagnostics in the PARP inhibitor landscape for recurrent ovarian cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. rubracaprostate.com [rubracaprostate.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. Preclinical Studies on the Effect of this compound in Ovarian Cancer: Impact of BRCA2 Status - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Unraveling Rucaparib Resistance Mechanisms Using CRISPR-Cas9
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Rucaparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, has demonstrated significant clinical efficacy in the treatment of cancers with deficiencies in homologous recombination repair (HRR), particularly those with BRCA1/2 mutations.[1][2][3][4] However, the development of resistance to this compound remains a major clinical challenge, limiting its long-term therapeutic benefit.[3][5][6][7] Understanding the molecular mechanisms that drive this compound resistance is paramount for developing novel therapeutic strategies to overcome this obstacle. The advent of CRISPR-Cas9 genome editing technology, particularly through genome-wide and targeted screening approaches, has revolutionized our ability to systematically identify and validate genes and pathways involved in drug resistance.[8][9][10][11] These powerful screening platforms enable the unbiased discovery of genetic alterations that confer resistance to PARP inhibitors, providing valuable insights for the development of rational combination therapies and novel drug targets.[12][13][14][15]
This document provides detailed application notes and experimental protocols for utilizing CRISPR-Cas9 screens to investigate the mechanisms of this compound resistance. It includes summaries of key genetic modifiers, detailed experimental workflows, and visual representations of relevant signaling pathways.
Key Genes and Pathways Implicated in this compound Resistance
CRISPR-based screens have identified a multitude of genes whose loss or activation contributes to this compound resistance. These genes are often involved in critical cellular processes such as DNA damage repair, cell cycle regulation, and drug efflux.
Table 1: Genes Associated with this compound Resistance Identified Through CRISPR Screens
| Gene | Function | Role in Resistance | CRISPR Screen Type | Cancer Type(s) | Reference(s) |
| CHEK2 | Cell cycle checkpoint kinase | Loss of CHEK2 confers resistance by increasing BRCA2 expression. | Knockout | Prostate Cancer | [1][5][16] |
| PARP1 | Poly(ADP-ribose) polymerase 1 | Loss of PARP1 function or mutations that reduce PARP trapping can lead to resistance. | Knockout | Prostate Cancer, Ovarian Cancer | [2][6] |
| ARH3 | (ADP-ribosyl)hydrolase 3 | Knockout leads to reduced autophagy and subsequent resistance. | Knockout | Prostate Cancer | [6] |
| YWHAE | 14-3-3 protein epsilon | Loss is associated with olaparib resistance; likely cross-resistance with this compound. | Knockout | Prostate Cancer | [6] |
| UBR5 | E3 ubiquitin-protein ligase | Knockout confirmed to cause olaparib resistance. | Knockout | Prostate Cancer | [6] |
| ARL11 | ADP-ribosylation factor-like GTPase 11 | Overexpression enhances DNA repair and innate immune responses, reducing sensitivity. | Activation | Breast Cancer | [8] |
Table 2: Genes Associated with this compound Sensitivity Identified Through CRISPR Screens
| Gene | Function | Role in Sensitivity | CRISPR Screen Type | Cancer Type(s) | Reference(s) |
| MMS22L | MMS22-like, DNA repair protein | Deletion renders cells hypersensitive to PARP inhibitors by disrupting RAD51 loading. | Knockout | Prostate Cancer | [5][16] |
| RNASEH2B | Ribonuclease H2 subunit B | Loss can serve as a predictive biomarker for PARP inhibitor response. | Knockout | Prostate Cancer | [1] |
| POLB | DNA polymerase beta | Knockout enhances the synthetic lethal effect of PARP inhibitors in BRCA-mutated cancers. | Knockout | BRCA-mutated Cancers | [17] |
Signaling Pathways in this compound Action and Resistance
The efficacy of this compound is intrinsically linked to the concept of synthetic lethality in cells with deficient homologous recombination repair (HRR).[4][5][14] Resistance can emerge through the restoration of HRR function or the activation of alternative DNA repair pathways.
Caption: this compound action and resistance pathways.
Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen to Identify this compound Resistance Genes
This protocol outlines a pooled, negative selection screen to identify genes whose knockout confers resistance to this compound.
1. Cell Line Preparation and Cas9 Expression:
-
Select a cancer cell line of interest that is sensitive to this compound.
-
Stably express Cas9 nuclease in the chosen cell line. This can be achieved by lentiviral transduction of a Cas9-expressing vector followed by antibiotic selection (e.g., blasticidin).[18]
-
Validate Cas9 activity using a functional assay (e.g., targeting a surface marker like CD81 followed by FACS analysis or targeting a gene essential for viability like PCNA).
2. sgRNA Library Transduction:
-
Utilize a genome-wide sgRNA library (e.g., GeCKO v2, Brunello).[12][19] These libraries typically contain multiple sgRNAs targeting each gene in the genome.
-
Produce high-titer lentivirus for the pooled sgRNA library.
-
Transduce the Cas9-expressing cells with the sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.[20][21]
-
Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).[18]
3. This compound Treatment and Sample Collection:
-
Determine the IC50 of this compound for the Cas9-expressing parental cell line.
-
Split the transduced cell population into two groups: a control group (treated with vehicle, e.g., DMSO) and a this compound-treated group.
-
Treat the experimental group with a concentration of this compound that results in significant but incomplete cell killing (e.g., IC80-IC90) to allow for the selection of resistant clones.
-
Culture the cells for a sufficient period (e.g., 14-21 days) to allow for the enrichment of resistant cells, ensuring the cell population is passaged as needed to maintain adequate representation of the library.
-
Harvest cells from both the control and this compound-treated populations at the end of the experiment.
4. Genomic DNA Extraction, PCR Amplification, and Next-Generation Sequencing (NGS):
-
Extract genomic DNA from the harvested cells.
-
Amplify the sgRNA-encoding regions from the genomic DNA using PCR with primers specific to the sgRNA cassette.
-
Perform next-generation sequencing on the PCR amplicons to determine the representation of each sgRNA in both the control and treated populations.
5. Data Analysis:
-
Align sequencing reads to the sgRNA library to obtain read counts for each sgRNA.
-
Utilize bioinformatics tools like MAGeCK to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control population.[12]
-
Rank genes based on the enrichment of their corresponding sgRNAs to identify top candidate resistance genes.
Caption: CRISPR knockout screen workflow.
Protocol 2: Validation of Candidate Resistance Genes
Following the primary screen, it is crucial to validate the top candidate genes to confirm their role in this compound resistance.
1. Generation of Individual Gene Knockout Cell Lines:
-
Design 2-3 independent sgRNAs targeting the coding sequence of each candidate gene.
-
Clone each sgRNA into a suitable vector (e.g., lentiCRISPR v2).
-
Transduce the Cas9-expressing parental cell line with each individual sgRNA construct.
-
Select for transduced cells and establish stable knockout cell lines.
-
Verify gene knockout at the protein level (Western blot) or genomic level (Sanger sequencing of the target locus).
2. Cell Viability Assays:
-
Plate both the parental (wild-type) and knockout cell lines in 96-well plates.
-
Treat the cells with a range of this compound concentrations for 72-96 hours.
-
Assess cell viability using a suitable assay (e.g., CellTiter-Glo, MTS).
-
Calculate the IC50 values for this compound in both parental and knockout cell lines. A significant increase in the IC50 for the knockout cells compared to the parental cells validates the gene's role in resistance.
3. Clonogenic Survival Assays:
-
Seed a low number of parental and knockout cells in 6-well plates.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Remove the drug-containing media and allow the cells to grow for 10-14 days until visible colonies form.
-
Fix and stain the colonies (e.g., with crystal violet).
-
Count the number of colonies to determine the surviving fraction at each drug concentration. An increased survival fraction in the knockout cells indicates resistance.
4. Mechanistic Studies:
-
Investigate the functional consequences of gene knockout to understand the mechanism of resistance. This may include:
-
Western blot analysis: To assess changes in the expression of proteins in relevant pathways (e.g., HRR proteins like RAD51, BRCA1).
-
Immunofluorescence: To visualize cellular processes like RAD51 foci formation as a marker of HRR activity.
-
Cell cycle analysis: To determine if the gene knockout alters cell cycle progression in the presence of this compound.
-
Conclusion
CRISPR-Cas9 screening is a powerful and unbiased approach to elucidate the complex molecular mechanisms underlying this compound resistance. The identification of novel resistance genes and pathways will not only enhance our understanding of PARP inhibitor biology but also pave the way for the development of more effective therapeutic strategies. These may include the rational design of combination therapies that co-target resistance pathways or the development of biomarkers to predict patient response to this compound. The protocols and information provided herein serve as a comprehensive guide for researchers aiming to leverage CRISPR technology to tackle the challenge of this compound resistance in cancer.
References
- 1. Genome-wide CRISPR screens identify PARP inhibitor sensitivity and resistance in prostate cancer - ecancer [ecancer.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound: the past, present, and future of a newly approved PARP inhibitor for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. biorxiv.org [biorxiv.org]
- 6. A genome-wide CRISPR-Cas9 knockout screen identifies novel PARP inhibitor resistance genes in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. News: CRISPR Screen Uncovers ARL11 as Key Determinant in PARP Inhibitor Resistance - CRISPR Medicine [crisprmedicinenews.com]
- 9. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach | Springer Nature Experiments [experiments.springernature.com]
- 10. CRISPR-suppressor scanning for systematic discovery of drug resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives [thno.org]
- 12. CRISPR screens guide the way for PARP and ATR inhibitors biomarker discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] CRISPR Screens in Synthetic Lethality and Combinatorial Therapies for Cancer | Semantic Scholar [semanticscholar.org]
- 14. CRISPR Screens in Synthetic Lethality and Combinatorial Therapies for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CRISPR screens reveal genetic determinants of PARP inhibitor sensitivity and resistance in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CRISPR Screens Identify POLB as a Synthetic Lethal Enhancer of PARP Inhibition Exclusively in BRCA-Mutated Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CRISPR Cas9 Screening Libraries | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. takarabio.com [takarabio.com]
- 20. Everything you need to know about CRISPR library screening [takarabio.com]
- 21. genscript.com [genscript.com]
Troubleshooting & Optimization
Rucaparib In Vitro Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Rucaparib concentration for in vitro studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in vitro?
A1: The effective concentration of this compound in vitro is highly cell line-dependent. A wide concentration range, from 0.005 µM to 10 µM, is often used to determine the optimal dose.[1] For initial experiments, a dose-response curve starting from low nanomolar (nM) to low micromolar (µM) concentrations is recommended to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q2: How does the BRCA1/2 mutation status of a cell line affect this compound sensitivity?
A2: Cell lines with BRCA1/2 mutations or other deficiencies in homologous recombination (HR) repair are generally more sensitive to this compound.[2][3][4] This is due to the principle of synthetic lethality, where the inhibition of PARP by this compound in cells that already have a compromised DNA repair pathway leads to cell death.[5][6] For instance, the BRCA1 mutant cell line UWB1.289 is significantly more sensitive to this compound (IC50 = 375 nM) compared to its wild-type counterpart (IC50 = 5430 nM).[7][8]
Q3: What is the primary mechanism of action of this compound that I should be assessing?
A3: this compound is a potent inhibitor of PARP-1, PARP-2, and PARP-3 enzymes.[5][7] Its primary mechanism involves trapping PARP enzymes on damaged DNA, which stalls the repair process and forms toxic PARP-DNA complexes.[5] This leads to an accumulation of DNA double-strand breaks, cell cycle arrest (primarily at G2/M phase), and ultimately apoptosis, especially in HR-deficient cells.[3][6][9]
Q4: How long should I treat my cells with this compound?
A4: The optimal treatment duration can vary depending on the cell line and the endpoint being measured. For cell viability assays, incubation times typically range from 3 to 6 days.[1][7][10] For mechanistic studies, such as assessing PARP inhibition or DNA damage, shorter incubation times of 24 to 72 hours are common.[1][11]
Troubleshooting Guide
Issue 1: I am not observing significant cell death even at high concentrations of this compound.
-
Possible Cause 1: Cell line resistance. Your cell line may be proficient in homologous recombination repair and thus less sensitive to PARP inhibition alone.
-
Possible Cause 2: Suboptimal drug concentration or duration. The concentration may not be high enough, or the treatment duration may be too short to induce significant cytotoxicity.
-
Troubleshooting Step: Perform a dose-response experiment with a wider range of concentrations (e.g., up to 25 µM) and extend the treatment duration (e.g., up to 7 days).[11]
-
-
Possible Cause 3: Drug stability. this compound may be degrading in the culture medium over long incubation periods.
-
Troubleshooting Step: Refresh the medium with freshly prepared this compound every 48-72 hours, especially for longer experiments.
-
Issue 2: My IC50 values are inconsistent across experiments.
-
Possible Cause 1: Variation in cell seeding density. Initial cell number can significantly impact the final viability readout.
-
Troubleshooting Step: Ensure consistent cell seeding density across all wells and experiments. Use a cell counter for accuracy.
-
-
Possible Cause 2: Inconsistent drug preparation. Serial dilutions can introduce variability.
-
Troubleshooting Step: Prepare a fresh stock solution of this compound in a suitable solvent like DMSO for each experiment.[10] Perform serial dilutions carefully and consistently.
-
-
Possible Cause 3: Edge effects in multi-well plates. Evaporation from the outer wells of a plate can concentrate the drug and affect cell growth.
-
Troubleshooting Step: Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media to minimize evaporation.
-
Quantitative Data Summary
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | BRCA1/2 Status | This compound IC50 (µM) |
| COLO704 | Ovarian | - | 2.5[1] |
| UWB1.289 | Ovarian | BRCA1 mutant | 0.375[7][8] |
| UWB1.289+BRCA1 | Ovarian | BRCA1 wild-type | 5.43[7][8] |
| MDA-MB-436 | Breast | BRCA1 mutant | 2.3[2] |
| HCC1937 | Breast | BRCA1 mutant | 13[2] |
| MDA-MB-231 | Breast | Wild-type | ≤ 20[2] |
| MDA-MB-468 | Breast | Wild-type | < 10[2] |
| PEO1 | Ovarian | BRCA2 mutant | ~10 (used for experiments based on cytotoxicity)[11] |
| SKOV3 | Ovarian | Wild-type | ~25 (used for experiments based on cytotoxicity)[11] |
Table 2: this compound Enzymatic Inhibition
| Target | IC50 (nM) |
| PARP-1 | 0.8[7][8] |
| PARP-2 | 0.5[7][8] |
| PARP-3 | 28[7][8] |
Experimental Protocols
1. Cell Viability Assay (MTT/CellTiter-Glo)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.[10][12]
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM).[10] Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 4-6 days at 37°C in a humidified incubator.[7][10]
-
Assay:
-
MTT: Add MTT reagent (5 mg/ml) to each well and incubate for 4 hours.[10] Solubilize the formazan crystals with a solubilization buffer and read the absorbance at 490 nm.[10]
-
CellTiter-Glo: Add CellTiter-Glo reagent to each well, incubate for 10 minutes to stabilize the luminescent signal, and measure luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
2. PARP Activity Assay (Immunofluorescence)
-
Cell Culture: Grow cells on coverslips or in chamber slides.
-
Drug Treatment: Treat cells with the desired concentration of this compound for 1.5 hours.[11]
-
Induction of DNA Damage: Induce PARP activity by treating cells with an H2O2 solution (e.g., 20 mM) for 20 minutes.[11]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.[11]
-
Blocking: Block non-specific antibody binding with 5% BSA.[11]
-
Staining: Incubate with a primary antibody against PAR (poly-ADP-ribose) followed by a fluorescently labeled secondary antibody.[11]
-
Imaging: Mount the coverslips and visualize the PAR signal using a fluorescence microscope.
3. DNA Damage Assay (γH2AX Staining)
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound for 24 hours.[1]
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 70% ethanol or 0.2% Triton X-100.[1][11]
-
Blocking: Block with a suitable blocking buffer (e.g., 2.5% BSA).[11]
-
Staining: Incubate with a primary antibody against γH2AX (Ser139) followed by a fluorescently labeled secondary antibody.[1] Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Capture images using a fluorescence microscope and quantify the number of γH2AX foci per cell. An increase in foci indicates an increase in DNA double-strand breaks.[11]
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Workflow for optimizing this compound concentration in vitro.
Caption: Troubleshooting logic for lack of this compound efficacy.
References
- 1. Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor this compound for the Treatment of Sporadic Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status [mdpi.com]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jebms.org [jebms.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. scilit.com [scilit.com]
- 9. An evaluation in vitro of PARP-1 inhibitors, this compound and olaparib, as radiosensitisers for the treatment of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Preclinical Studies on the Effect of this compound in Ovarian Cancer: Impact of BRCA2 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Rucaparib Technical Support Center: Experimental Solubility and Protocol Guide
For researchers, scientists, and drug development professionals utilizing Rucaparib, navigating its solubility characteristics is a critical first step for successful experimentation. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when preparing this compound for in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the different forms of this compound available and how do their solubilities differ?
A1: this compound is available as a free base and in two common salt forms: camsylate and phosphate. These forms exhibit different solubility profiles, which is a crucial consideration for stock solution preparation. The camsylate salt generally shows higher solubility in DMSO compared to the phosphate salt.[1][2][3] The commercial oral formulation of this compound is the camsylate salt, which has been noted to have poor aqueous solubility.[4] The phosphate salt form has been used in intravenous formulations.[5]
Q2: In which common laboratory solvents is this compound soluble?
A2: this compound's solubility varies significantly across different solvents. Dimethyl sulfoxide (DMSO) is the most effective solvent for all forms of this compound.[1][2][6][7][8][9][10][11] It is also soluble in dimethylformamide (DMF) and to a lesser extent in ethanol.[7] this compound is generally considered insoluble or sparingly soluble in water and aqueous buffers.[1][2][6][7]
Q3: How should I prepare a high-concentration stock solution of this compound?
A3: To prepare a high-concentration stock solution, dissolve this compound powder in fresh, anhydrous DMSO.[2][6] It is crucial to use fresh DMSO as it can absorb moisture, which will reduce the solubility of this compound.[2][6] For this compound phosphate, sonication may be recommended to aid dissolution in DMSO.[9] Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]
Q4: My this compound precipitated when I diluted my DMSO stock in aqueous cell culture medium. What should I do?
A4: Precipitation upon dilution in aqueous media is a common issue due to this compound's low aqueous solubility.[7] To avoid this, it is recommended to first dissolve this compound in an organic solvent like DMSO or DMF and then dilute this stock solution with the aqueous buffer of choice.[7][12] For cell culture experiments, ensure the final concentration of the organic solvent (e.g., DMSO) in the medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Perform serial dilutions to reach the desired final concentration.
Q5: What is the recommended storage condition and stability for this compound solutions?
A5: this compound powder is stable for years when stored at -20°C.[7][12] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year or at -20°C for one month. Aqueous solutions of this compound are not recommended for storage for more than one day.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty dissolving this compound powder in DMSO. | 1. The DMSO may have absorbed moisture.[2][6]2. The concentration is too high for the specific form of this compound. | 1. Use fresh, anhydrous DMSO.[2]2. Gently warm the solution to 37°C and/or use an ultrasonic bath to aid dissolution.[11]3. Check the solubility data for the specific salt form and adjust the concentration accordingly. |
| Precipitate forms in the cell culture medium after adding the this compound stock solution. | 1. The final concentration of this compound exceeds its solubility limit in the aqueous medium.[7]2. The final concentration of the organic solvent (e.g., DMSO) is too high, causing the compound to crash out.3. Interaction with components in the serum or medium. | 1. Perform serial dilutions of the stock solution in the medium to reach the final desired concentration.2. Ensure the final DMSO concentration is kept to a minimum (ideally ≤0.1%).3. Prepare the final dilution immediately before adding it to the cells.4. Consider using a serum-free medium for the initial treatment period if compatibility issues are suspected. |
| Inconsistent experimental results. | 1. Instability of this compound in aqueous solution.[7]2. Degradation of the stock solution due to improper storage or multiple freeze-thaw cycles.[6] | 1. Prepare fresh dilutions from the frozen stock for each experiment.2. Aliquot stock solutions to avoid repeated freeze-thaw cycles and store them at the recommended temperature.[6] |
Quantitative Solubility Data
The following tables summarize the solubility of different forms of this compound in various solvents.
This compound (Free Base)
| Solvent | Solubility | Molar Concentration |
| DMSO | 65 mg/mL[6] | 201.01 mM[6] |
| Ethanol | 32 mg/mL[6] | ~99 mM |
| Water | Insoluble[6] | - |
| DMF | ~30 mg/mL[7] | ~92.8 mM |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL[7] | ~1.55 mM |
This compound Camsylate
| Solvent | Solubility | Molar Concentration |
| DMSO | 100 mg/mL[1] | 179.96 mM[1] |
| Water | Insoluble[1] | - |
| Ethanol | Insoluble | - |
This compound Phosphate
| Solvent | Solubility | Molar Concentration |
| DMSO | 85 mg/mL[2] | 201.72 mM[2] |
| Water | 7 mg/mL[2] | ~16.6 mM |
| Ethanol | Insoluble[2] | - |
| DMF | ~0.5 mg/mL[12] | ~1.19 mM |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[12] | ~1.19 mM |
Experimental Protocols & Visualizations
This compound's Mechanism of Action: PARP Inhibition
This compound is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, PARP2, and PARP3.[5][13] PARP enzymes play a key role in the repair of single-strand DNA breaks. By inhibiting PARP, this compound leads to the accumulation of unrepaired single-strand breaks, which can then result in the formation of double-strand breaks during DNA replication. In cancer cells with defects in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to cell death through a process known as synthetic lethality.[5]
This compound inhibits PARP, leading to synthetic lethality in HRR-deficient cells.
Experimental Workflow: Assessing this compound Efficacy In Vitro
A typical workflow to evaluate the efficacy of this compound in a cancer cell line involves determining its effect on cell viability and its ability to inhibit PARP activity and induce DNA damage.
Workflow for evaluating this compound's in vitro efficacy.
Detailed Methodologies
This protocol is adapted from standard cell viability assay procedures.[6]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium and incubate overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO at the highest concentration used for dilution).
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
This protocol provides a general guideline for detecting PARP cleavage, an indicator of apoptosis, and γ-H2AX, a marker of DNA double-strand breaks.[14][15][16]
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved PARP, total PARP, γ-H2AX, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of cleaved PARP and γ-H2AX.
This protocol is for visualizing DNA damage foci within cells.[17]
-
Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate and treat them with this compound.
-
Fixation and Permeabilization: Wash the cells with PBS, fix them with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block the cells with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γ-H2AX for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the number of γ-H2AX foci per nucleus.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound cocrystal: Improved solubility and bioavailability over camsylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a novel PARP inhibitor for BRCA advanced ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. This compound Phosphate | PARP | TargetMol [targetmol.com]
- 10. This compound Camsylate CAS#: 1859053-21-6 [m.chemicalbook.com]
- 11. apexbt.com [apexbt.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. This compound in ovarian cancer: extending the use of PARP inhibitors in the recurrent disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Combination treatment with this compound (Rubraca) and MDM2 inhibitors, Nutlin-3 and RG7388, has synergistic and dose reduction potential in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Preclinical Studies on the Effect of this compound in Ovarian Cancer: Impact of BRCA2 Status - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Rucaparib Off-Target Effects in Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Rucaparib in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary on- and known off-targets of this compound?
A1: this compound is a potent inhibitor of Poly (ADP-ribose) polymerase enzymes PARP1, PARP2, and PARP3, which are its primary targets.[1][2] However, at higher concentrations, this compound is known to inhibit a range of other kinases. This polypharmacological profile is important to consider during experimental design.[3][4][5]
Q2: How can I be sure that the observed phenotype in my experiment is due to PARP inhibition and not an off-target effect?
A2: Differentiating on-target from off-target effects is critical. A multi-pronged approach is recommended:
-
Dose-Response Studies: Determine the IC50 values for your specific cell line and compare them to known IC50 values for PARP1/2 and off-target kinases. Phenotypes observed at concentrations significantly higher than the PARP1/2 IC50 may be due to off-target effects.
-
Target Engagement Assays: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET assays to confirm that this compound is engaging with PARP1/2 at the concentrations used in your experiments.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to deplete PARP1 or PARP2 and assess if this recapitulates the phenotype observed with this compound treatment.
-
Use of a More Selective PARP Inhibitor: Compare the effects of this compound with a more selective PARP inhibitor, such as Olaparib, which has fewer known kinase off-targets.[3]
Q3: What concentration of this compound should I use in my in vitro experiments to maximize on-target effects and minimize off-target effects?
A3: The optimal concentration is cell-line dependent. It is crucial to perform a dose-response curve to determine the IC50 for PARP inhibition in your specific model system. As a starting point, concentrations in the low nanomolar range are typically sufficient for PARP1/2 inhibition.[1] Off-target kinase inhibition is more commonly observed at micromolar concentrations.[3]
Q4: Are there commercially available assays to test for this compound's off-target kinase activity?
A4: Yes, several companies offer kinase profiling services where you can screen this compound against a panel of kinases to determine its inhibitory activity. Additionally, you can perform in vitro kinase assays using recombinant kinases and measure the phosphorylation of a substrate in the presence of varying concentrations of this compound.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Off-target kinase inhibition leading to confounding cytotoxic effects. | 1. Perform a dose-response experiment and compare the observed IC50 to the known IC50 for PARP1/2 in your cell line.[1] 2. Use a target engagement assay (e.g., CETSA) to confirm PARP1/2 engagement at your working concentration.[6][7] 3. Validate key findings using a genetic approach (e.g., siRNA knockdown of PARP1) to mimic the on-target effect.[8][9] |
| Cell line specific sensitivity to off-target effects. | Characterize the expression levels of known this compound off-targets in your cell line. Cell lines with high expression of a sensitive off-target kinase may exhibit exaggerated off-target effects. |
| Incorrect drug concentration due to degradation or handling. | Prepare fresh stock solutions of this compound for each experiment. Store the stock solution according to the manufacturer's instructions. |
Problem 2: Difficulty interpreting signaling pathway analysis (e.g., Western Blot, phospho-proteomics).
| Possible Cause | Troubleshooting Step |
| Activation or inhibition of signaling pathways downstream of off-target kinases. | 1. Consult the list of known this compound off-target kinases and their associated signaling pathways. 2. Use a more selective PARP inhibitor as a control to distinguish PARP-dependent signaling changes.[3] 3. Validate changes in phosphorylation of specific off-target kinase substrates. |
| Feedback loops or compensatory signaling activated by PARP inhibition. | Perform a time-course experiment to understand the dynamics of the signaling changes. Early time points are more likely to reflect direct effects. |
| Antibody non-specificity or technical variability. | Validate antibodies and include appropriate positive and negative controls in your experiments. |
Quantitative Data Summary
Table 1: this compound IC50 Values for On-Target (PARP) and Off-Target Kinases
| Target | IC50 (nM) | Reference |
| On-Targets | ||
| PARP1 | 0.8 | [1] |
| PARP2 | 0.5 | [1] |
| PARP3 | 28 | [1] |
| Off-Targets (Kinases) | ||
| PIM1 | 1,200 | [3] |
| DYRK1A | 1,400 | [3] |
| CDK1 | 1,400 | [3] |
| CDK9 | 2,700 | [3] |
| HIPK2 | 4,400 | [3] |
| PIM2 | 7,700 | [3] |
| CK2 | 7,800 | [3] |
| PRKD2 | 9,700 | [3] |
| ALK | 18,000 | [3] |
Note: IC50 values can vary depending on the assay conditions and cell type.
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for PARP1 Target Engagement
This protocol is adapted from published methods to confirm the binding of this compound to PARP1 in intact cells.[6][7][10]
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Centrifuge
-
Western blot reagents (primary antibody against PARP1, secondary antibody, etc.)
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for 1-2 hours at 37°C.
-
Harvesting: After treatment, wash cells with PBS and harvest by scraping or trypsinization. Resuspend cells in PBS.
-
Heat Shock: Aliquot the cell suspension into PCR tubes or a 96-well plate. Heat the samples to a range of temperatures (e.g., 40°C to 60°C in 2°C increments) for 3 minutes in a thermocycler, followed by a cooling step to 4°C. Include a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.
-
Centrifugation: Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Western Blot Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the levels of soluble PARP1 by Western blot.
-
Data Analysis: Quantify the band intensities. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
Protocol 2: In Vitro Kinase Assay for Off-Target Inhibition
This protocol provides a general framework for assessing the direct inhibitory effect of this compound on a purified kinase.
Materials:
-
Recombinant active kinase of interest (e.g., PIM1, DYRK1A)
-
Kinase-specific substrate (peptide or protein)
-
This compound
-
ATP (radiolabeled or non-radiolabeled depending on the detection method)
-
Kinase reaction buffer
-
Detection reagents (e.g., phosphospecific antibody, luminescence-based ATP detection kit)
Procedure:
-
Reaction Setup: In a microplate, prepare reaction mixtures containing the kinase reaction buffer, the recombinant kinase, and varying concentrations of this compound or a vehicle control.
-
Initiate Reaction: Add the kinase substrate and ATP to initiate the kinase reaction. Incubate at the optimal temperature for the kinase (usually 30°C or 37°C) for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Measure the amount of phosphorylated substrate. This can be done using various methods:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
ELISA-based assay: Using a phosphospecific antibody to detect the phosphorylated substrate.
-
Luminescence-based assay: Measuring the amount of ATP remaining in the reaction.
-
-
Data Analysis: Plot the kinase activity as a function of this compound concentration and determine the IC50 value.
Visualizations
Caption: On-target vs. potential off-target signaling of this compound.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor this compound for the Treatment of Sporadic Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Treatment Alters p53 Oscillations in Single Cells to Enhance DNA-Double-Strand-Break-Induced Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PARP1-siRNA suppresses human prostate cancer cell growth and progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Rucaparib assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies and challenges encountered during Rucaparib assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues users might encounter during their experiments.
General Assay & Reagent Handling
-
Question: My this compound solution appears to have precipitated. What should I do?
-
Answer: this compound has limited solubility in aqueous solutions. It is recommended to prepare fresh stock solutions in DMSO.[1] If you are preparing working dilutions in aqueous buffers or cell culture media, ensure the final DMSO concentration is kept low (typically <0.5%) to prevent precipitation. If precipitation occurs, you can try gentle warming and sonication to redissolve the compound. Always visually inspect your solutions for precipitates before adding them to your assay.
-
-
Question: How should I store my this compound stock solution to maintain its activity?
-
Answer: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[2] Avoid repeated freeze-thaw cycles, which can degrade the compound. It is best practice to aliquot the stock solution into smaller, single-use volumes.
-
Cell-Based Assays (General)
-
Question: I am observing high variability between replicate wells in my cell viability assay. What are the possible causes?
-
Answer: High variability can stem from several factors:
-
Uneven cell seeding: Ensure you have a homogenous single-cell suspension before plating and use appropriate pipetting techniques to distribute cells evenly.
-
Edge effects: Wells on the periphery of the plate are prone to evaporation, which can concentrate media components and affect cell growth and drug response. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.
-
Inconsistent drug concentration: Ensure thorough mixing of this compound in the media before adding it to the cells.
-
Cell health and passage number: Use cells that are in the logarithmic growth phase and have a consistent passage number, as cellular responses can change with excessive passaging.
-
-
-
Question: My IC50 value for this compound is significantly different from published values for the same cell line. Why might this be?
-
Answer: Discrepancies in IC50 values can arise from several experimental differences:
-
Assay duration: The length of exposure to this compound can significantly impact the IC50 value. Longer incubation times generally result in lower IC50 values.
-
Cell density: The number of cells seeded per well can influence the drug-to-cell ratio and affect the apparent potency of the compound.[3]
-
Serum concentration: Components in fetal bovine serum (FBS) can bind to drugs, reducing their effective concentration. Variations in serum percentage between labs can lead to different IC50 values.
-
Cell line integrity: Ensure your cell line has not been misidentified or contaminated. Regular cell line authentication is recommended.
-
Assay endpoint: Different viability assays (e.g., MTT, CellTiter-Glo, Resazurin) measure different aspects of cell health and can yield different IC50 values.
-
-
PARP Inhibition & Trapping Assays
-
Question: I am not seeing a dose-dependent inhibition of PARP activity in my biochemical assay. What could be wrong?
-
Answer:
-
Inactive enzyme: Ensure your PARP enzyme is active. It's good practice to run a positive control with a known potent PARP inhibitor.
-
Incorrect buffer conditions: PARP activity is sensitive to pH and salt concentrations. Use the recommended assay buffer and ensure all components are at the correct final concentrations.
-
Substrate degradation: NAD+, the substrate for PARP, can degrade over time. Use fresh or properly stored NAD+.
-
-
-
Question: My PARP trapping assay is showing a weak signal or high background. How can I troubleshoot this?
-
Answer:
-
Weak Signal: This could be due to insufficient PARP trapping. Ensure you are using a this compound concentration known to induce trapping. The choice of cell line is also critical; cells with deficiencies in homologous recombination (e.g., BRCA1/2 mutations) are more sensitive to PARP trapping-induced cytotoxicity.
-
High Background: This may result from non-specific binding of antibodies or detection reagents. Ensure adequate washing steps and consider using a blocking buffer. In cell-based trapping assays, incomplete cell lysis and chromatin fractionation can also contribute to high background.
-
-
Apoptosis Assays (Annexin V/PI)
-
Question: In my Annexin V/PI flow cytometry assay, I see a large population of Annexin V-positive/PI-positive cells, even at low this compound concentrations. What does this mean?
-
Answer: A high Annexin V+/PI+ population suggests late-stage apoptosis or necrosis. This could be due to:
-
High drug concentration or long incubation time: You may be observing the cells at a point where they have already progressed past early apoptosis. Try a time-course experiment or lower this compound concentrations.
-
Harsh cell handling: Over-trypsinization or vigorous pipetting can damage cell membranes, leading to PI uptake that is not due to apoptosis.
-
Cell culture conditions: Unhealthy or overly confluent cells may undergo spontaneous apoptosis or necrosis.
-
-
-
Question: I am not observing a clear separation between live, apoptotic, and necrotic populations in my flow cytometry plots. How can I improve this?
-
Answer:
-
Compensation issues: Ensure proper fluorescence compensation is set up using single-stained controls to correct for spectral overlap between the fluorochromes (e.g., FITC and PI).
-
Instrument settings: Optimize the voltage settings for the detectors to ensure the populations are on scale and well-separated.
-
Gating strategy: Use unstained and single-stained controls to accurately define your gates for the different cell populations.
-
-
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | BRCA1 Status | BRCA2 Status | Assay Type | IC50 (µM) | Reference |
| COLO704 | Ovarian | Wild-Type | Wild-Type | Cell Viability | 2.52 | [4] |
| A2780 | Ovarian | Wild-Type | Wild-Type | Cell Viability | >15 | [4] |
| OVCAR3 | Ovarian | Wild-Type | Wild-Type | Cell Viability | >15 | [4] |
| SKOV3 | Ovarian | Wild-Type | Wild-Type | Cell Viability | >15 | [4] |
| PEO1 | Ovarian | Mutant | Wild-Type | Cell Viability | ~10 (after 72h treatment) | [5] |
| PEO4 | Ovarian | Revertant | Wild-Type | Cell Viability | >10 (after 72h treatment) | [5] |
| MDA-MB-436 | Breast | Mutant | Wild-Type | Cell Viability | Not specified | [6] |
| UWB1.289 | Ovarian | Mutant | Wild-Type | CellTiter-Glo (6-day) | 0.375 | [6] |
| UWB1.289+BRCA1 | Ovarian | Wild-Type | Wild-Type | CellTiter-Glo (6-day) | 5.43 | [6] |
Note: IC50 values can vary significantly based on the specific experimental conditions as detailed in the troubleshooting section.
Experimental Protocols
1. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and dilute the cell suspension to the desired seeding density (e.g., 2,000-5,000 cells/well) in a 96-well plate.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the cell plate and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO at the same final concentration as the highest drug concentration).
-
Incubate for the desired period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized values against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
2. PARP Trapping Assay (Cell-Based)
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to attach overnight.
-
Treat the cells with varying concentrations of this compound for the desired duration (e.g., 24 hours).
-
-
Chromatin Fractionation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with a cytoplasmic lysis buffer and centrifuge to pellet the nuclei.
-
Wash the nuclear pellet.
-
Extract the chromatin-bound proteins using a high-salt buffer.
-
-
Western Blotting:
-
Determine the protein concentration of the chromatin fractions.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against PARP1.
-
Use an antibody against a histone protein (e.g., Histone H3) as a loading control for the chromatin fraction.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensities for PARP1 and the loading control.
-
The amount of PARP1 in the chromatin fraction corresponds to the level of PARP trapping.
-
3. Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment:
-
Seed cells and treat with this compound as described for the cell viability assay.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, use a gentle dissociation reagent (e.g., Accutase or EDTA-based solution, as trypsin can sometimes affect membrane integrity).
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells on a flow cytometer.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Visualizations
Caption: this compound's mechanism of action leading to synthetic lethality.
Caption: A logical workflow for troubleshooting inconsistent this compound assay results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. onclive.com [onclive.com]
- 4. Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor this compound for the Treatment of Sporadic Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Studies on the Effect of this compound in Ovarian Cancer: Impact of BRCA2 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Acquired Resistance to Rucaparib in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering acquired resistance to the PARP inhibitor Rucaparib in their cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, including PARP1, PARP2, and PARP3.[1] PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs). By inhibiting PARP, this compound leads to the accumulation of unrepaired SSBs, which are converted into more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficient homologous recombination (HR) repair, often due to mutations in genes like BRCA1 or BRCA2, these DSBs cannot be efficiently repaired, leading to cell death through a process called synthetic lethality.
Q2: My cancer cell line, which was initially sensitive to this compound, has now become resistant. What are the potential mechanisms?
Acquired resistance to this compound can arise through several mechanisms, broadly categorized as:
-
Restoration of Homologous Recombination (HR) Function:
-
Secondary or Reversion Mutations: The most common mechanism is the acquisition of secondary mutations in BRCA1 or BRCA2 that restore their open reading frame and protein function. Reversion mutations have also been observed in other HR-related genes like RAD51C and RAD51D.
-
Loss of BRCA1 Promoter Methylation: If the initial sensitivity was due to epigenetic silencing of BRCA1 via promoter hypermethylation, demethylation can restore BRCA1 expression and HR function.
-
Upregulation of HR-related Proteins: Increased expression of proteins like RAD51 can enhance HR proficiency.
-
-
Stabilization of Replication Forks: Resistance can occur through mechanisms that protect stalled replication forks from degradation, even in the absence of functional BRCA proteins. This can involve the loss of function of proteins that promote fork degradation.
-
Changes in PARP1 Expression or Activity: Downregulation or mutation of the PARP1 enzyme can reduce the "trapping" of PARP on DNA, which is a key part of this compound's cytotoxic effect.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp, encoded by the ABCB1 gene), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[2]
-
Bypass of HR Dependency: Activation of alternative DNA repair pathways, such as non-homologous end joining (NHEJ), or alterations in cell cycle checkpoints can allow cells to survive DNA damage despite HR deficiency.
Q3: How can I determine the IC50 of this compound in my sensitive and resistant cell lines?
The half-maximal inhibitory concentration (IC50) can be determined using a cell viability assay, such as the Sulforhodamine B (SRB) assay. This involves treating your cells with a range of this compound concentrations for a specific period (e.g., 72 hours) and then measuring the cell density. The IC50 is the concentration of this compound that reduces the cell viability by 50% compared to untreated control cells. A significant increase in the IC50 value for your resistant cell line compared to the parental sensitive line will confirm the resistance phenotype.
Troubleshooting Guides
Problem 1: I have developed a this compound-resistant cell line. How do I start investigating the mechanism of resistance?
Initial Steps:
-
Confirm Resistance: Perform a dose-response curve with this compound on both the parental (sensitive) and the suspected resistant cell line to confirm the shift in IC50.
-
Assess HR Function: A key first step is to determine if the resistant cells have regained their ability to perform homologous recombination.
-
RAD51 Foci Formation: A common method is to assess the formation of RAD51 foci in response to DNA damage (e.g., induced by a low dose of a DNA damaging agent or this compound itself). An increase in RAD51 foci formation in the resistant line compared to the sensitive line suggests restored HR.
-
DR-GFP Reporter Assay: For a more quantitative measure of HR efficiency, you can use a cell line engineered with a DR-GFP reporter system.
-
-
Analyze Protein Expression: Use Western blotting to check the expression levels of key proteins involved in the response to this compound.
-
BRCA1/BRCA2: Check for the restoration of full-length BRCA1 or BRCA2 protein expression in the resistant cells.
-
PARP1: Investigate if PARP1 expression is downregulated in the resistant line.
-
P-glycoprotein (P-gp): Assess if there is an upregulation of this drug efflux pump.
-
Problem 2: My Western blot shows that BRCA1/BRCA2 expression is not restored in my resistant cells. What are other possibilities?
If HR function is not restored via BRCA reversion, consider the following:
-
Stabilization of Replication Forks: Investigate proteins involved in this process. For example, loss of proteins like PTIP or REV7 can lead to resistance.
-
Drug Efflux: Perform a functional assay to test for increased drug efflux. This can be done by co-treating your resistant cells with this compound and a P-gp inhibitor (e.g., Verapamil or Tariquidar) to see if sensitivity is restored.[2]
-
Loss of PARP1 Trapping: This is a more complex mechanism to investigate but can be inferred if PARP1 protein levels are significantly reduced.
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | BRCA1 Status | BRCA2 Status | This compound IC50 (µM) | Reference |
| COLO704 | Ovarian | Wild-Type | Wild-Type | 2.5 | [3] |
| KURAMOCHI | Ovarian | Mutated | Wild-Type | <5 | [3] |
| KOC-7c | Ovarian | Mutated | Wild-Type | >15 | [3] |
| PEO1 | Ovarian | Wild-Type | Mutated | ~10 (significant decrease in viability) | [4] |
| SKOV3 | Ovarian | Wild-Type | Wild-Type | ~25 (significant decrease in viability) | [4] |
| MDA-MB-436 | Breast (TNBC) | Mutated | Wild-Type | 13 | [5] |
| HCC1937 | Breast (TNBC) | Mutated | Wild-Type | Less sensitive to this compound | [5] |
| MDA-MB-231 | Breast (TNBC) | Wild-Type | Wild-Type | <10 | [5] |
| MDA-MB-468 | Breast (TNBC) | Wild-Type | Wild-Type | <10 | [5] |
| MCF-7 | Breast (ER+) | Wild-Type | Wild-Type | ~11 | [5] |
Note: IC50 values can vary depending on the assay conditions and duration of drug exposure.
Experimental Protocols
Generation of this compound-Resistant Cell Lines
This protocol describes a common method for developing drug-resistant cell lines through continuous exposure to increasing concentrations of the drug.
Materials:
-
Parental cancer cell line of interest
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Cell culture flasks/dishes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Initial IC50 Determination: Determine the IC50 of this compound for the parental cell line using a cell viability assay (e.g., SRB assay).
-
Initial Treatment: Start by treating the parental cells with a low concentration of this compound (e.g., IC10 or IC20).
-
Culture and Monitoring: Culture the cells in the presence of this compound. The cells will likely grow slower initially, and there may be significant cell death.
-
Subculture: When the cells reach 70-80% confluency, subculture them into a new flask with fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells have adapted and are growing steadily at the current concentration, gradually increase the concentration of this compound. A common approach is to increase the concentration by 1.5 to 2-fold.
-
Repeat Cycles: Repeat the process of culturing and dose escalation. This process can take several months.
-
Characterization of Resistant Cells: Periodically, test the IC50 of the cultured cells to monitor the development of resistance. Once a significant and stable increase in IC50 is observed (e.g., >10-fold), the resistant cell line is established.
-
Maintenance: The resistant cell line should be maintained in a medium containing a maintenance concentration of this compound to retain the resistant phenotype.
Sulforhodamine B (SRB) Cell Viability Assay
This colorimetric assay measures cell density based on the measurement of cellular protein content.
Materials:
-
Cells to be tested
-
96-well plates
-
This compound
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for the desired time (e.g., 72 hours). Include untreated and blank (medium only) controls.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with water to remove the TCA.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Remove Unbound Dye: Wash the plates five times with 1% acetic acid to remove unbound SRB.
-
Air Dry: Allow the plates to air dry completely.
-
Solubilization: Add 150 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50.
Western Blotting for PARP1 and BRCA1
This protocol outlines the general steps for detecting PARP1 and BRCA1 protein expression levels.
Materials:
-
Cell lysates from sensitive and resistant cells
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels (appropriate percentage for the target proteins)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PARP1, anti-BRCA1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration of the lysates.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with Tween 20) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to compare protein expression levels between sensitive and resistant cells.
Mandatory Visualizations
Caption: Mechanism of action of this compound leading to synthetic lethality in HR-deficient cells.
Caption: Overview of the major mechanisms of acquired resistance to this compound.
Caption: A logical workflow for troubleshooting acquired this compound resistance in cell lines.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Assaying break and nick-induced homologous recombination in mammalian cells using the DR-GFP reporter and Cas9 nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 5. Homologous Recombination Assay for Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Rucaparib Delivery in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the delivery of Rucaparib in animal models.
Frequently Asked Questions (FAQs)
1. What are the common administration routes for this compound in animal models, and what are their pharmacokinetic profiles?
This compound has been administered in animal models, primarily mice, through oral (p.o.) and intraperitoneal (i.p.) routes. Pharmacokinetic studies in tumor-bearing mice have shown that this compound accumulates and is retained in tumor cells, although at much lower levels in brain tissue[1]. Plasma and tumor concentrations of this compound increase with the administered dose[2][3].
2. What are some novel strategies to improve the tumor-selective delivery of this compound?
To enhance tumor-specific delivery and reduce off-target effects, several innovative approaches are being explored:
-
Small Molecule Drug Conjugates: One strategy involves creating conjugates of this compound with molecules that target tumor-specific markers. For example, PSMA-Rucaparib conjugates have been developed for prostate cancer, demonstrating PSMA-dependent delivery and tumor accumulation in vivo[4].
-
Liposomal Formulations: Encapsulating this compound in liposomes can improve its pharmacokinetic profile and therapeutic efficacy[5][6][7][8]. Liposomes are spherical vesicles that can carry both hydrophilic and lipophilic drugs[7]. Neutral liposomes are often used due to their biocompatibility and low toxicity[7].
-
Nanoparticles: Nanoparticle-based delivery systems offer advantages like increased bioavailability and targeted delivery[9][10]. They can be engineered to release drugs over extended periods, improving therapeutic outcomes[9][10]. However, challenges such as potential toxicity and the need for scalable synthesis methods need to be addressed[9][10].
-
Microspheres: Polymeric microspheres are another promising delivery system for controlled and sustained drug release[11][12][13]. These can be designed to be biodegradable and release the encapsulated drug over a predetermined period[11][12].
3. What is the mechanism of action of this compound?
This compound is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, including PARP-1, PARP-2, and PARP-3[3][14]. In cancer cells with deficiencies in homologous recombination repair (HRD), such as those with BRCA1/2 mutations, the inhibition of PARP by this compound leads to an accumulation of DNA damage and ultimately cell death. This concept is known as synthetic lethality[3]. In preclinical studies, this compound has demonstrated antiproliferative activity in various cancer cell lines with mutated or silenced BRCA1 or BRCA2 genes[14].
Troubleshooting Guides
Issue 1: Low Tumor Accumulation of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Bioavailability | Formulate this compound in a nanoparticle or liposomal delivery system.[5][6][9][10] | Increased solubility and bioavailability, leading to higher plasma and tumor concentrations. |
| Non-specific Distribution | Utilize targeted delivery systems, such as small molecule drug conjugates (e.g., PSMA-Rucaparib) or ligand-targeted nanoparticles.[4][15] | Enhanced accumulation of this compound specifically at the tumor site, reducing systemic exposure. |
| Rapid Clearance | Encapsulate this compound in a sustained-release formulation like polymeric microspheres.[11][12] | Prolonged circulation time and sustained release of the drug, allowing for greater tumor uptake. |
Issue 2: Off-Target Toxicity in Animal Models
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Systemic Exposure | Employ tumor-targeting strategies to concentrate the drug at the tumor site.[4][15] | Minimized exposure of healthy tissues to this compound, thereby reducing off-target side effects. |
| Toxicity of the Delivery Vehicle | Select biocompatible and biodegradable materials for the delivery system (e.g., neutral liposomes, FDA-approved polymers).[7][15] | Reduced immune response and toxicity associated with the delivery vehicle itself. |
| Inappropriate Dosing | Perform dose-escalation studies to determine the maximum tolerated dose (MTD) of the this compound formulation.[16] | Identification of an optimal dose that balances therapeutic efficacy with acceptable toxicity. |
Issue 3: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variability in Formulation | Standardize the protocol for the preparation and characterization of the this compound delivery system. Ensure consistent particle size, drug loading, and release kinetics. | Reproducible formulation characteristics leading to more consistent in vivo performance. |
| Animal Model Variability | Use well-characterized and standardized animal models. Ensure consistency in animal age, weight, and tumor implantation site. | Reduced biological variability, leading to more reliable and comparable experimental outcomes. |
| Inconsistent Administration Technique | Provide thorough training on the administration technique (e.g., oral gavage, intraperitoneal injection) to ensure consistent dosing and delivery. | Minimized variability in drug administration, resulting in more uniform pharmacokinetic and pharmacodynamic data. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Animal Models
| Animal Model | Dose & Route | Cmax (ng/mL) | AUC (ng·h/mL) | Tmax (h) | Reference |
| Mice with advanced solid tumors | 40 mg/kg p.o. (single dose) | 114 | 800 (AUC0-24h) | 1.5 - 4 | [17] |
| Mice with advanced solid tumors | 500 mg/kg p.o. (single dose) | 949 | 11,000 (AUC0-24h) | 1.5 - 4 | [17] |
| Mice with advanced solid tumors | 600 mg/kg p.o. BID (steady state) | 1940 | 16,900 (AUC0-12h) | - | [17] |
| Capan-1 tumor-bearing mice | 10 mg/kg i.p. | ~1000 (plasma) | - | ~0.5 | [1] |
| Capan-1 tumor-bearing mice | 50 mg/kg p.o. | ~500 (plasma) | - | ~1 | [1] |
Table 2: In Vitro Efficacy of this compound Formulations
| Cell Line | Formulation | IC50 | Reference |
| UWB1.289 (BRCA1 mutant) | Free this compound | 375 nM | [3] |
| UWB1.289+BRCA1 (BRCA1 wild-type) | Free this compound | 5430 nM | [3] |
| PEO1 (BRCA2 mutant) | Free this compound | 10 µM (used for experiments) | [18][19] |
| Ovarian Cancer Cells (wild-type BRCA1/2) | Olaparib-loaded liposomes | Significantly higher efficacy than conventional formulation | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
This protocol is adapted from studies on liposomal formulations of PARP inhibitors[5][6].
-
Lipid Film Formation: Dissolve lipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phospho-rac-(1'-glycerol) sodium salt (DPPG) and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)) and this compound in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation above the lipid phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).
-
Sonication: To reduce the size of the liposomes and form small unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath or probe sonicator.
-
Purification: Remove the unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
-
Characterization: Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and drug release profile.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol is a general representation based on various in vivo studies with this compound[1][2][3][20].
-
Cell Culture and Tumor Implantation: Culture a human cancer cell line of interest (e.g., BRCA-mutant ovarian cancer cells) and implant the cells subcutaneously or orthotopically into immunocompromised mice (e.g., nude mice).
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers.
-
Animal Grouping and Treatment: Randomly assign the tumor-bearing mice to different treatment groups: vehicle control, free this compound, and this compound-loaded delivery system.
-
Drug Administration: Administer the treatments according to the predetermined schedule and route (e.g., oral gavage, intraperitoneal or intravenous injection).
-
Efficacy Evaluation: Continue to monitor tumor growth and body weight of the mice throughout the study. The primary efficacy endpoint is often tumor growth inhibition.
-
Pharmacodynamic and Toxicological Analysis: At the end of the study, collect tumors and major organs for pharmacodynamic marker analysis (e.g., PARP inhibition) and histological evaluation of toxicity.
Visualizations
Caption: this compound's synthetic lethality mechanism in HRD cancer cells.
Caption: Experimental workflow for developing and testing this compound delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Liposome Formulations for the Strategic Delivery of PARP1 Inhibitors: Development and Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic antitumor effect of liposomal-based formulations of olaparib and topotecan in primary epithelial ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rroij.com [rroij.com]
- 10. rroij.com [rroij.com]
- 11. How Microsphere Drug Delivery Systems Work [powdersystems.com]
- 12. Polymeric Microsphere based Delivery System - Creative Biolabs [creative-biolabs.com]
- 13. journals.stmjournals.com [journals.stmjournals.com]
- 14. This compound: the past, present, and future of a newly approved PARP inhibitor for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Pharmacokinetic Study of this compound in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preclinical Studies on the Effect of this compound in Ovarian Cancer: Impact of BRCA2 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. accessdata.fda.gov [accessdata.fda.gov]
Rucaparib Technical Support Center: Troubleshooting Experimental Artifacts
Welcome to the Rucaparib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate potential experimental artifacts when working with the PARP inhibitor, this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments with this compound in a question-and-answer format.
1. Intrinsic Fluorescence Interference
-
Question: I am observing high background fluorescence in my assay after treating cells with this compound. Is this a known issue and how can I address it?
Answer: Yes, this is a known characteristic of this compound. The molecule itself is fluorescent, with a reported excitation/emission maximum of approximately 355/480 nm.[1][2] This intrinsic fluorescence can interfere with assays that use fluorescent readouts in a similar spectral range.
Troubleshooting Guide:
-
Wavelength Selection: If possible, use fluorescent dyes and reporters that have excitation and emission spectra outside of this compound's fluorescence range.
-
Controls:
-
"this compound alone" control: In cell-free assays, measure the fluorescence of this compound in the assay buffer at the concentrations you are using. This can be subtracted from your experimental values.
-
"Vehicle-treated cells + this compound post-lysis" control: For cell-based assays, lyse vehicle-treated cells and then add this compound to the lysate at the experimental concentration. This will help you determine the fluorescence contribution of this compound in a complex biological matrix.
-
Unstained, this compound-treated cells: In imaging and flow cytometry experiments, include a control of cells treated with this compound but without any fluorescent stain. This will reveal the contribution of this compound's autofluorescence.
-
-
Alternative Assays: Consider using non-fluorescent assay readouts, such as luminescence or colorimetric methods, to measure your endpoint. For cytotoxicity, assays like the MTT or CellTiter-Glo® luminescent cell viability assay can be good alternatives.
-
2. Off-Target Effects
-
Question: I am seeing unexpected cellular effects that may not be related to PARP inhibition. Does this compound have known off-target effects?
Answer: Yes, this compound has been shown to have off-target activity, most notably against several kinases.[3][4] At concentrations that may be achieved in vitro, this compound can inhibit kinases such as CDK16, PIM3, and DYRK1B.[3] These off-target effects could contribute to the observed cellular phenotype.
Troubleshooting Guide:
-
Concentration Optimization: Use the lowest effective concentration of this compound to achieve PARP inhibition while minimizing off-target effects. An initial dose-response experiment is crucial.
-
Control Compounds:
-
Structurally distinct PARP inhibitors: Use another PARP inhibitor with a different chemical scaffold and off-target profile (e.g., Olaparib, which has fewer reported kinase off-targets) to see if the unexpected phenotype persists.[3]
-
Inactive enantiomer/analog (if available): This is the ideal negative control, though not always commercially available.
-
-
Target Engagement Assays: Confirm PARP inhibition at your chosen this compound concentration using a Western blot to detect poly-ADP-ribose (PAR) levels. A significant reduction in PARylation indicates on-target activity.
-
Kinase Inhibition Profile: Be aware of the known kinase targets of this compound and consider if their inhibition could explain your results. If a specific kinase is suspected, you can use a more selective inhibitor for that kinase as a positive control for the off-target effect.
-
3. Cell Cycle Arrest
-
Question: My this compound-treated cells are arresting in the G2/M phase of the cell cycle. Is this expected, and how should I account for it in my experiments?
Answer: Yes, this compound can induce G2/M cell cycle arrest, particularly in a dose-dependent manner.[5][6] This is a consequence of DNA damage accumulation in cells that are unable to properly repair it due to PARP inhibition.
Troubleshooting Guide:
-
Time-Course Experiments: When assessing cytotoxicity or other endpoints, it is important to perform a time-course experiment. Short-term exposure may primarily show cell cycle arrest, while longer-term exposure is needed to observe cell death.
-
Appropriate Controls for Proliferation Assays:
-
Untreated and vehicle-treated controls: These are essential to establish baseline proliferation rates.
-
Positive control for G2/M arrest: Use a known inducer of G2/M arrest (e.g., a microtubule-targeting agent like paclitaxel at a low concentration) to compare the phenotype.
-
-
Cell Cycle Analysis: Perform flow cytometry with propidium iodide staining to quantify the percentage of cells in each phase of the cell cycle at different this compound concentrations and time points.[7][8] This will help you correlate your experimental observations with effects on cell cycle progression.
-
Synchronized Cell Populations: For mechanistic studies, consider synchronizing your cells before this compound treatment to understand its effects at specific phases of the cell cycle.
-
4. Inconsistent IC50 Values
-
Question: I am getting variable IC50 values for this compound in my cytotoxicity assays. What could be the cause?
Answer: Variability in IC50 values can arise from several factors, including the specific cell line used, assay duration, and the health and density of the cells.
Troubleshooting Guide:
-
Cell Line Characterization: The sensitivity of a cell line to this compound is highly dependent on its DNA damage repair capacity, particularly the status of BRCA1/2 and other homologous recombination genes.[9] Ensure your cell lines are well-characterized and authenticated.
-
Assay Duration: this compound's cytotoxic effects are often delayed and linked to cell division. Shorter assays (e.g., 24 hours) may reflect cytostatic effects (like cell cycle arrest) rather than cytotoxicity. Longer incubation times (e.g., 72-120 hours) are often necessary to see the full cytotoxic effect.
-
Cell Seeding Density: Ensure a consistent and optimal cell seeding density. Overly confluent cells may exhibit reduced proliferation and altered drug sensitivity.
-
Compound Stability: Prepare fresh dilutions of this compound for each experiment from a frozen stock. While generally stable, repeated freeze-thaw cycles or prolonged storage in solution at 4°C can affect its potency.
-
Data Analysis: Use a consistent and appropriate non-linear regression model to fit your dose-response curves and calculate the IC50. Ensure your data points cover a wide range of concentrations to accurately define the top and bottom plateaus of the curve.
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| PARP-1 | 0.8 | Biochemical | [9] |
| PARP-2 | 0.5 | Biochemical | [9] |
| PARP-3 | 28 | Biochemical | [9] |
| PARP5a (TNKS1) | 796 | Biochemical | [10] |
| PARP5b (TNKS2) | 486 | Biochemical | [10] |
Table 2: Off-Target Kinase Inhibition by this compound
| Kinase Target | Inhibition | Assay Type | Reference |
| CDK16 | Potent (IC50 in sub-micromolar range) | Biochemical | [3] |
| PIM3 | Potent (IC50 in sub-micromolar range) | Biochemical | [3] |
| DYRK1B | Potent (IC50 in sub-micromolar range) | Biochemical | [3] |
| MLCK | IC50 of 55 µM | In vitro kinase assay | [11] |
| Multiple Kinases | Binds to 37 kinases | Protein binding platform | [3] |
Experimental Protocols
1. Protocol: Cytotoxicity/IC50 Determination using a Luminescent Readout
This protocol is adapted for a 96-well plate format using a commercially available luminescent cell viability assay (e.g., CellTiter-Glo®).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well clear-bottom, white-walled plates
-
Luminescent cell viability reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X serial dilution of this compound in complete medium. Include a vehicle-only (DMSO) control.
-
Carefully remove 50 µL of medium from each well and add 50 µL of the 2X this compound dilutions, resulting in a final volume of 100 µL and the desired final concentrations.
-
-
Incubation:
-
Incubate the plate for 72-120 hours at 37°C in a humidified incubator.
-
-
Assay Readout:
-
Equilibrate the plate and the luminescent reagent to room temperature.
-
Add the luminescent reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated controls (representing 100% viability).
-
Plot the normalized data against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.
-
2. Protocol: Western Blot for PARP Activity (PAR level detection)
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Positive control for DNA damage (e.g., H₂O₂)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-PAR and anti-loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Standard Western blotting equipment
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with this compound at the desired concentrations for the desired time. Include a vehicle control.
-
For a positive control for PARP activation, treat a separate well with a DNA damaging agent like H₂O₂ for a short period (e.g., 10 minutes) before harvesting.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer, scrape the cells, and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
3. Protocol: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates.
-
Treat cells with this compound at various concentrations and for different time points. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Visualizations
Caption: this compound's synthetic lethality mechanism in BRCA-mutant cells.
Caption: A general experimental workflow for in vitro studies with this compound.
Caption: A logical troubleshooting flow for this compound experiments.
References
- 1. PASTA: PARP activity screening and inhibitor testing assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Attenuation of Tumor Burden in Response to this compound in Lung Adenocarcinoma: The Contribution of Oxidative Stress, Apoptosis, and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. icr.ac.uk [icr.ac.uk]
- 4. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. malotilate.com [malotilate.com]
- 6. researchgate.net [researchgate.net]
- 7. Combination treatment with this compound (Rubraca) and MDM2 inhibitors, Nutlin-3 and RG7388, has synergistic and dose reduction potential in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical Studies on the Effect of this compound in Ovarian Cancer: Impact of BRCA2 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vasoactivity of this compound, a PARP-1 Inhibitor, is a Complex Process that Involves Myosin Light Chain Kinase, P2 Receptors, and PARP Itself - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Line Contamination and Rucaparib Sensitivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PARP inhibitor Rucaparib. It specifically addresses issues that may arise from cell line contamination, which can significantly impact experimental outcomes and drug sensitivity.
I. Frequently Asked Questions (FAQs)
Q1: What is cell line contamination and what are the common types?
A1: Cell line contamination refers to the unintended introduction of foreign substances into a cell culture. There are two main categories of contaminants:
-
Biological Contaminants: These include bacteria, mycoplasma, yeast, fungi, and viruses. Cross-contamination with other cell lines is also a major issue, where a different, often more aggressive, cell line takes over the original culture.[1]
-
Chemical Contaminants: These are non-living substances such as impurities in media or sera, endotoxins, plasticizers, and detergents that can affect cell growth and behavior.[2]
Q2: How can cell line contamination affect my research results?
Q3: What is this compound and how does it work?
A3: this compound is a small molecule inhibitor of the poly(ADP-ribose) polymerase (PARP) family of enzymes, particularly PARP-1, PARP-2, and PARP-3.[7] PARP enzymes are crucial for the repair of single-strand DNA breaks. In cancer cells with defects in homologous recombination repair (HRR), such as those with BRCA1 or BRCA2 mutations, inhibiting PARP leads to the accumulation of double-strand DNA breaks during replication.[8] This accumulation of DNA damage cannot be repaired effectively due to the underlying HRR deficiency, resulting in cell death through a process called synthetic lethality.[9][10][11][12]
Q4: Why is cell line authentication important when studying this compound sensitivity?
A4: The sensitivity of cancer cells to this compound is highly dependent on their genetic background, particularly the status of homologous recombination repair genes like BRCA1 and BRCA2.[7] Cell line authentication, most commonly through Short Tandem Repeat (STR) profiling, verifies the identity of a cell line and ensures it has the expected genetic characteristics.[1][13] If a cell line is misidentified or cross-contaminated with a cell line that has a different BRCA status, the experimental results regarding this compound sensitivity will be incorrect and misleading.
II. Troubleshooting Guides
Scenario 1: My BRCA-mutant cell line is showing unexpected resistance to this compound.
Q1: I've confirmed my cell line has a BRCA1/2 mutation, but it's not as sensitive to this compound as expected. What could be the cause?
A1: Several factors could contribute to this observation. Here's a step-by-step troubleshooting guide:
-
Verify the BRCA Mutation Status:
-
Action: Re-authenticate your cell line using STR profiling to ensure it has not been cross-contaminated with a BRCA-proficient cell line.[13][14]
-
Rationale: Cross-contamination is a common issue that can lead to a mixed population of cells or a complete replacement of the original cell line, altering the overall sensitivity to this compound.[1]
-
-
Check for Mycoplasma Contamination:
-
Action: Test your cell culture for mycoplasma using a reliable PCR-based method.[15][16][17]
-
Rationale: Mycoplasma contamination can significantly alter cellular physiology, including drug sensitivity.[4][18] It can affect signaling pathways and the DNA damage response, potentially leading to increased resistance to drugs like this compound.[3]
-
-
Investigate for Reversion Mutations:
-
Action: If possible, sequence the BRCA1/2 gene in your resistant cell population to check for secondary mutations that may restore the open reading frame and protein function.
-
Rationale: A known mechanism of acquired resistance to PARP inhibitors is the development of reversion mutations in BRCA1/2 that restore homologous recombination repair function, thereby negating the synthetic lethal effect of this compound.[19]
-
-
Consider Other Resistance Mechanisms:
-
Action: Evaluate the expression and activity of other proteins involved in DNA repair and drug efflux pumps.
-
Rationale: Resistance to this compound can also arise from mechanisms independent of BRCA reversion, such as upregulation of drug efflux pumps or alterations in other DNA damage response pathways.
-
Scenario 2: I'm observing inconsistent IC50 values for this compound in my experiments.
Q1: My this compound IC50 values vary significantly between experiments. What could be the problem?
A1: Inconsistent IC50 values are often a sign of underlying experimental variability or contamination issues.
-
Assess for Low-Level Contamination:
-
Standardize Experimental Conditions:
-
Action: Ensure that cell passage number, seeding density, and drug treatment duration are consistent across all experiments.
-
Rationale: Variations in these parameters can significantly impact the outcome of cell viability assays.
-
-
Authenticate Your Cell Line Stock:
Scenario 3: My cells are showing increased sensitivity to this compound, even in the absence of a known HRR defect.
Q1: My cell line, which is considered BRCA-proficient, is surprisingly sensitive to this compound. Why might this be happening?
A1: This unexpected sensitivity could be due to several factors, including contamination that affects the DNA damage response.
-
Screen for Viral Contamination:
-
Check for Other HRR Deficiencies:
-
Action: Investigate the status of other genes involved in homologous recombination repair beyond BRCA1/2.
-
Rationale: Mutations or epigenetic silencing of other HRR genes can also confer sensitivity to PARP inhibitors.
-
-
Rule out Cross-Contamination:
III. Data Presentation
Table 1: Impact of Contamination on Experimental Readouts for this compound Sensitivity
| Contaminant Type | Potential Effect on this compound Sensitivity | Key Experimental Readout Affected | Recommended Action |
| Mycoplasma | Can increase or decrease sensitivity by altering cell metabolism, proliferation, and apoptosis.[3][4] | IC50 values, apoptosis assays (e.g., Annexin V), cell cycle analysis. | Regular PCR-based mycoplasma testing.[15][16][17] |
| Bacteria | Can decrease sensitivity by metabolizing and inactivating this compound.[5][6] | IC50 values, drug stability in culture medium. | Visual inspection of culture medium, sterility testing. |
| Cross-contamination | Can lead to completely erroneous results depending on the BRCA and HRR status of the contaminating cell line.[1] | IC50 values, Western blots for DNA damage markers (e.g., γH2AX). | Regular STR profiling of cell stocks.[13][14] |
| Viruses | Can potentially increase sensitivity by interfering with the host DNA damage response.[21] | IC50 values, DNA damage and repair assays. | PCR-based viral testing, electron microscopy if suspected.[2] |
Table 2: this compound IC50 Values in Ovarian Cancer Cell Lines
| Cell Line | BRCA2 Status | This compound IC50 (µM) | Reference |
| ES-2 | Proficient | 25 | [22] |
| OVCAR8 | Deficient | 2 | [22] |
Note: IC50 values can vary depending on the specific assay conditions and duration of drug exposure.
IV. Experimental Protocols
Cell Line Authentication by Short Tandem Repeat (STR) Profiling
This protocol outlines the general steps for preparing a cell sample for STR profiling. It is recommended to send the sample to a reputable core facility or commercial service for analysis.[23]
Materials:
-
Cell culture to be authenticated
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Microcentrifuge tubes
-
FTA card for sample collection (optional, follow manufacturer's instructions)
Procedure:
-
Culture cells to a sufficient density (e.g., 80% confluency for adherent cells).
-
For adherent cells: a. Aspirate the culture medium. b. Wash the cell monolayer once with sterile PBS. c. Add trypsin-EDTA and incubate until cells detach. d. Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.
-
For suspension cells: a. Transfer the cell suspension to a conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of sterile PBS.
-
Centrifuge again at 300 x g for 5 minutes.
-
Discard the supernatant and you can either: a. Freeze the cell pellet at -80°C until ready for DNA extraction. b. Spot the cell suspension onto an FTA card as per the manufacturer's instructions.[13]
-
Submit the cell pellet or FTA card for STR analysis. The analysis typically involves PCR amplification of at least eight core STR loci and amelogenin for sex determination, followed by capillary electrophoresis.[1][23]
-
Compare the resulting STR profile to a reference database (e.g., ATCC, DSMZ) to confirm the cell line's identity. A match of ≥80% is generally considered authenticated.[13]
Mycoplasma Detection by PCR
This is a general protocol for detecting mycoplasma contamination in cell culture supernatants using a PCR-based kit. Always refer to the specific kit manufacturer's instructions.[17]
Materials:
-
Cell culture supernatant
-
Mycoplasma PCR detection kit (containing primers, Taq polymerase, dNTPs, positive control, and negative control)
-
Nuclease-free water
-
PCR tubes
-
Thermal cycler
-
Agarose gel electrophoresis equipment
Procedure:
-
Collect 100 µL of cell culture supernatant from a culture that is 80-100% confluent.[16]
-
Prepare the sample by heating it at 95°C for 5 minutes to lyse the mycoplasma and release their DNA. Centrifuge to pellet any cell debris.[16]
-
Set up the PCR reactions on ice. Prepare a master mix containing the PCR buffer, dNTPs, primers, and Taq polymerase.
-
Aliquot the master mix into PCR tubes.
-
Add the prepared sample supernatant, positive control DNA, and nuclease-free water (for the negative control) to the respective tubes.
-
Perform PCR using a thermal cycler with an appropriate program, which typically includes an initial denaturation, 30-40 cycles of denaturation, annealing, and extension, and a final extension step.[17]
-
Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size (often around 500 bp) in the sample lane indicates mycoplasma contamination.[17]
Cell Viability Assay for this compound Sensitivity (MTT Assay)
This protocol describes a colorimetric assay to determine the IC50 of this compound.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[24]
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[25]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[25]
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.
V. Visualizations
Caption: this compound's mechanism of synthetic lethality in BRCA-deficient cells.
Caption: Workflow for troubleshooting inconsistent this compound sensitivity.
Caption: Logical guide for troubleshooting this compound resistance.
References
- 1. Short tandem repeat profiling via next-generation sequencing for cell line authentication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Culture Contamination | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How Bacteria Hinder Chemotherapy [wis-wander.weizmann.ac.il]
- 6. How bacteria hinder chemotherapy - ecancer [ecancer.org]
- 7. Preclinical Studies on the Effect of this compound in Ovarian Cancer: Impact of BRCA2 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. news-medical.net [news-medical.net]
- 14. Authentication of Human and Mouse Cell Lines by Short Tandem Repeat (STR) DNA Genotype Analysis - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. A PCR protocol to establish standards for routine mycoplasma testing that by design detects over ninety percent of all known mycoplasma species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bitesizebio.com [bitesizebio.com]
- 17. abcam.com [abcam.com]
- 18. Mycoplasma Infection Mediates Sensitivity of Multidrug-Resistant Cell Lines to Tiopronin: A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Virus contaminations of cell cultures – A biotechnological view - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Virus DNA Replication and the Host DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. iclac.org [iclac.org]
- 24. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Rucaparib Dosage for Long-Term Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting Rucaparib dosage for long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, including PARP-1, PARP-2, and PARP-3.[1][2] PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs).[2][3] By inhibiting PARP, this compound prevents the repair of these SSBs, which can then lead to the formation of double-strand breaks (DSBs) during DNA replication.[3] In cells with defects in the homologous recombination (HR) pathway for DSB repair, such as those with BRCA1/2 mutations, the accumulation of DSBs leads to cell death through a process called synthetic lethality.[1][2][3][4]
Q2: What is a typical starting concentration range for this compound in cell culture?
The effective concentration of this compound can vary significantly depending on the cell line and the specific experimental goals. For initial dose-response experiments, a wide range of concentrations is recommended, for example, from 0.005 µmol/L to 10 µmol/L.[5] For many ovarian cancer cell lines, IC50 values (the concentration that inhibits 50% of cell growth) have been observed to range from 2.5 µmol/L to over 15 µmol/L.[5][6] In some breast cancer cell lines, IC50 values can be as low as 0.002 µM.[7] Therefore, a pilot experiment to determine the optimal concentration for your specific cell line is highly recommended.
Q3: How stable is this compound in cell culture medium?
This compound has been shown to be retained within cancer cells and tumor xenografts, leading to sustained PARP inhibition for several days after a single dose.[8][9] In cell culture, a 30-minute pulse of 400 nM this compound resulted in at least 50% PARP inhibition for 72 hours or more.[8] Another study showed that after a 1-hour pulse with 1 µM this compound, PARP inhibition was maintained at ≥75% for 72 hours after drug withdrawal in IGROV-1 and ES-2 ovarian cancer cells.[10][11] This suggests that for long-term experiments, continuous daily dosing may not be necessary to maintain PARP inhibition, and less frequent dosing schedules could be considered.
Q4: How often should the this compound-containing medium be replaced in a long-term culture?
Given the evidence of sustained intracellular retention and PARP inhibition, daily media changes with fresh this compound may not be necessary.[8][9][10][11] However, the optimal frequency of media replacement will depend on the specific cell line's metabolic rate and the duration of the experiment. For long-term cultures, consider replacing the medium with freshly prepared this compound every 2-3 days to ensure a consistent drug concentration and to replenish nutrients. It is advisable to validate the continued efficacy of the chosen dosing schedule through periodic assessment of PARP inhibition or downstream markers of DNA damage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death observed shortly after treatment. | The initial this compound concentration is too high for the specific cell line. | Perform a dose-response experiment with a wider and lower range of concentrations to determine the IC20-IC50 values. Start subsequent experiments with a concentration at or below the IC50. |
| No significant effect on cell viability or proliferation is observed. | The cell line may be resistant to this compound monotherapy. This could be due to a proficient homologous recombination repair pathway. | Confirm the HR status of your cell line. Consider using this compound in combination with a DNA-damaging agent to potentially sensitize the cells.[1][5] Also, verify the activity of your this compound stock. |
| Loss of drug effect over a prolonged culture period. | Potential degradation of this compound in the medium or the development of acquired resistance in the cell population. | Ensure proper storage of this compound stock solution. Increase the frequency of media changes with fresh drug. To assess for resistance, re-evaluate the IC50 of the long-term cultured cells and compare it to the parental line. |
| Inconsistent results between experiments. | Variations in cell seeding density, passage number, or drug preparation. | Standardize your cell culture protocols. Use cells within a consistent range of passage numbers. Prepare fresh this compound dilutions for each experiment from a validated stock solution. |
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| COLO704 | Ovarian Cancer | 2.5 | [5][6] |
| A2780 | Ovarian Cancer | 3.26 | [12] |
| MDA-MB-436 | Triple-Negative Breast Cancer | ~13 | [7] |
| HCC1937 | Triple-Negative Breast Cancer | >10 | [7] |
| MDA-MB-231 | Triple-Negative Breast Cancer | ≤20 | [7] |
| MDA-MB-468 | Triple-Negative Breast Cancer | <10 | [7] |
| SKBR3 | HER2+ Breast Cancer | Not specified, but sensitive | [7] |
| JIMT1 | HER2+ Breast Cancer | ~0.002 | [7] |
| Capan-1 | Pancreatic Cancer | 5 | [8] |
| MX-1 | Breast Cancer | 0.1 | [8] |
Note: IC50 values can vary between studies and laboratories due to differences in experimental conditions.
Experimental Protocols
Protocol 1: Determination of this compound IC50 using a Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of this compound dilutions in complete cell culture medium. A common starting range is 0.01 to 100 µM.
-
Treatment: Remove the overnight culture medium and add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a period relevant to your long-term experiment (e.g., 72 hours, 7 days). For longer incubations, media with fresh drug may need to be replaced every 2-3 days.
-
Viability Assessment: After the incubation period, assess cell viability using a suitable method, such as the MTT, MTS, or a commercial live/dead cell staining kit.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Assessment of Long-Term PARP Inhibition
-
Cell Treatment: Treat cells with the desired concentration of this compound for a specific duration (e.g., 24 hours).
-
Drug Washout (Optional): To assess the duration of inhibition after drug removal, wash the cells with PBS and replace the medium with fresh, drug-free medium.
-
Cell Lysis: At various time points after initial treatment (e.g., 1, 24, 48, 72 hours), lyse the cells to extract proteins.
-
Western Blotting: Perform a Western blot analysis to detect the levels of poly(ADP-ribose) (PAR), a direct marker of PARP activity. A decrease in PAR levels indicates PARP inhibition.
-
Immunofluorescence: Alternatively, use immunofluorescence to visualize PAR levels within the cells at different time points.
Mandatory Visualizations
Caption: this compound's mechanism of action leading to synthetic lethality.
Caption: Workflow for determining the IC50 of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound: the past, present, and future of a newly approved PARP inhibitor for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How RUBRACA (this compound) Works [rubracaprostate.com]
- 5. Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor this compound for the Treatment of Sporadic Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Tumour cell retention of this compound, sustained PARP inhibition and efficacy of weekly as well as daily schedules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Development of this compound/Rubraca®: A Story of the Synergy Between Science and Serendipity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differences in Durability of PARP Inhibition by Clinically Approved PARP Inhibitors: Implications for Combinations and Scheduling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Combination treatment with this compound (Rubraca) and MDM2 inhibitors, Nutlin-3 and RG7388, has synergistic and dose reduction potential in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Rucaparib Technical Support Center: Managing Off-Target Cytotoxicity
Welcome to the technical support center for researchers utilizing the PARP inhibitor, Rucaparib. This resource provides in-depth troubleshooting guides and frequently asked questions to help you manage and mitigate this compound-induced cytotoxicity in normal (non-cancerous) cells during your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's cytotoxicity?
A1: this compound's primary mechanism of action is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, PARP-2, and PARP-3.[1] PARP enzymes are critical for the repair of DNA single-strand breaks (SSBs). By inhibiting PARP, this compound leads to the accumulation of unrepaired SSBs. When these SSBs are encountered by the replication machinery, they are converted into more lethal DNA double-strand breaks (DSBs).
Q2: Why is this compound more toxic to certain cancer cells than normal cells?
A2: This selectivity is based on the principle of "synthetic lethality".[2][3] Many cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient homologous recombination (HR) pathway, which is the primary and most accurate mechanism for repairing DSBs. When PARP is inhibited by this compound in these HR-deficient cells, the resulting DSBs cannot be efficiently repaired, leading to genomic instability and cell death. Normal cells, with their functional HR pathway, are better able to repair these DSBs and are therefore less sensitive to this compound.
Q3: At what concentrations should I expect to see cytotoxicity in normal, HR-proficient cells?
A3: While normal cells are less sensitive, they are not immune to this compound's effects, especially at higher concentrations. Cytotoxicity in HR-proficient cells can occur when the high number of this compound-induced DSBs overwhelms the HR repair capacity. Based on studies with isogenic cell lines, a significant difference in sensitivity is observed. For instance, a BRCA1-mutant ovarian cancer cell line (UWB1.289) showed an IC50 of 375 nM, whereas its HR-proficient counterpart (UWB1.289+BRCA1) had a much higher IC50 of 5,430 nM. Generally, greater cytotoxicity is seen in HR-deficient cells at concentrations up to 10 µM, while HR-proficient cells are more resistant in this range.[4]
Q4: Are there off-target effects of this compound that could contribute to normal cell cytotoxicity?
A4: Yes. Besides PARP inhibition, this compound has been shown to have off-target effects on several protein kinases.[5][6] It can bind to and inhibit kinases such as CDK16, PIM3, and DYRK1B at concentrations that may be achievable in experimental settings.[5] These off-target activities could contribute to cytotoxicity in normal cells, independent of the DNA repair mechanism.
Data Presentation: this compound IC50 Values
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound in various cell lines. This data illustrates the differential sensitivity between homologous recombination deficient (HRD) and proficient (HRP) cells.
Table 1: this compound IC50 in Isogenic Ovarian Cancer Cell Lines
| Cell Line | BRCA1 Status | Homologous Recombination Status | This compound IC50 (nM) |
| UWB1.289 | Mutant | Deficient (HRD) | 375 |
| UWB1.289+BRCA1 | Wild-Type | Proficient (HRP) | 5,430 |
Data sourced from Robillard et al., 2017.
Table 2: Range of this compound IC50 Values in a Panel of Ovarian Cancer Cell Lines
| Number of Cell Lines | This compound IC50 Range (µM) |
| 26 out of 39 | ≤ 13 |
| 13 out of 39 | > 15 |
This data demonstrates the variability in response even among cancer cell lines. Data sourced from a study evaluating 39 different human ovarian cancer cell lines.[7]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in vitro, with a focus on managing cytotoxicity in normal cells.
Problem 1: My normal (wild-type) cell line is showing excessive cytotoxicity at expected therapeutic concentrations.
-
Possible Cause 1: Off-Target Kinase Inhibition.
-
Explanation: As mentioned in the FAQs, this compound can inhibit several kinases, which might be critical for the survival of your specific normal cell line.[5][6]
-
Solution:
-
Concentration Optimization: Perform a detailed dose-response curve to determine the precise IC50 for your normal cell line and your target cancer cell line. Aim to use the lowest possible concentration that still achieves the desired effect in the cancer cells.
-
Time-Course Experiment: Reduce the duration of this compound exposure. A shorter treatment time may be sufficient to induce synthetic lethality in HR-deficient cells while minimizing toxicity in normal cells.
-
-
-
Possible Cause 2: Undiagnosed HRD in your normal cell line.
-
Explanation: While uncommon, some immortalized cell lines may have acquired deficiencies in homologous recombination.
-
Solution:
-
Functional HR Assay: Assess the homologous recombination capacity of your normal cell line using an assay such as RAD51 foci formation after irradiation.
-
Use Primary Cells: If possible, use primary normal cells, which are less likely to have acquired significant DNA repair defects.
-
-
Problem 2: I am struggling to achieve a therapeutic window in my co-culture of cancer and normal cells.
-
Possible Cause: Overlapping Sensitivity.
-
Explanation: The sensitivity ranges of your cancer and normal cell lines to this compound may be too close to selectively eliminate the cancer cells.
-
Solution: Strategic Mitigation with a CHK2 Inhibitor.
-
Mechanism: The cytotoxicity of PARP inhibitors in normal hematopoietic cells has been linked to the activation of the p53 pathway via the kinase CHK2.[8] Inhibiting CHK2 can protect these normal cells from PARP inhibitor-induced apoptosis.[8] This effect is particularly useful as many cancer cells are p53-deficient and would not be protected by CHK2 inhibition.
-
Experimental Approach:
-
Pre-treat your co-culture with a selective CHK2 inhibitor for a few hours.
-
Add this compound at a concentration optimized for killing your cancer cells.
-
Monitor the viability of both cell populations over time using methods like fluorescence-activated cell sorting (FACS) if the cell lines are differentially labeled.
-
-
-
-
Possible Cause: Non-specific toxicity.
-
Explanation: At high concentrations, this compound can induce cytotoxicity through mechanisms that are not related to synthetic lethality.
-
Solution: Consider Antioxidants.
-
Mechanism: this compound treatment can lead to an increase in oxidative stress.[9] Antioxidants may help to mitigate some of the non-specific cytotoxic effects in normal cells.
-
Experimental Approach:
-
Co-administer this compound with antioxidants such as N-acetylcysteine (NAC), curcumin, or luteolin.[10]
-
Perform dose-response experiments to find a concentration of the antioxidant that provides protection to normal cells without compromising this compound's efficacy against cancer cells.
-
-
-
Visualizations
Caption: this compound's synthetic lethality mechanism.
References
- 1. This compound: the past, present, and future of a newly approved PARP inhibitor for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical approaches to overcome PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. icr.ac.uk [icr.ac.uk]
- 6. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor this compound for the Treatment of Sporadic Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Attenuation of Tumor Burden in Response to this compound in Lung Adenocarcinoma: The Contribution of Oxidative Stress, Apoptosis, and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural phytochemicals prevent side effects in BRCA-mutated ovarian cancer and PARP inhibitor treatment - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Rucaparib vs. Olaparib in BRCA1 Deficient Cell Lines: A Comparative Guide
This guide provides a detailed comparison of Rucaparib and Olaparib, two prominent PARP (poly ADP-ribose polymerase) inhibitors, with a specific focus on their activity in BRCA1 deficient cell lines. The information presented is intended for researchers, scientists, and drug development professionals.
Mechanism of Action: Exploiting Synthetic Lethality
Both this compound and Olaparib function on the principle of synthetic lethality. In cells with a BRCA1 deficiency, the homologous recombination (HR) pathway for repairing DNA double-strand breaks is impaired. These cells become heavily reliant on the PARP-mediated base excision repair (BER) pathway to repair single-strand breaks. Inhibition of PARP by this compound or Olaparib leads to the accumulation of unrepaired single-strand breaks, which collapse replication forks and generate double-strand breaks.[1][2][3] In BRCA1 deficient cells, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and ultimately, cell death.[1][2][3]
A critical aspect of the cytotoxicity of these inhibitors is their ability to "trap" PARP enzymes on the DNA at the site of damage.[4][5][6] This PARP-DNA complex is itself a cytotoxic lesion that obstructs DNA replication and transcription. The potency of PARP trapping has been shown to correlate with the cytotoxic potential of the inhibitor.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and this compound - PMC [pmc.ncbi.nlm.nih.gov]
Rucaparib vs. Talazoparib: A Comparative Guide to PARP Trapping Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the poly(ADP-ribose) polymerase (PARP) trapping activity of two prominent PARP inhibitors, Rucaparib and Talazoparib. The information presented is collated from experimental data to assist researchers in understanding the distinct mechanistic properties of these therapeutic agents.
Introduction to PARP Trapping
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for the repair of DNA single-strand breaks (SSBs). PARP inhibitors exert their anti-cancer effects not only by inhibiting the catalytic activity of PARP but also by a more cytotoxic mechanism known as PARP trapping. This process involves the stabilization of the PARP-DNA complex, leading to the "trapping" of PARP on the DNA. These trapped complexes can obstruct DNA replication forks, leading to the formation of cytotoxic double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, resulting in synthetic lethality and cell death.[1][2][3] The potency of PARP trapping has been shown to vary among different PARP inhibitors and is a critical determinant of their overall antitumor activity.[2]
Quantitative Comparison of PARP Trapping Potency
Experimental evidence consistently demonstrates that Talazoparib is a significantly more potent PARP trapping agent than this compound. Multiple studies have reported that Talazoparib can be up to 100-fold more effective at trapping PARP on DNA compared to this compound.[3][4] This superior trapping ability is a key differentiator between the two inhibitors and contributes to Talazoparib's high cytotoxicity.[2]
While direct comparative IC50 values for PARP trapping can vary depending on the assay and cell line used, the general consensus from preclinical studies supports the superior trapping efficiency of Talazoparib.
| Inhibitor | Relative PARP Trapping Potency | Reported Catalytic IC50 (PARP1) | Notes |
| Talazoparib | High (~100-fold > this compound)[3][4] | ~0.57 nM - 1 nM[5][6] | Considered the most potent PARP trapper among clinically approved inhibitors.[7] |
| This compound | Moderate | ~7 nM - 15 µM (cell-dependent)[5][7][8] | Shows similar PARP trapping potency to Olaparib.[4] |
Signaling Pathway and Mechanism of Action
The central role of PARP1 in DNA single-strand break repair is the foundation of PARP inhibitor action. The following diagram illustrates this pathway and the mechanism of PARP trapping.
Experimental Protocols for Measuring PARP Trapping
Several experimental methods are employed to quantify the PARP trapping activity of inhibitors. Below are detailed methodologies for two common assays.
Chromatin Fractionation and Western Blotting
This method assesses the amount of PARP1 protein bound to chromatin, which is indicative of PARP trapping.
Experimental Workflow:
Detailed Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or Talazoparib for a specified duration (e.g., 4-24 hours). Include a vehicle-treated control.
-
Cell Lysis and Fractionation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic cytoplasmic lysis buffer (e.g., containing HEPES, KCl, MgCl2, and a non-ionic detergent like NP-40) with protease inhibitors.
-
Incubate on ice to allow cell swelling and lysis of the plasma membrane.
-
Centrifuge at a low speed to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
-
Nuclear Lysis and Chromatin Isolation:
-
Wash the nuclear pellet with the hypotonic buffer.
-
Resuspend the nuclear pellet in a nuclear extraction buffer (e.g., containing a higher salt concentration and a detergent) to lyse the nuclear membrane.
-
Centrifuge at a high speed to pellet the chromatin. The supernatant contains the soluble nuclear fraction.
-
-
Chromatin Solubilization:
-
Wash the chromatin pellet.
-
Resuspend the pellet in a buffer compatible with sonication or enzymatic digestion (e.g., containing SDS).
-
Sonicate the sample on ice to shear the chromatin or treat with an enzyme like micrococcal nuclease to digest the DNA.
-
-
Protein Quantification: Determine the protein concentration of the solubilized chromatin fraction using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific for PARP1.
-
Also, probe the membrane with a primary antibody against a histone protein (e.g., Histone H3) to serve as a loading control for the chromatin fraction.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.
-
-
Densitometry Analysis: Quantify the band intensities for PARP1 and the histone loading control. Normalize the PARP1 signal to the histone signal to determine the relative amount of chromatin-bound PARP1.
Proximity Ligation Assay (PLA)
The Proximity Ligation Assay is a highly sensitive method to detect and quantify protein-protein interactions or, in this case, the close proximity of PARP1 to chromatin in situ.
Experimental Workflow:
Detailed Methodology:
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate and allow them to attach. Treat the cells with different concentrations of this compound and Talazoparib.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash again with PBS.
-
Permeabilize the cells with a solution containing a detergent like Triton X-100 (e.g., 0.25% in PBS) for 10 minutes.
-
-
Primary Antibody Incubation:
-
Block the cells with a blocking solution (e.g., Duolink® Blocking Solution) to prevent non-specific antibody binding.
-
Incubate the cells with a pair of primary antibodies raised in different species that recognize PARP1 and a chromatin-associated protein (e.g., Histone H3 or γH2AX).
-
-
PLA Probe Incubation:
-
Wash the cells.
-
Incubate with a solution containing two secondary antibodies (PLA probes), each with a unique short DNA oligonucleotide attached. One probe will recognize the primary antibody against PARP1, and the other will recognize the primary antibody against the chromatin marker.
-
-
Ligation:
-
Wash the cells.
-
Add a ligation solution containing a ligase. If the two PLA probes are in close proximity (<40 nm), the oligonucleotides will be ligated to form a closed DNA circle.
-
-
Amplification:
-
Wash the cells.
-
Add an amplification solution containing a DNA polymerase and fluorescently labeled oligonucleotides. The polymerase uses the circular DNA as a template for rolling-circle amplification, generating a long DNA product with many fluorescent labels.
-
-
Imaging and Analysis:
-
Wash the cells and mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the amplified DNA as distinct fluorescent spots using a fluorescence microscope.
-
Quantify the number of PLA spots per nucleus using image analysis software. An increase in the number of spots indicates increased proximity of PARP1 to chromatin, and thus, increased PARP trapping.
-
Conclusion
Both this compound and Talazoparib are effective PARP inhibitors, but they exhibit distinct PARP trapping potencies. Talazoparib is a significantly more potent PARP trapper, which is a key contributor to its high level of cytotoxicity.[3][4] The choice between these inhibitors for research or clinical development may depend on the desired balance between catalytic inhibition and PARP trapping, as well as the specific genetic background of the cancer cells being targeted. The experimental protocols detailed in this guide provide robust methods for quantifying and comparing the PARP trapping activities of these and other PARP inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The comings and goings of PARP-1 in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Talazoparib is a Potent Radiosensitizer in Small Cell Lung Cancer Cell Lines and Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head In Vivo Comparison of Rucaparib and Niraparib: A Guide for Researchers
For researchers and drug development professionals navigating the landscape of PARP inhibitors, understanding the nuanced in vivo differences between Rucaparib and Niraparib is critical for informed decision-making. This guide provides a comprehensive head-to-head comparison of their in vivo performance, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Efficacy in Preclinical Models
In vivo studies in various cancer models have demonstrated the anti-tumor activity of both this compound and Niraparib. Direct comparative efficacy data is often presented in the context of specific tumor types and genetic backgrounds.
A study in a prostate cancer bone metastasis model (PC-3M-luc-C6) showed that while both niraparib and this compound inhibited subcutaneous tumor growth, niraparib demonstrated more potent inhibition of bone tumor growth.[1] Specifically, on day 17, niraparib resulted in 67% tumor growth inhibition compared to 40-45% for other therapies, including this compound.[1] This was accompanied by a better survival improvement with niraparib over the vehicle control.[1]
In the context of ovarian cancer, both drugs have shown significant efficacy.[2][3] Clinical trials have demonstrated that both this compound and niraparib remarkably increase progression-free survival (PFS) as maintenance therapy for patients with relapsed, platinum-sensitive epithelial ovarian cancer.[2][3] While direct head-to-head clinical trials are limited, a network meta-analysis of trials in patients with BRCA-mutated ovarian cancer suggested a high probability of PFS benefit for both drugs, with this compound showing a slightly higher probability ranking than niraparib in this specific analysis.[4] However, it is important to note that Niraparib has also shown activity in both BRCA-mutated and BRCA wild-type tumors.[2][3]
Table 1: Comparative Efficacy Data of this compound vs. Niraparib in vivo
| Cancer Model | Parameter | This compound | Niraparib | Source |
| Prostate Cancer Bone Metastasis (PC-3M-luc-C6) | Tumor Growth Inhibition (Day 17) | 40-45% | 67% | [1] |
| Recurrent Platinum-Sensitive Ovarian Cancer (BRCAm, Clinical Trial Meta-Analysis) | Progression-Free Survival (PFS) Ranking Probability | 82.04% | 69.96% | [4] |
Safety and Tolerability Profiles
The safety profiles of this compound and Niraparib are a key differentiating factor, particularly concerning hematological toxicities.[5]
Thrombocytopenia is a more common adverse event with niraparib compared to this compound.[5][6] In frontline maintenance ovarian cancer trials, the incidence of grade 3-4 thrombocytopenia was 29% with niraparib versus 7% with this compound.[6] This difference may be related to the larger volume of distribution of niraparib, leading to higher bone marrow exposure.[6]
Conversely, anemia can be a significant side effect of both drugs, with some studies reporting higher rates of grade 3-4 anemia with niraparib.[5] Nausea and vomiting have been reported with both agents, with some data suggesting a higher incidence of any-grade vomiting with this compound.[2] this compound has also been associated with elevated liver enzymes and an increase in cholesterol values, while niraparib can be associated with hypertension.[7]
Table 2: Comparative Grade 3-4 Hematological Toxicities (Ovarian Cancer Maintenance Trials)
| Adverse Event | This compound | Niraparib | Source |
| Thrombocytopenia | 5-7% | 29-34% | [5][6] |
| Anemia | 19% | 25-31% | [5] |
| Neutropenia | 7-15% | 13-20% | [5][6] |
Pharmacokinetics
The pharmacokinetic properties of this compound and Niraparib contribute to their differing efficacy and toxicity profiles. Niraparib is characterized by a higher volume of distribution compared to this compound (1074 L vs. 420 L).[6] Preclinical studies have shown that niraparib achieves significantly higher tumor exposure compared to its plasma exposure.[8] Furthermore, niraparib has been shown to cross the blood-brain barrier and exhibit superior bone marrow exposure compared to other PARP inhibitors, including this compound.[1][8]
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Niraparib | Source |
| Volume of Distribution (Vd) | 420 L | 1074 L | [6] |
| Bioavailability | 30-45% | 73% | [2][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of in vivo studies. Below are representative protocols for key experiments.
In Vivo Xenograft Tumor Model
-
Cell Line and Animal Model: PC-3M-luc-C6 prostate cancer cells are used. Male athymic nude mice (6-8 weeks old) are utilized as the host.
-
Tumor Implantation: For subcutaneous models, cells are injected into the flank of the mice. For bone metastasis models, cells are injected into the left cardiac ventricle.
-
Drug Administration: Once tumors are established, mice are randomized into treatment groups. This compound and Niraparib are typically administered orally (p.o.) once daily (qd). Dosing is based on the maximum tolerated dose (MTD) determined in preliminary studies.
-
Efficacy Assessment: Tumor volume is measured regularly using calipers for subcutaneous tumors. For bone metastasis models, tumor growth is monitored by bioluminescence imaging. Animal body weight is monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors reach a predetermined size, or the animals show signs of significant morbidity. Tumor growth inhibition and survival are calculated.
Pharmacokinetic Study in Tumor-Bearing Mice
-
Animal Model and Dosing: Tumor-bearing mice (as described above) are administered a single oral dose of this compound or Niraparib.
-
Sample Collection: At various time points post-dosing, blood samples are collected via cardiac puncture. Tumor, brain, and bone marrow tissues are also harvested.
-
Drug Concentration Analysis: Drug concentrations in plasma and tissue homogenates are determined using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are calculated using appropriate software.
Signaling Pathway and Experimental Workflow
To visualize the biological context and experimental processes, the following diagrams are provided.
Caption: PARP signaling in DNA repair and the mechanism of synthetic lethality with PARP inhibitors.
Caption: A generalized workflow for in vivo xenograft studies comparing PARP inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound and Niraparib in Advanced Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the Efficacy and Safety of PARP Inhibitors as a Monotherapy for Platinum-Sensitive Recurrent Ovarian Cancer: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. targetedonc.com [targetedonc.com]
- 8. oncotarget.com [oncotarget.com]
- 9. mdpi.com [mdpi.com]
Rucaparib's Efficacy in the Evolving Landscape of PARP Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The paradigm of cancer therapy has been significantly advanced by the advent of Poly (ADP-ribose) polymerase (PARP) inhibitors, with Rucaparib (Rubraca®) establishing itself as a key therapeutic agent in the management of ovarian, fallopian tube, and primary peritoneal cancers. As the field rapidly progresses, a new generation of novel PARP inhibitors is emerging, offering potentially enhanced efficacy and safety profiles. This guide provides an objective comparison of this compound's efficacy against these novel inhibitors, supported by available preclinical and clinical data, to inform ongoing research and drug development efforts.
I. Comparative Efficacy: this compound vs. Novel PARP Inhibitors
Direct head-to-head clinical trial data comparing this compound with emerging novel PARP inhibitors remains limited. However, preclinical studies and network meta-analyses of existing clinical trial data for approved PARP inhibitors provide valuable insights into their relative efficacy.
A. Comparison with Other Approved PARP Inhibitors
Network meta-analyses of randomized controlled trials have been conducted to indirectly compare the efficacy of the three approved PARP inhibitors: this compound, Olaparib, and Niraparib. One such analysis in platinum-sensitive ovarian cancer revealed no significant differences in overall survival between the three drugs.[1] However, variations in progression-free survival (PFS) have been observed across different patient populations. For instance, in patients with BRCA mutations, both Niraparib and Olaparib showed a statistically significant advantage over placebo in terms of PFS, while this compound did not in one analysis.[1] Conversely, another meta-analysis of BRCA-mutant ovarian cancer patients ranked this compound highest for PFS, followed by Niraparib and then Olaparib.
These discrepancies highlight the challenges of indirect comparisons and underscore the importance of considering trial design and patient populations. Differences in selectivity and potency against PARP1 and PARP2 are thought to contribute to the varying efficacy and safety profiles.[1]
B. Emerging Novel PARP Inhibitors
The next wave of PARP inhibitors is characterized by increased selectivity for PARP1 and potentially enhanced PARP trapping capabilities, aiming for improved efficacy and a better safety profile, particularly concerning hematological toxicities.
Saruparib (AZD5305): A Highly Selective PARP1 Inhibitor
Saruparib is a potent and highly selective PARP1 inhibitor with over 500-fold selectivity for PARP1 over PARP2.[2] Preclinical studies have demonstrated its superior anti-tumor activity compared to the first-generation PARP1/2 inhibitor Olaparib. In patient-derived xenograft (PDX) models of BRCA1/2-associated cancers, Saruparib achieved a complete response rate of 75% compared to 37% with Olaparib.[3]
CVL218: A Novel PARP1/2 Inhibitor
CVL218 is another novel PARP1/2 inhibitor with strong selective inhibitory activity and high oral bioavailability.[4] Preclinical in vitro and in vivo experiments have shown its potent single-agent anti-tumor activity.[4] A Phase I clinical trial in patients with advanced solid tumors is currently evaluating its safety, tolerability, and preliminary anti-tumor activity.[4]
II. Data Presentation: Comparative Preclinical Efficacy
The following table summarizes key preclinical data comparing the potency of this compound with the novel PARP1 inhibitor, Saruparib, and the first-generation inhibitor, Olaparib.
| Inhibitor | Target | IC50 (PARP1 Enzymatic Assay) | Antiproliferative IC50 (BRCA-deficient cells) | Key Preclinical Findings | Reference |
| This compound | PARP1, PARP2, PARP3 | ~1.4 nM | Cell line dependent | Potent inhibitor of PARP1/2/3. | [5] |
| Olaparib | PARP1, PARP2 | ~5 nM | Cell line dependent | First-in-class PARP inhibitor. | [6] |
| Saruparib (AZD5305) | PARP1 (>500-fold selective vs PARP2) | 2.3 nM (in cells) | Potent growth inhibition in DNA repair deficient cells | Greater tumor regression and longer duration of response compared to olaparib in animal models. Minimal effects on hematologic parameters in preclinical models. | [2] |
III. Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
A. PARP1/2 Enzymatic Inhibition Assay (Example Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of PARP inhibitors against PARP1 and PARP2 enzymes.
Methodology:
-
Recombinant human PARP1 or PARP2 enzyme is incubated with a reaction mixture containing NAD+ and a histone substrate.
-
A series of concentrations of the PARP inhibitor (e.g., this compound, Saruparib) are added to the reaction.
-
The reaction is initiated by the addition of a DNA activator.
-
After a defined incubation period, the amount of PARylated histone is quantified using an ELISA-based method or by measuring the consumption of NAD+.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
B. Cell Proliferation Assay (Example Protocol)
Objective: To assess the antiproliferative effect of PARP inhibitors on cancer cell lines with and without DNA repair deficiencies (e.g., BRCA mutations).
Methodology:
-
Cancer cell lines (e.g., BRCA-mutant and BRCA-wildtype) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the PARP inhibitor.
-
After a 72-hour incubation period, cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.
-
The absorbance or luminescence is measured, and the percentage of cell growth inhibition is calculated relative to untreated control cells.
-
Antiproliferative IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
C. In Vivo Tumor Xenograft Studies (Example Protocol)
Objective: To evaluate the in vivo anti-tumor efficacy of PARP inhibitors in animal models.
Methodology:
-
Human cancer cells (e.g., from a patient-derived xenograft with a BRCA mutation) are subcutaneously implanted into immunodeficient mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The treatment group receives the PARP inhibitor (e.g., this compound or Saruparib) orally at a specified dose and schedule. The control group receives a vehicle control.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
At the end of the study, tumors are excised and weighed. Efficacy is determined by comparing tumor growth inhibition between the treated and control groups.
IV. Signaling Pathways and Experimental Workflows
The mechanism of action of PARP inhibitors involves the concept of "synthetic lethality," where the inhibition of PARP in cancer cells with pre-existing DNA repair defects (like BRCA mutations) leads to cell death. A key aspect of their efficacy is "PARP trapping," where the inhibitor not only blocks the catalytic activity of PARP but also traps it on the DNA, creating a toxic lesion.
References
- 1. ajmc.com [ajmc.com]
- 2. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP1 selective inhibitor yields potent and durable antitumour activity in patient-derived preclinical models - ecancer [ecancer.org]
- 4. Phase I Clinical Trial of CVL218, a Novel PARP1/2 Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: the past, present, and future of a newly approved PARP inhibitor for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical evaluation of PARP inhibition in breast cancer: Comparative effectiveness of olaparib and iniparib. - ASCO [asco.org]
Rucaparib's Off-Target Kinase Inhibition: A Comparative Analysis
A deep dive into the polypharmacology of PARP inhibitors, providing researchers, scientists, and drug development professionals with a comparative analysis of rucaparib's off-target kinase inhibition profile against other leading PARP inhibitors: olaparib, niraparib, and talazoparib. This guide synthesizes experimental data to illuminate the nuanced differences in their selectivity and potential implications for therapeutic development.
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone of targeted therapy for cancers with deficiencies in DNA damage repair, particularly those harboring BRCA1/2 mutations. While their primary mechanism of action is well-established, a growing body of evidence highlights the importance of their off-target effects, particularly the inhibition of various protein kinases. This "polypharmacology" can contribute to both the therapeutic efficacy and the adverse event profile of these drugs. Among the clinically approved PARP inhibitors, this compound has been shown to exhibit a distinct pattern of off-target kinase inhibition. Understanding this profile in comparison to other PARP inhibitors is crucial for optimizing their clinical application and for the rational design of future anticancer therapies.
Comparative Kinase Inhibition Profiles
The following table summarizes the off-target kinase inhibition data for this compound and its key competitors. The data, primarily derived from in vitro biochemical assays, reveals significant differences in their selectivity. Olaparib and talazoparib appear to be highly selective PARP inhibitors with minimal off-target kinase activity reported in broad kinase screening panels. In contrast, this compound and niraparib demonstrate a wider range of kinase interactions.
| Target Kinase | This compound IC50 (µM) | Olaparib IC50 (µM) | Niraparib IC50 (µM) | Talazoparib IC50 (µM) |
| PIM1 | 1.2[1] | > 10[1] | - | - |
| PIM2 | 7.7[1] | > 10[1] | - | - |
| PIM3 | - | - | 0.18[2] | - |
| DYRK1A | 1.4[1] | > 10[1] | 0.29[2] | - |
| DYRK1B | - | - | 0.065[2] | - |
| CDK1 | 1.4[1] | > 10[1] | - | - |
| CDK9 | 2.7[1] | > 10[1] | - | - |
| CDK16 | - | - | 0.17[2] | - |
| PRKD2 | 9.7[1] | > 10[1] | - | - |
| HIPK2 | 4.4[1] | > 10[1] | - | - |
| CK2 | 7.8[1] | > 10[1] | - | - |
| ALK | 18[1] | > 10[1] | - | - |
Note: "-" indicates that data was not available in the reviewed sources. The selectivity of talazoparib is reported to be high, with weak binding observed for only two kinases in a large panel, though specific IC50 values were not provided.[3]
Experimental Methodologies for Kinase Inhibition Profiling
The determination of off-target kinase inhibition is typically achieved through a variety of in vitro biochemical assays. These assays are designed to measure the ability of a compound to inhibit the enzymatic activity of a kinase. High-throughput screening platforms are often employed to assess a compound against a large panel of kinases, providing a comprehensive "kinome" scan. Below are descriptions of common experimental protocols.
KINOMEscan™ Assay (Competition Binding Assay)
This method is a high-throughput, active site-directed competition binding assay that quantitatively measures the binding of a compound to a panel of kinases.
-
Assay Principle: The assay relies on the competition between the test compound and an immobilized, active-site directed ligand for binding to the kinase of interest. The kinase is tagged with DNA, and the amount of kinase bound to the immobilized ligand is measured using quantitative PCR (qPCR) of the DNA tag.
-
General Protocol:
-
A panel of human kinases, each tagged with a unique DNA identifier, is used.
-
Each kinase is incubated with the test compound (e.g., this compound) at a specific concentration (or a range of concentrations for IC50 determination) and an immobilized ligand that binds to the kinase active site.
-
After an incubation period to allow for binding equilibrium, the unbound kinase is washed away.
-
The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag.
-
The results are expressed as a percentage of the control (vehicle-treated) sample, and lower values indicate stronger binding of the test compound.
-
ADP-Glo™ Kinase Assay (Luminescence-Based Activity Assay)
This assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
-
Assay Principle: It is a two-step luminescent assay. In the first step, the kinase reaction is terminated, and the remaining ATP is depleted. In the second step, the ADP produced is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
General Protocol:
-
The kinase, substrate, and ATP are incubated with the test compound in a multi-well plate.
-
After the kinase reaction, ADP-Glo™ Reagent is added to stop the reaction and deplete the remaining ATP.
-
Kinase Detection Reagent is then added, which contains an enzyme that converts ADP to ATP and the reagents for the luciferase reaction.
-
The plate is incubated to allow for the conversion and subsequent luminescent signal generation.
-
The luminescence is measured using a luminometer, and the signal is inversely proportional to the inhibitory activity of the test compound.
-
LanthaScreen™ TR-FRET Assay (Time-Resolved Fluorescence Resonance Energy Transfer)
This assay format can be configured as either a binding assay or an activity assay and relies on the principle of TR-FRET.
-
Assay Principle (Activity Assay): A fluorescently labeled substrate and an antibody that specifically recognizes the phosphorylated form of the substrate are used. The antibody is labeled with a terbium (Tb) or europium (Eu) chelate (the donor fluorophore), and the substrate is labeled with a fluorescent acceptor molecule (e.g., fluorescein). When the kinase phosphorylates the substrate, the antibody binds to it, bringing the donor and acceptor fluorophores into close proximity, resulting in a FRET signal.
-
General Protocol:
-
The kinase, ATP, and the fluorescently labeled substrate are incubated with the test compound.
-
After the reaction, a solution containing EDTA (to stop the kinase reaction) and the Tb- or Eu-labeled antibody is added.
-
The plate is incubated to allow for antibody-substrate binding.
-
The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. A decrease in the FRET signal indicates inhibition of the kinase.
-
Signaling Pathway Diagrams
The off-target kinases inhibited by this compound are involved in various critical cellular signaling pathways. Understanding these pathways provides context for the potential biological consequences of this compound's polypharmacology.
Caption: General experimental workflow for kinase inhibition profiling.
Caption: Simplified PIM1 signaling pathway and its inhibition by this compound.
Caption: Overview of DYRK1A signaling and its inhibition.
Caption: CDK9's role in transcriptional elongation and its inhibition by this compound.
Conclusion
The comparative analysis of off-target kinase inhibition reveals a spectrum of selectivity among clinically approved PARP inhibitors. This compound and niraparib exhibit a degree of polypharmacology, inhibiting several kinases at micromolar or submicromolar concentrations. In contrast, olaparib and talazoparib appear to be more selective for their primary PARP targets. These off-target activities may have significant clinical implications, potentially contributing to the differential efficacy and toxicity profiles observed with these agents. For researchers and drug developers, a thorough understanding of the off-target effects of PARP inhibitors is essential for the development of more effective and safer cancer therapies, including the rational design of combination strategies and the identification of predictive biomarkers. Further investigation into the in vivo relevance of these off-target kinase interactions is warranted to fully elucidate their role in the clinical setting.
References
Validating Biomarkers for Rucaparib Sensitivity In Vitro: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in vitro biomarkers for predicting sensitivity to the PARP inhibitor, Rucaparib. We delve into the experimental data supporting these biomarkers and provide detailed protocols for their validation.
This compound, a potent inhibitor of PARP enzymes (PARP-1, PARP-2, and PARP-3), has shown significant efficacy in the treatment of cancers with deficiencies in homologous recombination (HR) repair.[1][2] The principle of synthetic lethality underpins its mechanism of action: in HR-deficient cells, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during replication, ultimately resulting in cell death.[3][4] The identification and validation of robust biomarkers are therefore critical for selecting patients who are most likely to respond to this compound therapy.
Key Biomarkers for this compound Sensitivity
The most well-established biomarkers for this compound sensitivity are germline and somatic mutations in the BRCA1 and BRCA2 genes.[2][5] However, a significant portion of tumors without BRCA mutations also exhibit a "BRCA-like" phenotype, characterized by homologous recombination deficiency (HRD). This has led to the development of broader biomarkers to identify these this compound-sensitive populations.
Established and Investigational Biomarkers:
-
BRCA1/2 Mutations: The gold standard for predicting this compound sensitivity. Both germline and somatic mutations in these genes are strongly associated with response.[4][5]
-
Homologous Recombination Deficiency (HRD) Status: Often determined by assessing genomic instability, typically through the measurement of genomic loss of heterozygosity (LOH). A high LOH score indicates HRD and predicts this compound sensitivity in BRCA wild-type tumors.[6][7][8]
-
RAD51C and RAD51D Mutations: Mutations in these genes, which are also involved in the HR pathway, have been shown to confer sensitivity to this compound.[6]
-
BRCA1 Promoter Methylation: Epigenetic silencing of the BRCA1 gene through promoter hypermethylation can lead to HRD and has been associated with this compound response.[4][6][9]
-
RAD51 Focus Formation: A functional assay that measures the ability of cells to form RAD51 foci at sites of DNA damage, a key step in HR. Low levels of RAD51 foci formation indicate HRD and potential sensitivity to PARP inhibitors.[9]
Quantitative Comparison of Biomarker Performance In Vitro
The following table summarizes the in vitro sensitivity of cancer cell lines to this compound based on their biomarker status. The data is presented as the half-maximal inhibitory concentration (IC50), where a lower value indicates greater sensitivity.
| Biomarker | Cell Line | Cancer Type | This compound IC50 (nM) | Reference |
| BRCA1 mutant | UWB1.289 | Ovarian | 375 | [3] |
| BRCA1 wild-type (restored) | UWB1.289+BRCA1 | Ovarian | 5430 | [3] |
| BRCA2 mutant | PEO1 | Ovarian | (Significant decrease in viability at 10 µM) | [10] |
| High LOH (BRCAwt) | N/A | Ovarian | (Associated with higher response rates) | [6][7] |
| Low LOH (BRCAwt) | N/A | Ovarian | (Associated with lower response rates) | [6][7] |
| BRCA1 Promoter Methylation (high) | N/A | Ovarian | (Associated with higher response rates) | [6] |
| BRCA1 Promoter Methylation (low) | N/A | Ovarian | (Associated with lower response rates) | [6] |
Experimental Protocols for Biomarker Validation
Accurate in vitro validation of these biomarkers is crucial. Below are detailed methodologies for key experiments.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) for a specified period (e.g., 72 hours). Include a vehicle-only control.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Luminescence Measurement: Add CellTiter-Glo® Reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-only control and plot the dose-response curve to calculate the IC50 value.
PARP Inhibition Assay (Cell-Based)
This assay measures the inhibition of poly(ADP-ribose) (PAR) formation in cells following drug treatment and induction of DNA damage.
Protocol:
-
Cell Culture and Treatment: Culture cells to sub-confluency and treat with various concentrations of this compound for 1-2 hours.
-
Induction of DNA Damage: Treat cells with a DNA-damaging agent (e.g., 10 mM H₂O₂) for 10 minutes to stimulate PARP activity.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease inhibitors.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for PAR. Use a loading control antibody (e.g., β-actin) for normalization.
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the extent of PARP inhibition at different this compound concentrations.
DNA Damage Assay (γ-H2AX Immunofluorescence)
This assay visualizes and quantifies the formation of DNA double-strand breaks by detecting the phosphorylation of the histone variant H2AX (γ-H2AX).
Protocol:
-
Cell Culture on Coverslips: Grow cells on glass coverslips in a multi-well plate and treat with this compound for a defined period (e.g., 24 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γ-H2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number and intensity of γ-H2AX foci per nucleus.
Visualizing Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of this compound action and a typical experimental workflow for biomarker validation.
Caption: Mechanism of this compound-induced synthetic lethality in HR-deficient cells.
Caption: Experimental workflow for in vitro validation of this compound sensitivity biomarkers.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound: the past, present, and future of a newly approved PARP inhibitor for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of Biomarkers in the Development of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 6. Molecular and clinical determinants of response and resistance to this compound for recurrent ovarian cancer treatment in ARIEL2 (Parts 1 and 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of this compound and companion diagnostics in the PARP inhibitor landscape for recurrent ovarian cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 9. Predictive biomarkers for the efficacy of PARP inhibitors in ovarian cancer: an updated systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical Studies on the Effect of this compound in Ovarian Cancer: Impact of BRCA2 Status - PMC [pmc.ncbi.nlm.nih.gov]
Rucaparib's Preclinical Profile: A Comparative Analysis Against Other PARP Inhibitors in Prostate Cancer Models
For Immediate Release
In the landscape of targeted therapies for prostate cancer, PARP inhibitors have emerged as a pivotal class of drugs, particularly for tumors harboring DNA damage repair (DDR) deficiencies. Among these, rucaparib has demonstrated significant clinical activity. This guide provides a detailed comparison of this compound with other prominent PARP inhibitors—olaparib, niraparib, and talazoparib—in preclinical prostate cancer models, offering researchers, scientists, and drug development professionals a comprehensive overview of their relative performance based on available experimental data.
The primary mechanism of action for PARP inhibitors is the induction of synthetic lethality in cancer cells with deficient homologous recombination repair (HRR), a key DNA double-strand break repair pathway.[1] By inhibiting PARP enzymes, these drugs prevent the repair of single-strand DNA breaks, which then lead to the formation of double-strand breaks during DNA replication. In HRR-deficient cells, such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to cell death.[2][3] An additional and critical mechanism of cytotoxicity for PARP inhibitors is their ability to "trap" PARP enzymes on DNA at the site of damage, forming toxic PARP-DNA complexes that interfere with DNA replication and transcription.[4]
In Vitro Efficacy: A Head-to-Head Comparison in Prostate Cancer Cell Lines
The cytotoxic potential of this compound and its counterparts has been evaluated in various prostate cancer cell lines. A key measure of in vitro efficacy is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth. A recent preclinical study provides a direct comparison of the IC50 values for five PARP inhibitors in the castration-resistant prostate cancer (CRPC) cell lines C4-2 (p53 competent) and DU145 (p53 incompetent).
| PARP Inhibitor | C4-2 IC50 (µM) | DU145 IC50 (µM) |
| This compound | 1.83 | 3.39 |
| Olaparib | 5.23 | 9.04 |
| Niraparib | 0.28 | 0.44 |
| Talazoparib | 0.0012 | 0.0011 |
| Veliparib | 6.83 | 11.2 |
| Data sourced from Asimit et al., 2022 (bioRxiv). |
These findings indicate that in both the C4-2 and DU145 cell lines, talazoparib is the most potent inhibitor by a significant margin, followed by niraparib. This compound demonstrates greater potency than olaparib and veliparib in these specific cell models.
PARP Trapping Potency: A Differentiating Factor
The ability of PARP inhibitors to trap PARP-DNA complexes is a key determinant of their cytotoxic efficacy and is not always directly correlated with their catalytic inhibitory activity.[5] Preclinical studies have consistently demonstrated a hierarchy among these inhibitors in terms of their PARP trapping potency.
Multiple sources indicate the following rank order of PARP trapping potency, from strongest to weakest:
Talazoparib > Niraparib > Olaparib ≈ this compound > Veliparib [6][7]
Talazoparib is reported to be approximately 100-fold more potent at trapping PARP-DNA complexes than olaparib and this compound.[8] This superior trapping ability is thought to contribute to its high cytotoxic potency observed in in vitro assays. This compound and olaparib exhibit similar and intermediate PARP trapping capabilities.
In Vivo Efficacy in Prostate Cancer Xenograft Models
This compound has shown robust and durable in vivo activity in multiple BRCA1/2 mutant xenograft models.[9] Similarly, olaparib has demonstrated efficacy in xenograft models of BRCA-deficient prostate cancer.[10] For instance, in a study using the BRCA1-deficient 22RV1 prostate cancer cell line, olaparib treatment was investigated in a xenograft model.[11]
The development and use of patient-derived xenografts (PDXs) are becoming increasingly important for preclinical evaluation of cancer therapeutics, as they more closely recapitulate the heterogeneity of human tumors.[12] Future studies utilizing prostate cancer PDX models will be crucial for a more definitive in vivo comparison of the efficacy of this compound and other PARP inhibitors.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: PARP Signaling and Inhibition Pathway.
Caption: Preclinical Experimental Workflow.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is adapted from standard cell viability assay procedures.[8][13]
-
Cell Plating: Prostate cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A serial dilution of each PARP inhibitor (this compound, olaparib, niraparib, talazoparib) is prepared. The culture medium is replaced with fresh medium containing the respective PARP inhibitor at various concentrations. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration as the drug-treated wells.
-
Incubation: The plates are incubated for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Reagent Addition: 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution, typically combined with an electron coupling reagent like phenazine ethosulfate (PES), is added to each well.[8]
-
Final Incubation: The plates are incubated for 1-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the MTS tetrazolium compound into a colored formazan product.
-
Data Acquisition: The absorbance of the formazan product is measured at 490 nm using a microplate reader.
-
Data Analysis: The absorbance values are corrected for background absorbance from wells with medium only. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are then determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
PARP Trapping Assay
This protocol is based on a fluorescence polarization (FP) method.[14][15]
-
Master Mix Preparation: A master mix is prepared containing a 5x PARPtrap™ Assay Buffer, a fluorescently labeled oligonucleotide duplex that mimics damaged DNA, and water.
-
Inhibitor Addition: Serial dilutions of the PARP inhibitors are added to the wells of a microplate.
-
PARP Enzyme Addition: Recombinant human PARP1 or PARP2 enzyme is added to the wells containing the inhibitor and the master mix. The plate is incubated to allow the PARP enzyme to bind to the fluorescent DNA, resulting in a high fluorescence polarization signal.
-
Reaction Initiation: The PARP catalytic reaction is initiated by the addition of NAD+. In the absence of an effective trapping inhibitor, the PARP enzyme will auto-PARylate, leading to its dissociation from the DNA and a decrease in the FP signal. In the presence of a trapping inhibitor, the PARP enzyme remains bound to the DNA, and the FP signal remains high.
-
Incubation: The reaction is incubated for 60 minutes at room temperature.
-
Data Acquisition: The fluorescence polarization is measured using a fluorescence plate reader.
-
Data Analysis: The increase in the FP signal in the presence of the inhibitor compared to the no-inhibitor control is indicative of PARP trapping. The potency of trapping can be quantified by determining the concentration of the inhibitor that results in a half-maximal trapping effect (EC50).
Conclusion
Preclinical data from prostate cancer models indicate a clear hierarchy in the in vitro potency and PARP trapping ability of the evaluated PARP inhibitors, with talazoparib being the most potent, followed by niraparib, and then this compound and olaparib. This compound demonstrates a favorable profile compared to olaparib in terms of in vitro cytotoxicity in the C4-2 and DU145 prostate cancer cell lines. While direct comparative in vivo data is limited, the robust anti-tumor activity of this compound in BRCA-mutant xenograft models underscores its therapeutic potential. The choice of a specific PARP inhibitor for further development or clinical application may depend on the specific genetic context of the tumor and the desired balance between cytotoxic potency and potential off-target effects. Further head-to-head in vivo studies are warranted to fully elucidate the comparative efficacy of these agents in clinically relevant prostate cancer models.
References
- 1. This compound in ovarian cancer: extending the use of PARP inhibitors in the recurrent disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and olaparib for the treatment of prostate cancer: A clinician's guide to choice of therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. urotoday.com [urotoday.com]
- 4. PARP Inhibitors in Prostate Cancer–the Preclinical Rationale and Current Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Expanding Roles of PARP Inhibitors in Prostate Cancer - Association of VA Hematology/Oncology [avaho.growthzonecms.com]
- 6. researchgate.net [researchgate.net]
- 7. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. mdpi.com [mdpi.com]
- 11. Targeting Plk1 to enhance efficacy of Olaparib in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. researchgate.net [researchgate.net]
- 14. PARP inhibitors on the move in prostate cancer: spotlight on Niraparib & update on PARP inhibitor combination trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PARP Inhibitors in Prostate Cancer: Olaparib and this compound [healthline.com]
Rucaparib and Immunotherapy: A Preclinical Synergistic Combination Against Cancer
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the preclinical evidence supporting the synergistic effects of the PARP inhibitor Rucaparib with immunotherapy. The data presented herein highlights the potential of this combination to enhance anti-tumor immunity and improve therapeutic outcomes.
The combination of this compound, a potent inhibitor of poly (ADP-ribose) polymerase (PARP), with immune checkpoint inhibitors has emerged as a promising strategy in oncology. Preclinical studies have demonstrated that this compound can potentiate the effects of immunotherapy, leading to enhanced tumor growth inhibition and improved survival in various cancer models. This synergy is primarily attributed to this compound's ability to induce DNA damage, which in turn activates innate immune signaling pathways and increases the immunogenicity of tumors.
Mechanism of Synergy: The cGAS-STING Pathway
A key mechanism underlying the synergistic effect of this compound and immunotherapy is the activation of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway. This compound-induced DNA damage leads to the accumulation of cytosolic DNA fragments, which are sensed by cGAS. This triggers the production of cyclic GMP-AMP (cGAMP), a second messenger that activates STING. Activated STING then initiates a signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This process enhances the recruitment and activation of immune cells, such as CD8+ T cells, into the tumor microenvironment, thereby promoting an anti-tumor immune response. Furthermore, PARP inhibitors have been shown to upregulate the expression of PD-L1 on tumor cells, providing a direct target for anti-PD-L1 therapies.[1][2]
Preclinical Efficacy: A Comparative Data Summary
The following tables summarize the quantitative data from key preclinical studies investigating the combination of this compound with immunotherapy in various cancer models.
Table 1: In Vivo Efficacy of this compound and Anti-PD-1/PD-L1 Combination Therapy in Syngeneic Mouse Models
| Cancer Model | Mouse Strain | Therapeutic Agents & Dosage | Key Findings | Reference |
| BRCA1-mutant Ovarian Cancer (BrKras) | FVB/N | This compound (150 mg/kg, oral, BID), Anti-PD-1 (10 mg/kg, IP, BIW), Anti-PD-L1 (10 mg/kg, IP, BIW) | Combination of this compound with either anti-PD-1 or anti-PD-L1 significantly inhibited tumor growth and improved survival compared to monotherapies.[2] | --INVALID-LINK-- |
| Triple-Negative Breast Cancer (EMT6) | BALB/c | This compound (dose not specified), Anti-PD-L1 | Combination therapy led to significantly improved antitumor activity. | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments cited in the studies.
In Vivo Syngeneic Mouse Model
-
Cell Culture and Implantation: Murine cancer cell lines (e.g., BrKras ovarian cancer cells) are cultured under standard conditions. A specified number of cells (e.g., 1 x 10^6) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of immunocompetent mice (e.g., FVB/N).[2]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width^2) / 2.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment groups. This compound is typically administered orally (e.g., by gavage) at a specified dose and schedule (e.g., 150 mg/kg, twice daily).[2] Immunotherapy agents (e.g., anti-PD-1 or anti-PD-L1 antibodies) are administered via intraperitoneal injection at their respective doses and schedules (e.g., 10 mg/kg, twice weekly).[2]
-
Efficacy Assessment: The primary endpoints are typically tumor growth inhibition and overall survival. Tumor growth curves are plotted, and statistical analyses are performed to compare the different treatment groups. Survival is monitored, and Kaplan-Meier curves are generated.
Flow Cytometry for Immune Cell Profiling
-
Tumor Digestion: At the end of the study, tumors are excised and mechanically and enzymatically digested (e.g., using collagenase and DNase) to obtain a single-cell suspension.
-
Cell Staining: The single-cell suspension is then stained with a cocktail of fluorescently-labeled antibodies specific for various immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, etc.).
-
Data Acquisition and Analysis: Stained cells are analyzed using a flow cytometer. The data is then analyzed using appropriate software (e.g., FlowJo) to quantify the proportions of different immune cell populations within the tumor microenvironment.
Conclusion
The preclinical data strongly support the synergistic combination of this compound with immunotherapy. By inducing DNA damage and activating the cGAS-STING pathway, this compound enhances the immunogenicity of tumors, making them more susceptible to immune-mediated killing, especially when combined with checkpoint inhibitors that release the brakes on the anti-tumor immune response. These findings provide a solid rationale for the ongoing and future clinical evaluation of this promising combination therapy in various cancer types.
References
A Comparative Analysis of the Genotoxicity of PARP Inhibitors
A comprehensive guide for researchers and drug development professionals on the genotoxic potential of leading PARP inhibitors, supported by experimental data and detailed methodologies.
Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of targeted therapies, particularly for cancers with deficiencies in DNA damage repair pathways, such as those harboring BRCA1/2 mutations. By impeding the repair of single-strand DNA breaks, these inhibitors induce synthetic lethality in cancer cells. However, their mechanism of action, which is intrinsically linked to DNA repair processes, raises questions about their potential to induce genetic damage in both healthy and cancerous cells. This guide provides a comparative overview of the genotoxicity of four prominent PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib, based on publicly available preclinical safety data.
Executive Summary
Genotoxicity assessment is a critical component of preclinical drug development, designed to detect compounds that can induce genetic damage. Standard assays for this purpose include the bacterial reverse mutation assay (Ames test) for gene mutations, and the in vitro chromosomal aberration assay and in vivo micronucleus assay for chromosomal damage (clastogenicity).
Based on regulatory submissions and available literature, a common genotoxicity profile emerges for the evaluated PARP inhibitors. Generally, these compounds are not mutagenic in the Ames test, indicating they do not induce point mutations in bacterial DNA. However, they consistently demonstrate clastogenic effects, causing structural and/or numerical chromosomal damage in mammalian cells both in laboratory settings (in vitro) and in living organisms (in vivo). This clastogenicity is considered to be linked to their mechanism of action, which involves the trapping of PARP enzymes on DNA, leading to the collapse of replication forks and the formation of double-strand breaks.
Comparative Genotoxicity Data
The following tables summarize the available quantitative data from key genotoxicity studies for Olaparib, this compound, Niraparib, and Talazoparib. It is important to note that direct head-to-head comparative studies are limited, and data has been compiled from various sources, primarily regulatory submissions to agencies such as the U.S. Food and Drug Administration (FDA) and the Australian Therapeutic Goods Administration (TGA).
Table 1: In Vitro Bacterial Reverse Mutation Assay (Ames Test) Results
| PARP Inhibitor | Test System | Metabolic Activation (S9) | Result |
| Olaparib | S. typhimurium & E. coli | With and Without | Negative[1] |
| This compound | S. typhimurium & E. coli | With and Without | Negative |
| Niraparib | S. typhimurium & E. coli | With and Without | Negative[2] |
| Talazoparib | S. typhimurium & E. coli | With and Without | Negative[3] |
Table 2: In Vitro Chromosomal Aberration Assay Results
| PARP Inhibitor | Cell Line | Metabolic Activation (S9) | Result | Key Findings |
| Olaparib | Chinese Hamster Ovary (CHO) cells | With and Without | Positive[1] | Induced chromosomal aberrations.[1] |
| This compound | Chinese Hamster Ovary (CHO) cells | With and Without | Positive | Details on concentrations and aberration frequencies are not publicly available. |
| Niraparib | Chinese Hamster Ovary (CHO) cells | With and Without | Positive[2] | Induced structural chromosome aberrations.[2] |
| Talazoparib | Human Peripheral Blood Lymphocytes | With and Without | Positive[3] | Induced chromosomal aberrations.[3] |
Table 3: In Vivo Micronucleus Assay Results
| PARP Inhibitor | Species | Route of Administration | Result | Key Findings |
| Olaparib | Rat (Bone Marrow) | Oral | Positive[1] | Clastogenic at all tested dose levels.[1] |
| This compound | Mouse (Bone Marrow) | Not specified | Positive | Details on dose levels and micronuclei induction are not publicly available. |
| Niraparib | Rat (Bone Marrow) | Oral | Positive[2] | Clastogenic in females at ≥ 10 mg/kg and in males at 10 mg/kg.[2] |
| Talazoparib | Rat (Bone Marrow) | Not specified | Positive[3] | Positive at all tested doses.[3] |
Signaling Pathways and Experimental Workflows
To visualize the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
References
Safety Operating Guide
Safe Disposal of Rucaparib: A Guide for Laboratory Professionals
Ensuring the safe handling and disposal of Rucaparib is paramount in a laboratory setting to protect personnel and the environment from exposure to this potent cytotoxic agent. this compound, a PARP inhibitor used in cancer therapy, is classified as a hazardous drug requiring specific procedures for its disposal.[1][2] Adherence to these guidelines is crucial for maintaining a safe research environment and ensuring regulatory compliance.
Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, it is imperative to don the appropriate Personal Protective Equipment (PPE) to prevent dermal and inhalation exposure.[2][3] All personnel handling this compound waste should be trained in the safe handling of cytotoxic drugs.[2][4]
Recommended PPE includes:
-
Two pairs of chemotherapy-tested gloves[4]
-
A disposable, impermeable gown[2]
-
Safety goggles or a face shield[3]
-
A respiratory mask (e.g., N95 or P2)[5]
Work should be conducted in a designated area, preferably within a chemical fume hood or a biological safety cabinet, to minimize the risk of aerosolization.[6][7]
Step-by-Step Disposal Procedure for this compound Waste
The following procedure outlines the steps for the proper disposal of this compound and contaminated materials in a laboratory setting.
-
Segregation of Waste: All materials that have come into contact with this compound must be segregated as cytotoxic waste.[1][2] This includes, but is not limited to:
-
Containerization:
-
Non-sharps waste: Place all non-sharp solid waste into a designated, leak-proof, and puncture-resistant container clearly labeled with a cytotoxic hazard symbol.[2] These containers are often color-coded, typically yellow with a purple lid, for easy identification.[1] For added safety, waste can be double-bagged in thick plastic bags (minimum 2 mm for polypropylene) before being placed in the final container.[2][8]
-
Sharps waste: Any sharps, such as needles or contaminated glassware, must be disposed of in a designated cytotoxic sharps container.[1][8]
-
-
Labeling: All waste containers must be clearly labeled as "Cytotoxic Waste" or "Chemotherapeutic Waste" and include the biohazard symbol.[2]
-
Storage: Store sealed cytotoxic waste containers in a secure, designated area with limited access and adequate ventilation.[2][5] This area should be separate from general laboratory waste.
-
Final Disposal: Arrange for the collection and disposal of the cytotoxic waste by a licensed hazardous waste management company.[1][3] The final disposal method for cytotoxic waste is typically high-temperature incineration.[1] Ensure all transportation of hazardous waste is accompanied by the appropriate consignment note.[1]
Under no circumstances should this compound or its contaminated waste be disposed of in the regular trash, flushed down the sink, or mixed with other chemical waste streams. [9]
Spill Management
In the event of a this compound spill, the area should be immediately evacuated and secured. Only trained personnel with appropriate PPE should perform the cleanup using a designated cytotoxic spill kit.[5] All materials used for spill cleanup must be disposed of as cytotoxic waste.[10]
Summary of Waste Classification and Disposal
| Waste Type | Container | Labeling | Disposal Method |
| Unused/Expired this compound | Puncture-resistant, leak-proof container | "Cytotoxic Waste" + Symbol | High-Temperature Incineration |
| Contaminated Labware (non-sharp) | Puncture-resistant, leak-proof container | "Cytotoxic Waste" + Symbol | High-Temperature Incineration |
| Contaminated Sharps | Cytotoxic sharps container | "Cytotoxic Waste" + Symbol | High-Temperature Incineration |
| Contaminated PPE | Puncture-resistant, leak-proof container | "Cytotoxic Waste" + Symbol | High-Temperature Incineration |
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. sharpsmart.co.uk [sharpsmart.co.uk]
- 2. danielshealth.ca [danielshealth.ca]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 6. medkoo.com [medkoo.com]
- 7. tribioscience.com [tribioscience.com]
- 8. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 9. ncoda.org [ncoda.org]
- 10. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
